2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
描述
Structure
3D Structure
属性
IUPAC Name |
(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJEDWNNGFOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929370 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13639-50-4, 6806-56-0 | |
| Record name | NSC409737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a protected thioglycoside of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile intermediate in the synthesis of complex glycans and glycoconjugates.
Chemical Identity and Structure
This compound is a fully protected derivative of a thiohexopyranose. The hexopyranose core can exist as various stereoisomers, with the glucose (gluco-) and galactose (galacto-) configurations being the most common in biochemical contexts. The molecule features acetyl protecting groups on all four hydroxyl groups (positions 2, 3, 4, and 6) and an acetyl group on the anomeric sulfur atom (position 1), forming a thioacetate. This per-O-acetylation renders the molecule soluble in a wide range of organic solvents and stabilizes it for various chemical transformations. The anomeric thioacetate group makes it a valuable glycosyl donor in the synthesis of thioglycosides and oligosaccharides.
The general structure is depicted below, with the pyranose ring in a chair conformation. The specific stereochemistry of the hydroxyl groups on the pyranose ring defines the parent sugar (e.g., glucose, galactose).
Molecular Formula: C₁₆H₂₂O₁₀S[1]
Molecular Weight: 406.41 g/mol
Physicochemical and Spectroscopic Data
Precise physicochemical data for this compound is not extensively reported in publicly available literature. However, data for closely related and structurally similar compounds provide valuable comparative insights into its expected properties. The following tables summarize key data for relevant acetylated thioglycosides.
Table 1: Physicochemical Properties of Related Acetylated Thioglycosides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | C₁₄H₂₀O₉S | 364.37 | 114-116 |
| 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | C₂₁H₂₆O₉S | 454.49 | 115-117[2] |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | C₂₀H₂₄O₉S | 440.46 | 69-74 |
Table 2: Spectroscopic Data for a Related Compound: 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose
| Data Type | Description |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.90, 1.94, 1.98, 2.09 (4 s, 12H, 4OAc), 3.29 (s, 3H, CH₃), 3.42 (s, 3H, CH₃), 3.93–3.96 (m, 2H, H-6), 4.25 (t, 1H, H-5), 5.22 (t, 1H, H-4), 5.28 (t, 1H, H-3), 5.36 (t, 1H, H-2), 5.79 (d, J = 10 Hz, 1H, H-1)[3] |
| Elemental Analysis | Calculated for C₁₇H₂₅NO₉S₂ (451.51): C 45.22, H 5.58, N 3.10; S 14.20. Found: C 45.20, H 5.56, N 3.10, S 14.18%.[3] |
Synthesis and Experimental Protocols
dot
Caption: General synthetic workflow for this compound.
Exemplary Experimental Protocol: One-Pot Synthesis of Per-O-acetylated Thioglycosides
This one-pot protocol, adapted from methods for synthesizing similar thioglycosides, is an efficient approach starting from an unprotected sugar.[4]
Materials:
-
Unprotected hexose (e.g., D-glucose or D-galactose)
-
Acetic anhydride (stoichiometric amount)
-
Boron trifluoride etherate (BF₃·OEt₂) as a catalyst
-
Thioacetic acid
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the unprotected sugar in anhydrous DCM, add a catalytic amount of BF₃·OEt₂.
-
Cool the reaction mixture to 0 °C and add a stoichiometric amount of acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material and formation of the per-O-acetylated intermediate.
-
To the same reaction mixture, add thioacetic acid (1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the per-O-acetylated intermediate is consumed and the desired thioglycoside is formed.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure this compound.
Applications in Research and Drug Development
This compound and related thioglycosides are pivotal intermediates in glycochemistry and drug discovery. Their primary applications stem from their stability and their ability to act as versatile glycosyl donors.
dot
Caption: Key applications of this compound.
Glycosyl Donors in Oligosaccharide Synthesis
The thioacetyl group at the anomeric position can be readily activated by various thiophilic promoters (e.g., N-iodosuccinimide (NIS), dimethyl(methylthio)sulfonium triflate (DMTST)) to generate a reactive glycosyl cation or a related intermediate. This intermediate can then be trapped by a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic linkage. This strategy is fundamental to the stepwise and block synthesis of complex oligosaccharides, which are crucial for studying biological processes and for the development of carbohydrate-based therapeutics.[5][6]
Synthesis of Glycoconjugates
Thioglycosides are extensively used in the synthesis of glycoconjugates, such as glycoproteins and glycolipids. These molecules play vital roles in cell recognition, signaling, and immune responses. The ability to chemically synthesize these complex structures allows researchers to investigate their biological functions and to develop novel therapeutic agents, including vaccines and targeted drug delivery systems.[5]
Precursors for Enzyme Inhibitors
Derivatives of thioglycosides have been explored as inhibitors of glycosyltransferases and glycosidases, enzymes that are involved in the biosynthesis and degradation of glycans.[3] By mimicking the natural substrates of these enzymes, thioglycoside analogues can block their activity, which is a promising strategy for the development of treatments for various diseases, including cancer and viral infections. The thio linkage in these compounds often imparts greater stability towards enzymatic hydrolysis compared to their O-glycoside counterparts.
Conclusion
This compound is a key building block in modern glycoscience. Its robust chemical nature, coupled with the versatile reactivity of the anomeric thioacetate, makes it an invaluable tool for the synthesis of complex carbohydrates and glycoconjugates. While detailed characterization of this specific molecule is not widely published, the extensive literature on closely related compounds provides a solid foundation for its synthesis and application. As the fields of glycobiology and carbohydrate-based drug discovery continue to expand, the importance of versatile and reliable glycosyl donors like this compound will undoubtedly continue to grow.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]
In-Depth Technical Guide: Structure Elucidation of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, with a primary focus on the β-D-glucopyranose isomer. This compound is a key intermediate in the synthesis of various biologically active molecules and serves as a valuable tool in glycobiology research. Its structure has been established through a combination of synthetic methods and detailed spectroscopic and crystallographic analyses.
Chemical Structure and Synthesis
The fundamental structure of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose consists of a pyranose ring with O-acetyl groups at positions 2, 3, 4, and 6, and an S-acetyl group at the anomeric (C1) position, confirming it as a thioglycoside.
An In-depth Technical Guide to the Physical and Chemical Properties of Acetylated Thioglycosides
Introduction: Acetylated thioglycosides are a cornerstone class of molecules in modern carbohydrate chemistry and drug development. Characterized by a sulfur linkage at the anomeric carbon and acetyl protecting groups on the hydroxyls, these compounds offer a unique combination of stability and reactivity. Their stability under a wide range of reaction conditions makes them excellent intermediates, while their ability to be activated under specific promotion allows for their use as potent glycosyl donors in the synthesis of complex oligosaccharides.[1] Furthermore, their resistance to enzymatic cleavage by glycosidases makes them valuable tools as metabolic inhibitors and probes in biological systems.[2][3] This guide provides a comprehensive overview of their physical and chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
I. Physical Properties
The physical properties of acetylated thioglycosides are largely influenced by the nature of the sugar, the anomeric configuration (α or β), the aglycon group (the group attached to the sulfur), and the crystalline packing. They are typically stable, crystalline solids with well-defined melting points, which makes them easy to handle and purify. Their acetyl groups render them soluble in many common organic solvents like chloroform, dichloromethane, and ethyl acetate, but poorly soluble in water.
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of acetylated thioglycosides. Key identifying features are found in NMR, IR, and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton (H-1) is a key diagnostic signal, typically appearing as a doublet. For β-thioglycosides, it is found further upfield (around δ 4.5-5.0 ppm) with a large coupling constant (J₁,₂ ≈ 9-10 Hz) due to the trans-diaxial relationship with H-2. For α-anomers, this signal is downfield (δ > 5.5 ppm) with a smaller coupling constant. The acetyl methyl groups produce sharp singlets in the δ 1.9-2.2 ppm region.[4]
-
¹³C NMR: The anomeric carbon (C-1) signal is highly diagnostic, appearing in the δ 80-90 ppm range. The carbonyl carbons of the acetyl groups are found around δ 169-171 ppm, and the acetyl methyl carbons are near δ 20-21 ppm.[4]
-
-
Infrared (IR) Spectroscopy: The most prominent absorption bands are the strong C=O stretching vibrations from the acetyl groups, typically found in the 1740-1760 cm⁻¹ region. C-O stretching bands are also visible in the 1000-1250 cm⁻¹ range.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.[6] Common fragmentation patterns involve the loss of acetyl groups and cleavage of the glycosidic bond.[7]
Table 1: Physical and Spectroscopic Data for Representative Acetylated Thioglycosides
| Compound Name | Structure | Melting Point (°C) | Optical Rotation [α]D | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Ref |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | β-D-Glc(OAc)₄-SPh | 115-116 | -47.0° (c 1.0, CHCl₃) | 7.5-7.2 (m, 5H, Ar-H), 5.2-5.0 (m, 3H, H-2, H-3, H-4), 4.75 (d, 1H, J=10.0 Hz, H-1), 2.08, 2.03, 2.00, 1.98 (4s, 12H, 4xOAc) | [8] |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | β-D-Glc(OAc)₄-SEt | 88-89 | -28.5° (c 1.0, CHCl₃) | 5.2-4.9 (m, 3H, H-2, H-3, H-4), 4.51 (d, 1H, J=10.0 Hz, H-1), 2.7 (q, 2H, SCH₂), 2.09, 2.07, 2.02, 1.99 (4s, 12H, 4xOAc), 1.28 (t, 3H, CH₃) | [9] |
| p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | β-D-Glc(OAc)₄-STol | 112-114 | -40.0° (c 1.0, CHCl₃) | 7.35 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 5.2-5.0 (m, 3H, H-2, H-3, H-4), 4.69 (d, 1H, J=10.0 Hz, H-1), 2.32 (s, 3H, Ar-CH₃), 2.07, 2.03, 2.00, 1.98 (4s, 12H, 4xOAc) | [8] |
II. Chemical Properties
The chemical behavior of acetylated thioglycosides is defined by the stability of the anomeric carbon-sulfur bond and the reactivity of the molecule as a glycosyl donor upon activation.
Stability
A key advantage of thioglycosides is their high stability compared to O-glycosides. They are resistant to a wide range of reaction conditions used for manipulating protecting groups, including mild acidic and basic hydrolysis, making them excellent intermediates in multi-step syntheses. Their sulfur linkage is also stable against enzymatic cleavage by most glycosidases, a property exploited in the design of metabolic inhibitors.[2]
Reactivity as Glycosyl Donors
While stable, the thioglycosidic bond can be readily activated by thiophilic promoters to generate a reactive intermediate, such as a glycosyl oxocarbenium ion, which is then attacked by a nucleophile (the glycosyl acceptor).[10] The acetyl groups at C-2 participate in the reaction, typically leading to the formation of a 1,2-trans-glycosidic linkage via a neighboring group participation mechanism.
Activation Methods
A variety of promoter systems have been developed to activate thioglycoside donors, with the choice depending on the reactivity of the donor and acceptor.[1]
-
Halonium-based Promoters: The most common system is N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) or silver triflate (AgOTf).[1]
-
Lewis Acids: Strong Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl triflate (TMSOTf), and tin(IV) chloride (SnCl₄) can promote thioglycosylation.[9][11]
-
Transition Metals: More recently, methods using catalytic amounts of transition metals like palladium(II), copper(II), and gold(III) have been developed, offering milder reaction conditions.[12][13]
Common Side Reactions
A potential complication in thioglycoside chemistry is aglycon transfer , where the activated thio-aglycon can react with a free hydroxyl group on the glycosyl acceptor or even the product molecule. This side reaction can be problematic, especially in complex syntheses. The use of sterically hindered aglycons, such as the 2,6-dimethylphenyl (DMP) group, has been shown to effectively prevent this undesired transfer.[14]
III. Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis and manipulation of acetylated thioglycosides.
Protocol 1: One-Pot Synthesis of Per-O-Acetylated Thioglycosides
This protocol, adapted from the work of Das et al., describes an efficient method for preparing acetylated thioglycosides directly from unprotected sugars.
-
Setup: Place a suspension of the unprotected sugar (e.g., D-glucose, 10.0 mmol) in acetic anhydride (Ac₂O, 51.0 mmol) in a round-bottom flask. Cool the flask in an ice bath with continuous stirring.
-
Catalyst Addition: To the cold suspension, slowly add boron trifluoride etherate (BF₃·OEt₂, 15.0 mmol). The reaction is exothermic. For larger scale reactions, careful temperature control is critical.
-
Acetylation: Allow the reaction mixture to stir. Monitor the completion of the per-O-acetylation step by Thin-Layer Chromatography (TLC).
-
Thiolysis: Once acetylation is complete, add the corresponding thiol (e.g., thiophenol, 15.0 mmol) directly to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature. The reaction time varies depending on the sugar and thiol used (typically a few hours). Monitor the formation of the thioglycoside by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until neutral, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or silica gel column chromatography.
Protocol 2: Deacetylation of Acetylated Thioglycosides (Zemplén Conditions)
This protocol describes the removal of acetyl protecting groups under basic conditions to yield the unprotected thioglycoside.[8]
-
Dissolution: Dissolve the acetylated thioglycoside (e.g., p-tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, 1.0 mmol) in anhydrous methanol (MeOH).
-
Catalyst Preparation: Prepare a fresh solution of 0.5 M sodium methoxide (NaOMe) in methanol.
-
Reaction: Add a catalytic amount of the NaOMe solution (e.g., 0.1 equivalents) to the solution of the thioglycoside.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Purification: Filter the mixture (if a resin was used) and concentrate the filtrate under reduced pressure. The resulting deprotected thioglycoside can be purified by crystallization or chromatography.[8]
Protocol 3: Glycosylation using an Acetylated Thioglycoside Donor (NIS/TfOH Activation)
This is a standard protocol for activating a thioglycoside donor to form a glycosidic bond with an acceptor alcohol.[1]
-
Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), the acetylated thioglycoside donor (1.2-1.5 equiv.), and freshly activated molecular sieves (3Å or 4Å).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula and stir the suspension at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Promoter Addition: Add N-iodosuccinimide (NIS, 1.2-1.5 equiv.) to the cold suspension.
-
Activation: After stirring for a few minutes, add a solution of triflic acid (TfOH, 0.1-0.2 equiv.) in CH₂Cl₂ dropwise. The reaction mixture typically turns a dark color.
-
Reaction: Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Quenching: Once the donor is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Work-up: Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite®, washing with CH₂Cl₂. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired oligosaccharide.[1]
IV. Applications in Research and Drug Development
Acetylated thioglycosides are not merely synthetic intermediates; they are powerful tools in chemical biology and drug discovery.
-
Oligosaccharide Synthesis: They are extensively used as building blocks in the convergent synthesis of complex glycans and glycoconjugates due to their stability and reliable activation.[10][11]
-
Metabolic Decoys and Inhibitors: Because the thioether linkage is resistant to enzymatic hydrolysis by glycosidases, thioglycoside analogues of natural sugars can act as metabolic decoys.[2] When introduced to cells, they can intercept and truncate the biosynthesis of cell-surface glycans. This has been demonstrated to reduce leukocyte adhesion, a key process in inflammation, highlighting their potential as therapeutic agents.[2][15][16]
-
Probes for Biological Systems: Their stability makes them ideal for use as probes to study carbohydrate-protein interactions and to investigate the function of glycosyltransferases and other carbohydrate-processing enzymes.[3]
V. Visualizations
Workflow for Synthesis and Application of Acetylated Thioglycosides
Caption: General workflow from an unprotected sugar to an acetylated thioglycoside and its subsequent use in chemical synthesis or as a biological probe.
Mechanism of Action as a Metabolic Decoy
Caption: Simplified pathway showing how a thioglycoside acts as a metabolic decoy, intercepting a glycosyltransferase to truncate glycan biosynthesis.[2]
References
- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. New methods for the synthesis and activation of thioglycosides [morressier.com]
- 12. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a sulfur-containing carbohydrate derivative of significant interest in glycochemistry and drug discovery. While a specific CAS number for the broadly defined "hexopyranose" is not uniquely assigned, this guide will focus on the most relevant isomers, primarily the glucopyranose and galactopyranose forms, for which data is available. This document details its chemical properties, synthesis methodologies, and potential applications, offering valuable insights for researchers in the field.
Chemical and Physical Properties
This compound is a drug intermediate used in the synthesis of various active compounds.[1] The properties of this compound can vary depending on the stereochemistry of the hexopyranose ring (e.g., glucose, galactose) and the anomeric configuration (α or β). The following table summarizes the available data for specific isomers.
| Property | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside |
| Molecular Formula | C₁₆H₂₂O₁₀S |
| Melting Point | 95°C[2] |
| Solubility | Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate[2] |
| Storage | Recommended long-term storage at -20°C[2] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives generally involves the introduction of a thioacetyl group at the anomeric center of a per-O-acetylated hexopyranose. While specific protocols for the 1-S-acetyl derivative are not extensively detailed in readily available literature, the synthesis can be approached through the reaction of a per-O-acetylated glycosyl halide with a thioacetate salt or by using thioacetic acid under appropriate conditions.
A general and efficient one-pot method for the synthesis of the precursor, per-O-acetylated thioglycosides, has been reported.[3] This involves the sequential per-O-acetylation of an unprotected reducing sugar followed by thioglycosidation using a thiol in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂).[3]
General Experimental Protocol for the Synthesis of Per-O-acetylated Thioglycosides:
This protocol is adapted from a general method for the synthesis of thioglycosides and serves as a foundational procedure that can be modified for the specific synthesis of the 1-S-acetyl derivative.
To a solution of the appropriate per-O-acetylated hexopyranose (e.g., β-D-glucose pentaacetate) in a dry solvent such as dichloromethane, a thiol (in this case, thioacetic acid) is added. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate or triflic acid, and is often carried out at reduced temperatures (e.g., 0 °C to room temperature) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
The workflow for a typical synthesis of a thioglycoside from a per-acetylated sugar is illustrated in the following diagram:
Caption: General workflow for the synthesis of this compound.
Characterization
Biological Activity and Applications
Thioglycosides, in general, are recognized for their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This property makes them valuable tools in glycobiology and as potential therapeutic agents.[5] Peracetylated thioglycosides are often used to enhance cell permeability, with the acetyl groups being removed by intracellular esterases to release the active carbohydrate.[5]
S-glycosides have been shown to function as metabolic decoys in cellular biosynthetic pathways, disrupting processes important in inflammation.[5] They have been found to be effective at lower concentrations than their O-glycoside analogs in disrupting cellular lactosamine biosynthesis on N- and O-linked glycans.[5] This suggests that S-acetylated thioglycosides could be valuable probes for studying glycan biosynthesis and may have potential as anti-inflammatory agents.
The following diagram illustrates the proposed mechanism of action for thioglycosides as metabolic decoys:
Caption: Proposed mechanism of action for thioglycosides as metabolic decoys.
Conclusion
This compound represents a class of carbohydrate derivatives with significant potential in chemical biology and drug development. While detailed characterization and specific biological activity data for the 1-S-acetyl derivative remain to be fully elucidated in publicly accessible literature, the foundational knowledge of thioglycoside synthesis and their role as metabolic inhibitors provides a strong basis for future research. This guide serves as a starting point for scientists and researchers interested in exploring the synthesis and application of this promising class of molecules. Further investigation into the specific properties and biological functions of the various isomers of this compound is warranted to fully unlock their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE(14152-97-7) 13C NMR [m.chemicalbook.com]
- 5. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
An In-depth Technical Guide to the Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
This guide provides a comprehensive overview of the chemical synthesis pathway for this compound, a valuable compound in glycochemistry and drug development. The synthesis is presented as a two-step process, commencing from the readily available β-D-glucose pentaacetate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose is typically achieved through a two-step reaction sequence. The first step involves the conversion of β-D-glucose pentaacetate to the intermediate, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This is followed by a nucleophilic substitution reaction with a thioacetate source to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
This procedure outlines the bromination of the anomeric position of per-acetylated glucose.
Materials:
-
β-D-Glucose pentaacetate
-
Red phosphorus
-
Bromine
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, a solution of phosphorus tribromide is prepared in situ by slowly adding bromine to a suspension of red phosphorus in glacial acetic acid at 0 °C.
-
β-D-Glucose pentaacetate is dissolved in glacial acetic acid and added to the freshly prepared phosphorus tribromide solution.
-
The reaction mixture is stirred at room temperature for approximately 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose
This step involves the nucleophilic substitution of the anomeric bromide with a thioacetate anion.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Potassium thioacetate
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is dissolved in acetone or DMF.
-
Potassium thioacetate is added to the solution, and the mixture is stirred at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose. The reaction has been reported to proceed in quantitative yields.[2]
Quantitative Data
| Step | Reactant | Product | Reagents | Yield | Reference |
| 1 | β-D-Glucose pentaacetate | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Phosphorus tribromide | ~83.5% | [1] |
| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose | Potassium thioacetate | Quantitative | [2] |
Concluding Remarks
The synthesis pathway detailed in this guide provides an efficient method for the preparation of this compound. The starting materials are commercially available, and the reactions are well-established in organic chemistry. The procedures outlined are robust and can be scaled for various research and development needs. The final product is a versatile building block for the synthesis of more complex thioglycosides and glycoconjugates with potential applications in medicinal chemistry and glycobiology.
References
A Technical Guide to Acetylated Thiohexopyranose Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylated thiohexopyranose derivatives represent a promising class of compounds in medicinal chemistry and drug development. The incorporation of a sulfur atom at the anomeric position of a hexopyranose ring, combined with acetylation of the hydroxyl groups, yields molecules with unique physicochemical properties and diverse biological activities. This technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and scientists working on the discovery and development of novel therapeutics.
Synthesis of Acetylated Thiohexopyranose Derivatives
The synthesis of acetylated thiohexopyranose derivatives, often referred to as per-O-acetylated thioglycosides, is well-established in carbohydrate chemistry. These methods typically involve the reaction of a protected or unprotected hexopyranose with a thiol in the presence of a catalyst.
Key Synthetic Methodologies
Several effective methods for the synthesis of per-O-acetylated thioglycosides have been reported, offering researchers flexibility in terms of starting materials, catalysts, and reaction conditions.
1. One-Pot Per-O-Acetylation and Thioglycosidation from Unprotected Sugars:
This efficient approach combines the acetylation of the sugar and the introduction of the thio-moiety into a single reaction vessel, streamlining the synthetic process.
-
Catalysts: Boron trifluoride etherate (BF3·OEt2) is a commonly used catalyst for this one-pot synthesis[1].
-
Reagents: The reaction typically employs a stoichiometric amount of acetic anhydride for the acetylation and an appropriate alkyl or aryl thiol for the thioglycosidation[1].
2. Triflic Acid-Mediated Thioglycosidation of Per-acetylated Sugars:
This method utilizes the strong Brønsted acid, triflic acid (TfOH), to promote the reaction between a per-acetylated sugar and a thiol.
-
Advantages: This protocol is characterized by high reaction rates and product yields, with some reactions achieving high efficiency with sub-stoichiometric amounts of TfOH[2].
-
Scope: The method is applicable to a wide range of sugar series and thiols, including thiophenol and p-thiocresol[2].
3. Iodine-Catalyzed Synthesis:
Iodine can be used as a catalyst for the solvent-free per-O-acetylation of sugars with stoichiometric acetic anhydride. The resulting per-acetylated sugar can then be converted in situ to the corresponding thioglycoside.
-
Procedure: After per-acetylation, treatment with a thiol, such as ethanethiol or thiocresol, in the presence of iodine yields the anomerically pure thioglycoside in good overall yield.
Experimental Protocols
General Procedure for One-Pot Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside:
| Step | Procedure |
| 1 | To a stirred suspension of D-glucose (1.8 g, 10.0 mmol) in acetic anhydride (5.1 mL, 54.0 mmol) at 0 °C, add boron trifluoride etherate (1.9 mL, 15.0 mmol) dropwise. |
| 2 | Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). |
| 3 | Add thiophenol (1.5 mL, 14.6 mmol) to the reaction mixture. |
| 4 | Stir the mixture at room temperature for the appropriate time (typically a few hours, monitored by TLC). |
| 5 | Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and water. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 7 | Purify the residue by column chromatography on silica gel to afford the desired product. |
Biological Activity of Acetylated Thiohexopyranose Derivatives
While the synthesis of acetylated thiohexopyranose derivatives is well-documented, the literature specifically detailing their biological activities with quantitative data is more limited. The available information suggests potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Certain acetylated thiohexopyranose derivatives have demonstrated promising antimicrobial properties. For instance, a series of N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones were synthesized and evaluated for their antibacterial and antifungal activities.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones [3][4]
| Compound | S. epidermidis | B. subtilis | E. coli | C. albicans | A. niger | F. oxysporum |
| 4k (p-F) | 0.156 | 0.313 | 0.313 | 0.156 | 0.313 | 0.156 |
| 4l (p-Br) | 0.156 | 0.156 | 0.313 | 0.156 | 0.156 | 0.156 |
| 4m (p-I) | 0.156 | 0.156 | 0.313 | 0.156 | 0.156 | 0.156 |
| 4n (p-Cl) | 0.156 | 0.156 | 0.313 | 0.156 | 0.156 | 0.156 |
| Nystatin | - | - | - | 0.078 | 0.078 | 0.156 |
Note: The substituents in parentheses refer to the para-substituent on the phenyl ring of the sydnone moiety.
The results indicate that compounds bearing a halogen substituent on the phenyl ring (4k-4n) exhibited significant activity against the tested bacterial and fungal strains[3][4].
Experimental Protocols for Antimicrobial Activity Screening
Agar Well Diffusion Method:
| Step | Procedure |
| 1 | Prepare nutrient agar plates and inoculate them with the test microorganism. |
| 2 | Create wells of a specific diameter in the agar using a sterile cork borer. |
| 3 | Add a defined concentration of the test compound solution to each well. |
| 4 | Incubate the plates at the appropriate temperature for 24-48 hours. |
| 5 | Measure the diameter of the zone of inhibition around each well. |
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
| Step | Procedure |
| 1 | Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate. |
| 2 | Add a standardized inoculum of the test microorganism to each well. |
| 3 | Include positive (microorganism without compound) and negative (broth only) controls. |
| 4 | Incubate the plate at the appropriate temperature for 24 hours. |
| 5 | Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. |
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the reviewed literature detailing the signaling pathways modulated by acetylated thiohexopyranose derivatives. Further research is required to elucidate their mechanisms of action at the molecular level.
Below are generalized diagrams representing typical experimental workflows in this area of research.
Caption: General workflow for the synthesis of acetylated thiohexopyranose derivatives.
Caption: Workflow for the biological evaluation of acetylated thiohexopyranose derivatives.
Conclusion and Future Directions
Acetylated thiohexopyranose derivatives are a class of compounds with accessible synthetic routes and demonstrated potential for biological activity, particularly in the antimicrobial field. The one-pot synthesis from unprotected sugars offers an efficient means of generating a diverse library of these molecules for further screening.
However, a significant gap exists in the understanding of their broader biological potential. Future research should focus on:
-
Expanding Biological Screening: A systematic evaluation of these derivatives against a wider range of biological targets, including various cancer cell lines and clinically relevant enzymes, is crucial.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Generating quantitative data (e.g., IC50, MIC values) for a larger set of derivatives will enable the development of QSAR models to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which these compounds exert their biological effects is essential for their rational development as therapeutic agents.
By addressing these areas, the full therapeutic potential of acetylated thiohexopyranose derivatives can be unlocked, paving the way for the development of novel drugs to address unmet medical needs.
References
- 1. One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of acetyl protecting groups in carbohydrate chemistry
An In-depth Technical Guide to the Role of Acetyl Protecting Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of synthetic carbohydrate chemistry, enabling the precise modification of complex polyhydroxylated structures. Among the arsenal of available protecting groups, the acetyl group stands out for its versatility, reliability, and unique stereoelectronic properties.[1] This technical guide provides a comprehensive overview of the role of acetyl protecting groups in carbohydrate synthesis. It delves into their advantages, such as ease of introduction and removal, and their profound influence on the stereochemical outcome of glycosylation reactions through neighboring group participation. Disadvantages, including the potential for acyl migration and the formation of orthoester side products, are also critically examined.[1][2][3] Detailed experimental protocols for acetylation and deacetylation are provided, alongside tabulated quantitative data for key transformations. Furthermore, key chemical pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates.[1]
Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry
Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, making regioselective reactions a significant challenge.[4][5] Protecting groups are essential tools that temporarily mask one or more of these hydroxyls, allowing for chemical transformations to be performed on specific, unprotected sites.[6][7] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not interfere with the desired chemical transformations.[7]
The acetyl (Ac) group is one of the most widely used ester-type protecting groups in carbohydrate chemistry.[8][9] Its popularity stems from its low cost, stability under mildly acidic conditions, and the ease with which it can be introduced and subsequently removed under basic conditions.[9][10] Crucially, acetyl groups also play a pivotal role in directing the stereochemical outcome of glycosylation reactions.[11][12]
Properties of Acetyl Protecting Groups
Advantages
-
Ease of Introduction and Removal: Acetylation is typically achieved in high yields using common reagents.[13][14] Deprotection is also highly efficient, most commonly via base-catalyzed saponification (Zemplén deacetylation).[8]
-
Stereodirecting Influence: An acetyl group at the C-2 position of a glycosyl donor provides powerful "neighboring group participation," reliably leading to the formation of 1,2-trans-glycosidic linkages.[7][11]
-
Electron-Withdrawing Nature: As an acyl group, the acetyl group is electron-withdrawing, which "disarms" a glycosyl donor, reducing its reactivity.[15][16][17] This property is fundamental to modern reactivity-based one-pot oligosaccharide synthesis strategies.
-
Crystallinity: Peracetylated sugars are often highly crystalline, which facilitates their purification.
Disadvantages
-
Acyl Migration: Under basic or even neutral conditions, acetyl groups can migrate between adjacent hydroxyl groups, particularly from a secondary to a primary position (e.g., O-4 to O-6) or between vicinal cis-hydroxyls.[2][18][19][20] This isomerization can lead to complex product mixtures and complicates synthetic strategies.[3][21]
-
Orthoester Formation: During glycosylation reactions with participating groups like C-2 acetate, the formation of stable orthoester byproducts can sometimes occur, reducing the yield of the desired glycoside.[22]
-
Lability to Base: While their base lability is exploited for deprotection, it also means they are incompatible with strongly basic reaction conditions required for other transformations (e.g., benzylation with NaH).[21]
Introduction of Acetyl Groups: Acetylation
Acetylation is the process of introducing acetyl groups onto the hydroxyl functions of a carbohydrate. This is typically one of the first steps in a synthetic sequence.[13]
Global Acetylation (Peracetylation)
The most common method for protecting all hydroxyl groups is peracetylation.
-
Acetic Anhydride in Pyridine: The classical method involves treating the carbohydrate with acetic anhydride (Ac₂O) in pyridine, which acts as both a solvent and a base.[21] 4-(Dimethylamino)pyridine (DMAP) is often added as a superior catalyst.[21]
-
Acid-Catalyzed Acetylation: Lewis acids such as zinc chloride or protic acids like perchloric acid can catalyze peracetylation with acetic anhydride, often under solvent-free conditions or in acetic acid.[13][14]
Regioselective Acetylation
Achieving protection of a single hydroxyl group in the presence of others is a significant synthetic challenge.[4] Several methods have been developed to achieve regioselective acetylation:
-
Enzymatic Acetylation: Lipases can catalyze the acetylation of specific hydroxyl groups with high regioselectivity.[23]
-
Organotin and Borinic Acid Catalysis: The use of dibutyltin oxide or diarylborinic acids can activate specific diol systems, allowing for subsequent regioselective acylation.[4][17][24]
-
Aqueous Phase Acetylation: A method using 1-acetylimidazole and tetramethyl-ammonium hydroxide (TMAH) in water has been shown to give highly regioselective acetylation of primary hydroxyl groups.[4][23][25]
Removal of Acetyl Groups: Deacetylation
The removal of acetyl groups is typically performed under basic or, less commonly, acidic conditions.
Base-Catalyzed Deacetylation (Saponification)
-
Zemplén Deacetylation: This is the most common method, utilizing a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH).[8] The reaction is fast, clean, and proceeds under mild conditions, typically at room temperature.[8] The mechanism involves nucleophilic attack of the methoxide ion on the acetyl carbonyl carbon.
-
Other Basic Conditions: Other reagents like ammonia in methanol, potassium carbonate, or mild amine bases can also be used.[26]
Acid-Catalyzed Deacetylation
Acidic conditions are less frequently used for global deacetylation due to the risk of cleaving acid-labile glycosidic bonds or other protecting groups (like acetals).[27] However, they can be useful for selective deacetylation. For instance, treatment with HCl in ethanol can preferentially remove acetyl groups at O-3, O-4, and O-6, leaving the C-2 acetyl group intact under certain conditions.[27][28]
Role in Stereocontrol of Glycosylation Reactions
Protecting groups have a profound impact on the stereochemical outcome of glycosylation reactions.[11][12][15] The acetyl group is a classic example of a "participating" group.
Neighboring Group Participation
When an acetyl group is placed at the C-2 position of a glycosyl donor, it controls the stereoselectivity of the glycosylation. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetate attacks the transient oxocarbenium ion from the α-face, forming a stable bicyclic dioxolenium ion intermediate.[7] This intermediate completely shields the α-face of the anomeric carbon. Consequently, the incoming glycosyl acceptor can only attack from the β-face, leading exclusively to the formation of a 1,2-trans-glycosidic linkage.[5][7]
Remote Participation
Acyl groups at other positions, such as C-4 or C-6, can also participate in glycosylation reactions, albeit often less effectively than a C-2 acyl group.[16][29] This "remote participation" can influence the α/β selectivity by forming transient cyclic intermediates that shield one face of the anomeric center.[29] For instance, a C-4 acyl group in galactose donors has been shown to increase α-selectivity.[29]
Electronic (Arming/Disarming) Effects
The electron-withdrawing nature of acetyl groups decreases the electron density of the pyranose ring, destabilizing the positive charge of the oxocarbenium ion intermediate formed during glycosylation.[15][17] This deactivating or "disarming" effect makes acetylated glycosyl donors less reactive than their benzylated ("armed") counterparts. This difference in reactivity is the foundation for chemoselective and one-pot glycosylation strategies, where an armed donor can be selectively activated in the presence of a disarmed one.[17]
Orthogonal Protecting Group Strategies
In the synthesis of complex oligosaccharides, multiple protecting groups are used that can be removed under different conditions without affecting the others.[30] This is known as an orthogonal strategy.[21][30] Acetyl groups (base-labile) are commonly used in combination with benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride), and acetals (removed by acid).[6][31] This allows for the selective deprotection of a specific hydroxyl group at a chosen stage of the synthesis for further elaboration.[21]
Data Presentation: Quantitative Summary
Table 1: Comparison of Common Acetylation Conditions
| Method | Acetylating Agent | Catalyst/Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Standard Peracetylation | Acetic Anhydride | Pyridine, DMAP (cat.) | 0°C to RT, 12 h | >90% | [13] |
| Lewis Acid Catalyzed | Acetic Anhydride | In(OTf)₃ (5 mol%) | 0°C, 1 h, solvent-free | 85-99% | [13] |
| Regioselective (Primary OH) | 1-Acetylimidazole | TMAH, Water | RT, 2-12 h | 70-95% | [4][25] |
| Anomeric Acetylation | Acetic Anhydride | Na₂CO₃, Water | RT, stir | Variable |[32] |
Table 2: Comparison of Common Deacetylation Conditions
| Method | Reagent | Solvent | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| Zemplén Deacetylation | NaOMe (catalytic) | Methanol | RT, 10-60 min | Global | [8] |
| Anomeric Deacetylation | Zinc Acetate | Methanol | Mild | Anomeric position | [26] |
| Anomeric Deacetylation | MgO | Methanol | 40°C | Anomeric position |
| Selective Deacetylation | HCl/EtOH | Chloroform | RT | Spares C-2 OAc |[27][28] |
Experimental Protocols
Protocol 1: Peracetylation of α-D-Glucose using In(OTf)₃
This protocol is adapted from the procedure described by Bose and coworkers.[13]
-
To a flask containing acetic anhydride (3.3 mL, ~30 equiv.) is added α-D-glucose (200 mg, 1.1 mmol).
-
The resulting solution is cooled to 0°C in an ice bath.
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (30 mg, 53 µmol, 0.05 equiv.) is added to the stirred solution.
-
The reaction is stirred at 0°C for one hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, ethyl acetate (20 mL) is added to the flask.
-
A 10% aqueous solution of sodium carbonate (Na₂CO₃) is carefully added, and the biphasic mixture is stirred vigorously for 1 hour to quench excess acetic anhydride.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure to yield the peracetylated product, which can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Zemplén De-O-acetylation
This protocol is a general and widely used method for removing acetyl groups.[8]
-
The O-acetylated carbohydrate (1.0 equiv.) is dissolved in dry methanol (2–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
A catalytic amount of sodium methoxide solution (e.g., a few drops of a 1 M solution in methanol) is added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is completely consumed.
-
Once the reaction is complete, acidic ion-exchange resin (H⁺ form, e.g., Amberlite IR120) is added to the mixture.
-
The suspension is stirred until the pH of the solution becomes neutral (check with pH paper).
-
The resin is filtered off through a cotton plug or a sintered glass funnel and washed thoroughly with methanol.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to afford the desired deprotected carbohydrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. doria.fi [doria.fi]
- 4. Regioselective acetylation of carbohydrates and diols catalyzed by tetramethyl-ammonium hydroxide in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 6. tutorchase.com [tutorchase.com]
- 7. news-medical.net [news-medical.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 18. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.abo.fi [research.abo.fi]
- 20. scispace.com [scispace.com]
- 21. youtube.com [youtube.com]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Regioselective acetylation of carbohydrates and diols catalyzed by tetramethyl-ammonium hydroxide in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. DSpace [helda.helsinki.fi]
- 28. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stability and Recommended Storage of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a key intermediate in the synthesis of various biologically active compounds and complex carbohydrates.[1] Its stability is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment. The information presented is based on the general principles of carbohydrate chemistry and the known behavior of acetylated thioglycosides.
Introduction
Acetylated sugar compounds, such as this compound, are fundamental building blocks in glycochemistry. The acetyl groups serve as protecting groups for the hydroxyl moieties, rendering the molecule soluble in many organic solvents and suitable for a variety of chemical transformations.[2] The anomeric thioacetyl group is a precursor to the free thiol, which can then be used in glycosylation reactions. Thioglycosides are generally more stable towards hydrolysis than their O-glycoside counterparts.[3][4] However, both the O-acetyl and S-acetyl groups are susceptible to hydrolysis under certain conditions. Understanding the stability of this molecule is crucial for its effective use in research and development.
Chemical Structure and Properties
-
IUPAC Name: (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(acetylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
-
Molecular Formula: C₁₆H₂₂O₁₀S[5]
-
Molecular Weight: 422.41 g/mol
-
Appearance: Typically a white to off-white crystalline solid.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, light, and humidity. The primary degradation pathways involve the hydrolysis of the ester (O-acetyl) and thioester (S-acetyl) linkages.
pH Stability
The compound is most stable at a neutral to slightly acidic pH (pH 4-6).
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, hydrolysis of the acetyl groups can occur, with the anomeric thioacetyl group being particularly susceptible.
-
Basic Conditions (pH > 8): Basic conditions will rapidly hydrolyze both the O-acetyl and S-acetyl groups. The Zemplén transesterification is a classic example of acetyl group removal under basic conditions.
Thermal Stability
As a solid, the compound is relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of moisture. For a similar compound, 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, the recommended storage temperature is 2-8°C.
Photostability
While there is no specific data on the photostability of this compound, many complex organic molecules can be sensitive to UV light. It is prudent to protect it from prolonged exposure to light.
Oxidative Stability
The thioacetyl group can be susceptible to oxidation. For instance, S-acetyl groups can be oxidized by nitrites to form disulfide bonds.[6] Contact with strong oxidizing agents should be avoided.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar compounds. This data is illustrative and should be confirmed by experimental studies.
| Condition | Parameter | Expected Outcome | Primary Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | De-acetylated products, free thiol |
| Basic Hydrolysis | 0.1 M NaOH, 25°C, 4h | Complete degradation | De-acetylated products, free thiol |
| Oxidative Stress | 3% H₂O₂, 25°C, 24h | Potential oxidation of sulfur | Disulfide derivatives, sulfoxides |
| Thermal Stress | 80°C, 75% RH, 7 days | Moderate degradation | De-acetylated products |
| Photostability | UV light (254 nm), 24h | Potential for minor degradation | Unspecified photoproducts |
Recommended Storage Conditions
To ensure long-term stability and purity, the following storage conditions are recommended:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Container: Use a tightly sealed, light-resistant container.
-
Moisture: Protect from moisture. Store in a desiccator if necessary.
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C and 75% relative humidity for 7 days. Dissolve in the initial solvent before analysis.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method is suitable for monitoring the purity and degradation of the compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should be validated to demonstrate its ability to separate the parent compound from its degradation products.[9]
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a chemical intermediate.
Potential Degradation Pathway
Caption: Potential degradation pathways for the title compound.
Conclusion
This compound is a moderately stable compound that requires careful handling and storage to maintain its integrity. The primary routes of degradation are hydrolysis of the acetyl and thioacetyl groups, which are accelerated by acidic or basic conditions and elevated temperatures. For optimal stability, the compound should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own stability assessments and ensure the quality of this important synthetic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]
- 5. This compound | C16H22O10S | CID 259717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
A Technical Guide to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose and Its Analogs for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose and its closely related analogs. This document provides a comprehensive overview of commercial suppliers, key quantitative data, detailed experimental protocols for synthesis, and insights into its applications in biomedical research, particularly as a glycosyl donor and a potential modulator of glycosyltransferase activity.
Commercial Availability and Physicochemical Properties
Direct commercial suppliers for this compound are limited, with some vendors like MedChemExpress listing it as a drug intermediate. However, several closely related and functional analogs, primarily the 1-thio-β-D-glucopyranose and 1-thio-α/β-D-galactopyranose derivatives, are readily available from various suppliers. These analogs are crucial starting materials or comparators for research involving the title compound.
Below is a summary of the quantitative data for these key analogs, compiled from various commercial suppliers.
| Compound Name | Supplier(s) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |
| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | Glycon Biochemicals, Echemi | C₁₄H₂₀O₉S | 364.37 | >99% | 114-116 |
| 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-glucopyranose | Glycodepot | C₁₄H₂₀O₉S | 364.37 | >99% (HPLC) | 114-116 |
| 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-galactopyranose | Glycodepot | C₁₄H₂₀O₉S | 364.37 | >99% (HPLC) | 85 |
| 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Synthose | C₂₁H₂₆O₉S | 454.49 | Min. 98% | 116-117 |
Note: The data presented is aggregated from publicly available information from the listed suppliers and may vary by batch.
Experimental Protocols: Synthesis of Acetylated Thioglycosides
The synthesis of this compound and its analogs typically involves the reaction of a per-O-acetylated sugar with a sulfur nucleophile. A common and efficient method is the reaction of acetobromoglucose or acetobromogalactose with potassium thioacetate.
Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose
This protocol is adapted from established methods for the synthesis of thioglycosides.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Potassium thioacetate
-
Acetone, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) in anhydrous acetone, add potassium thioacetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose.
Applications in Drug Development and Research
Thioglycosides, including this compound, are valuable tools in glycobiology and drug discovery. Their primary applications include:
-
Glycosyl Donors: The thioacetyl group at the anomeric position can be selectively removed to generate a reactive thiolate, which can then be used in glycosylation reactions to synthesize complex oligosaccharides and glycoconjugates.[1] The stability of the thioglycosidic bond under various reaction conditions makes them versatile building blocks in multi-step syntheses.
-
Enzyme Inhibitors: These compounds can act as mimics of natural carbohydrate substrates and function as inhibitors of glycosyltransferases and glycosidases.[2] For instance, they have been investigated as potential inhibitors of O-GlcNAc transferase (OGT), an enzyme implicated in various diseases, including cancer and diabetes.[3][4]
Logical Workflow for Synthesis
The synthesis of the target compound and its analogs follows a logical progression from readily available starting materials.
Caption: Synthetic workflow for this compound.
Potential Mechanism of Action as an O-GlcNAc Transferase (OGT) Inhibitor
The structural similarity of peracetylated thioglycosides to the natural substrate of OGT, UDP-GlcNAc, suggests a competitive inhibition mechanism. After cellular uptake and deacetylation, the resulting thioglycopyranose could be processed by the hexosamine salvage pathway to form a UDP-sugar analog that inhibits OGT.
Caption: Proposed mechanism of OGT inhibition by a thioglycoside analog.
References
- 1. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a versatile and stable glycosyl donor used in the chemical synthesis of oligosaccharides and glycoconjugates. Its stability under various reaction conditions, coupled with the ability to be activated by a range of thiophilic promoters, makes it a valuable building block in carbohydrate chemistry. The acetyl protecting groups at the O-2, O-3, O-4, and O-6 positions influence the reactivity and stereoselectivity of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation. The anomeric thioacetyl group provides a stable yet activatable handle for glycosidic bond formation.
These application notes provide an overview of the use of this compound as a glycosyl donor, including common activation methods, and detailed experimental protocols for its application in glycosylation reactions.
Key Applications
-
Oligosaccharide Synthesis: A fundamental building block for the assembly of complex oligosaccharides, which are crucial for studying biological processes and for the development of carbohydrate-based therapeutics.[1][2][3]
-
Glycoconjugate Synthesis: Used in the synthesis of glycoconjugates, such as glycoproteins and glycolipids, which are essential for understanding cell-cell recognition, signal transduction, and immune responses.
-
Drug Development: Serves as a precursor in the synthesis of glycosylated drug candidates, where the carbohydrate moiety can improve pharmacokinetic properties like solubility and bioavailability.
General Glycosylation Workflow
The following diagram outlines a typical workflow for a glycosylation reaction using a thioglycoside donor like this compound.
Caption: General workflow for chemical glycosylation.
Activation Methods and Quantitative Data
A variety of promoters can be used to activate the anomeric thioacetyl group for glycosylation. The choice of promoter system can significantly impact reaction efficiency and stereoselectivity.
| Promoter System | Typical Conditions | Yield Range (%) | Stereoselectivity (β:α) | Notes |
| NIS / TfOH | CH₂Cl₂, -40 °C to rt | 70-95 | High β-selectivity | A widely used and effective method for activating thioglycosides. The catalytic amount of TfOH is crucial. |
| DMTST | CH₂Cl₂, 4Å MS, -20 °C to 0 °C | 60-85 | Good β-selectivity | Dimethyl(methylthio)sulfonium triflate is a powerful thiophilic promoter. |
| Iodonium dicollidine perchlorate (IDCP) | CH₂Cl₂/Et₂O, 4Å MS, 0 °C to rt | 65-90 | High β-selectivity | Particularly useful for "armed-disarmed" strategies where a more reactive "armed" donor is coupled with a less reactive "disarmed" acceptor. |
Note: Yields and stereoselectivity are highly dependent on the specific glycosyl acceptor, solvent, temperature, and stoichiometry.
Experimental Protocols
Protocol 1: General Glycosylation using N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic Acid (TfOH)
This protocol describes a common method for the activation of this compound for glycosylation.[4]
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in CH₂Cl₂ (e.g., 0.1 M)
-
Activated Molecular Sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂.
-
Add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add N-Iodosuccinimide (1.5 equivalents) to the stirring suspension.
-
After 5-10 minutes, add a catalytic amount of trifluoromethanesulfonic acid (0.1-0.2 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and then filter through a pad of Celite®, washing with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired oligosaccharide.
Protocol 2: Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose
This protocol outlines the synthesis of the title glycosyl donor from the corresponding per-O-acetylated sugar.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
Thioacetic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add thioacetic acid (1.5 equivalents) to the solution.
-
Add boron trifluoride etherate (2.0 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose as a white solid.
Activation Mechanism
The activation of the thioglycoside donor with a promoter like NIS/TfOH proceeds through a proposed mechanism involving the formation of a reactive intermediate.
Caption: Proposed activation of the thioglycoside donor.
Conclusion
This compound is a reliable and versatile glycosyl donor for the synthesis of complex carbohydrates. Its stability and the availability of multiple activation methods provide chemists with a powerful tool for oligosaccharide and glycoconjugate synthesis. The protocols and data presented herein serve as a guide for the effective utilization of this important building block in glycosylation chemistry. Further optimization of reaction conditions for specific donor-acceptor pairings is recommended to achieve maximal yields and stereoselectivity.
References
Application Notes and Protocols: Glycosylation Reactions Using Acetylated Thioglycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of synthetic carbohydrate chemistry and plays a pivotal role in drug development and glycobiology research. Among the various glycosyl donors available, thioglycosides have emerged as highly versatile and stable intermediates for the construction of complex oligosaccharides and glycoconjugates.[1][2][3] Their stability to a wide range of reaction conditions used in protecting group manipulations, coupled with the numerous methods for their activation, makes them invaluable building blocks in modern glycoscience.[4][5] Acetylated thioglycosides, in particular, offer the advantage of having readily removable protecting groups, facilitating the synthesis of complex carbohydrate structures. These acetylated donors can be activated under various conditions to effect the formation of glycosidic linkages with a diverse range of glycosyl acceptors.
This document provides detailed protocols and application notes for conducting glycosylation reactions using acetylated thioglycosides, focusing on common activation methods and providing quantitative data to guide reaction optimization.
Activation of Acetylated Thioglycosides
The activation of the anomeric thioether in acetylated thioglycosides is typically achieved using thiophilic promoters. These promoters react with the soft sulfur atom, turning the anomeric carbon into a potent electrophile that is subsequently attacked by the hydroxyl group of a glycosyl acceptor. A variety of promoters have been developed, each with its own advantages in terms of reactivity, stereoselectivity, and functional group tolerance.[1][4]
Commonly used promoters for the activation of thioglycosides include:
-
Halonium Sources: N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) is a widely used and highly effective promoter system.[5][6]
-
Metal Salts: Transition metal salts, such as copper(II) bromide (CuBr₂) and palladium(II) bromide (PdBr₂), have been shown to activate thioglycosides, offering alternative reaction conditions.[4][6][7]
-
Alkylating Agents: Reagents like benzyl 2,2,2-trichloroacetimidate in the presence of catalytic triflic acid can also serve as effective activators.[1]
The choice of promoter, solvent, and reaction temperature can significantly influence the yield and stereochemical outcome of the glycosylation reaction.
Experimental Protocols
Herein, we provide a general protocol for a glycosylation reaction using an acetylated thioglycoside donor and a specific example for the synthesis of a disaccharide using NIS/TfOH as the promoter system.
General Glycosylation Protocol Using Acetylated Thioglycosides
-
Preparation of Reactants and Glassware:
-
Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Dry the glycosyl donor, glycosyl acceptor, and any additives under high vacuum for several hours before use.
-
Use anhydrous solvents, typically dispensed from a solvent purification system or freshly distilled over an appropriate drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the acetylated thioglycoside donor (1.0-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated molecular sieves (3 Å or 4 Å, powdered or pellets, ~100-200 mg per 0.1 mmol of acceptor).
-
Dissolve the reactants in an appropriate anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or a mixture thereof). The typical concentration is 0.05-0.1 M with respect to the acceptor.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the adsorption of any residual water by the molecular sieves.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, 0 °C, or room temperature).
-
Add the chosen promoter system. For example, for an NIS/TfOH system, add NIS (1.1-1.5 equivalents) followed by the dropwise addition of a solution of TfOH (0.1-0.2 equivalents) in the reaction solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the glycosyl donor is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for NIS, or triethylamine/pyridine for acidic promoters).
-
Allow the mixture to warm to room temperature and dilute with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves, washing the pad with the same organic solvent.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired glycoside.
-
Representative Protocol: NIS/TfOH Promoted Glycosylation
This protocol describes the glycosylation of a primary alcohol acceptor with a per-O-acetylated thioglycoside donor.
-
Reactants:
-
Glycosyl Donor: Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
-
Glycosyl Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (primary alcohol at C6)
-
-
Procedure:
-
To a flame-dried 50 mL round-bottom flask under argon, add the glycosyl acceptor (464 mg, 1.0 mmol) and the acetylated thioglycoside donor (450 mg, 1.1 mmol).
-
Add 2 g of freshly activated 4 Å molecular sieves.
-
Add 10 mL of anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C in an acetonitrile/dry ice bath.
-
Add N-Iodosuccinimide (NIS) (270 mg, 1.2 mmol) to the reaction mixture.
-
After 5 minutes, add trifluoromethanesulfonic acid (TfOH) (9 µL, 0.1 mmol) dropwise.
-
Monitor the reaction by TLC (e.g., 2:1 Hexanes:Ethyl Acetate).
-
After the donor is consumed (typically 1-2 hours), quench the reaction by adding 1 mL of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with 20 mL of DCM, and filter through Celite®.
-
Wash the filtrate with 10% aqueous sodium thiosulfate (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a 4:1 to 2:1 hexanes:ethyl acetate gradient) to yield the desired disaccharide.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from various glycosylation reactions using acetylated thioglycosides with different promoters. This data is intended to provide a comparative overview of reaction conditions and outcomes.
| Glycosyl Donor (Acetylated) | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCM | -40 | 1.5 | 85 | 1:5 | [6] |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | Cholesterol | CuBr₂/TfOH | DCE | rt | 24 | 78 | β only | [4] |
| Tolyl 2-azido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | PdBr₂/C₃H₃Br | DCM | rt | 24 | 65 | β only | [6] |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BnOTCAI/TfOH | Toluene | 70 | 15 | 62 | α only | [1] |
DCM: Dichloromethane; DCE: 1,2-Dichloroethane; rt: room temperature; BnOTCAI: Benzyl 2,2,2-trichloroacetimidate.
Visualizations
The following diagrams illustrate the general workflow and a plausible mechanism for the glycosylation reaction using acetylated thioglycosides.
Caption: Experimental workflow for a typical glycosylation reaction using an acetylated thioglycoside.
Caption: Plausible mechanism of thioglycoside activation and glycosidic bond formation.[1]
Applications in Drug Development
The ability to synthesize complex oligosaccharides using acetylated thioglycosides is of significant interest to drug development professionals. Many therapeutic agents and drug candidates are glycosides or have carbohydrate moieties that are crucial for their biological activity. For example, thioglycosides can be used in the synthesis of:
-
Carbohydrate-based vaccines: To create well-defined antigenic oligosaccharides.[2]
-
Novel antibiotics: By modifying the sugar components of natural products.
-
Inhibitors of carbohydrate-processing enzymes: As potential treatments for viral infections, diabetes, and cancer.
-
Metabolic inhibitors of glycan biosynthesis: Thioglycosides themselves have been shown to act as metabolic inhibitors, providing a tool to study and potentially interfere with bacterial glycan biosynthesis.[8][9]
The robust and versatile nature of glycosylation reactions with acetylated thioglycosides provides a powerful platform for the synthesis of diverse glycan structures, enabling the exploration of their therapeutic potential.
References
- 1. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methods for the synthesis and activation of thioglycosides [morressier.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Activation of Thioglycosides with Copper(II) Bromide [mdpi.com]
- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of 1-S-Acetyl-1-Thioglycosides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-S-Acetyl-1-thioglycosides are versatile glycosyl donors in carbohydrate chemistry, valued for their stability during protecting group manipulations and their tunable reactivity for the formation of glycosidic bonds. Their application in the synthesis of complex oligosaccharides and glycoconjugates is of significant interest in drug development and glycobiology. The activation of the anomeric thioacetyl group is a critical step, converting the stable thioglycoside into a reactive electrophile that can be intercepted by a glycosyl acceptor. This document provides detailed application notes and protocols for the primary methods of activating 1-S-acetyl-1-thioglycosides.
Activation Methods Overview
The activation of 1-S-acetyl-1-thioglycosides, much like other thioglycosides, generally relies on the use of thiophilic promoters. These promoters interact with the soft sulfur atom of the thioacetyl group, facilitating its departure and the formation of a reactive glycosyl oxocarbenium ion intermediate. The choice of activator and reaction conditions can significantly influence the yield, stereoselectivity, and functional group tolerance of the glycosylation reaction. The most common activation strategies include the use of halonium ion sources, often in combination with a Brønsted or Lewis acid, and metal-based catalysts.
Data Presentation: Comparison of Activation Methods
The following table summarizes quantitative data for common activation methods applicable to thioglycosides. While specific data for 1-S-acetyl-1-thioglycosides is limited in the literature, the presented data for other common thioglycosides (e.g., S-ethyl, S-phenyl) serves as a valuable reference point for reaction optimization.
| Activation Method | Promoter/Catalyst | Co-promoter/Acid | Typical Donor (Equivalents) | Typical Acceptor (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Halonium Ion-Mediated | N-Iodosuccinimide (NIS) | Triflic acid (TfOH) or TMSOTf | 1.2 - 2.0 | 1.0 | CH₂Cl₂ or DCE | -40 to 0 | 0.5 - 3 | 70 - 95 | [1][2] |
| Metal-Catalyzed | Palladium(II) bromide (PdBr₂) | Propargyl bromide | 1.2 - 1.5 | 1.0 | CH₂Cl₂ | Room Temp. | 24 | 60 - 96 | [2] |
| Metal-Catalyzed | Gold(III) chloride (AuCl₃) | - | 1.0 | 1.1 - 1.3 | CH₂Cl₂ | Room Temp. | 1 - 5 | 80 - 95 | [3] |
| Metal-Catalyzed | Copper(II) bromide (CuBr₂) | TfOH (for disarmed donors) | 1.2 - 1.5 | 1.0 | DCE | Room Temp. | 24 | 70 - 98 | [2] |
| Cooperative Catalysis | Iodine (I₂) | Iron(III) triflate (Fe(OTf)₃) & AgOTf | 1.2 | 1.0 | CH₂Cl₂ | Room Temp. | 16 - 30 | 86 - 96 | [4] |
Experimental Protocols
Protocol 1: Activation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
This is one of the most widely used methods for thioglycoside activation.[1][2] The combination of NIS and a catalytic amount of a strong acid like TfOH or a Lewis acid such as trimethylsilyl triflate (TMSOTf) is highly effective.
Materials:
-
1-S-Acetyl-1-thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf)
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)
-
Activated molecular sieves (3Å or 4Å)
-
Triethylamine or pyridine (for quenching)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 1-S-acetyl-1-thioglycoside donor (1.2-1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated powdered molecular sieves.
-
Add anhydrous CH₂Cl₂ to the flask.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add N-Iodosuccinimide (1.2-1.5 equivalents) to the stirred suspension.
-
Slowly add a solution of TfOH (0.1-0.2 equivalents) or TMSOTf (0.1-0.2 equivalents) in anhydrous CH₂Cl₂.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 30 minutes to 3 hours), quench the reaction by adding triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of celite to remove molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Metal-Catalyzed Activation using Palladium(II) Bromide
Transition metal salts have emerged as effective catalysts for thioglycoside activation.[2] Palladium(II) bromide, in the presence of an additive like propargyl bromide, can efficiently promote glycosylation.
Materials:
-
1-S-Acetyl-1-thioglycoside donor
-
Glycosyl acceptor
-
Palladium(II) bromide (PdBr₂)
-
Propargyl bromide
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (3Å or 4Å)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the 1-S-acetyl-1-thioglycoside donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and activated molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.5 equivalents) followed by palladium(II) bromide (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can be longer, often up to 24 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: General activation pathway of 1-S-acetyl-1-thioglycosides.
Caption: Typical experimental workflow for glycosylation.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]
Application Notes and Protocols: 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose as a versatile building block in oligosaccharide synthesis. This thioglycoside serves as a stable, yet readily activatable glycosyl donor. Furthermore, selective deprotection of the anomeric S-acetyl group allows for its use as a glycosyl acceptor, enabling iterative glycosylation strategies.
Core Applications
This compound is a key intermediate for the synthesis of complex oligosaccharides and glycoconjugates. Its primary applications include:
-
Glycosyl Donor: The thioglycosidic linkage can be activated by various thiophilic promoters to form a glycosidic bond with a suitable glycosyl acceptor. The presence of the participating acetyl group at the C-2 position typically directs the formation of 1,2-trans-glycosidic linkages.
-
Glycosyl Acceptor: The anomeric S-acetyl group can be selectively removed under basic conditions to generate a free thiol. This thiol can then act as a nucleophile in a subsequent glycosylation reaction to form a thioglycosidic linkage. This "latent-active" strategy is valuable in convergent oligosaccharide synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose
This protocol describes the synthesis of the title compound from the readily available D-glucose pentaacetate.
Materials:
-
β-D-Glucose pentaacetate
-
Thioacetic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve β-D-glucose pentaacetate (1.0 equiv) in anhydrous dichloromethane.
-
Add thioacetic acid (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose as a white solid.
Protocol 2: Glycosylation using this compound as a Glycosyl Donor (NIS/TfOH Activation)
This protocol details a common method for activating the thioglycoside donor for coupling with a glycosyl acceptor.[1]
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor (1.2 equiv), glycosyl acceptor (1.0 equiv), and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add NIS (1.5 equiv) to the mixture and stir for 15 minutes.
-
Add a catalytic amount of TfOH (0.1-0.2 equiv) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting disaccharide by silica gel column chromatography.
Protocol 3: Deprotection of the Anomeric S-Acetyl Group
This protocol describes the selective removal of the S-acetyl group to generate a glycosyl acceptor.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) in methanol (catalytic amount, e.g., 0.1 M solution)
-
Methanol (MeOH), anhydrous
-
Amberlite® IR120 H⁺ resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the S-acetylated thioglycoside (1.0 equiv) in a mixture of anhydrous methanol and dichloromethane.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at 0 °C and monitor by TLC for the disappearance of the starting material. The S-acetyl group is generally more labile than the O-acetyl groups under these conditions, but careful monitoring is crucial to avoid de-O-acetylation.
-
Once the reaction is complete, neutralize the mixture with Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude 1-thio-glycoside can often be used in the next step without further purification.
Data Presentation
Table 1: Representative Yields for Glycosylation Reactions using Acetylated Thioglycoside Donors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Product | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | Disaccharide | 85 | [2] |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | Disaccharide | 92 | [2] |
| p-Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | Cholesterol | NIS/TfOH | Glycoside | 78 | [3] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf | Disaccharide | 89 | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Generalized signaling pathway for thioglycoside activation and glycosylation.
References
Applications of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose is a fully protected thioglycoside, a class of sulfur-containing carbohydrate analogues that are gaining significant attention in drug discovery. The presence of a sulfur atom at the anomeric position confers unique chemical properties, most notably increased stability towards enzymatic hydrolysis by glycosidases compared to their O-glycoside counterparts. This enhanced stability, coupled with their ability to mimic natural carbohydrates, makes them valuable tools as metabolic decoys, enzyme inhibitors, and versatile building blocks for the synthesis of complex glycoconjugates and carbohydrate-based therapeutics.[1] The peracetylated form enhances cell permeability, allowing the compound to be taken up by cells where intracellular esterases can remove the acetyl groups, releasing the active thio-sugar.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in various drug discovery contexts.
Key Applications
The primary applications of this compound in drug discovery can be categorized as follows:
-
Metabolic Decoy for Glycan Biosynthesis Inhibition: When introduced into cells, the deacetylated 1-thiohexopyranose can act as a competitive substrate for glycosyltransferases, enzymes responsible for building complex glycan structures on proteins and lipids. This leads to the truncation of glycan chains, altering cell surface glycosylation and potentially impacting processes like cell adhesion, signaling, and infectivity.[1][2] Peracetylated S-glycosides have been shown to be approximately 10-fold more effective than their O-glycoside counterparts at inhibiting glycan biosynthesis in mammalian cells, with effective concentrations in the range of 10–100 μM.[1]
-
Precursor for Glycosidase and Glycosyltransferase Inhibitors: The 1-thio-sugar core is a key pharmacophore for the development of inhibitors of carbohydrate-processing enzymes. Modifications of the aglycone or the sugar hydroxyl groups can lead to potent and selective inhibitors of specific glycosidases or glycosyltransferases, which are therapeutic targets for a range of diseases including diabetes, influenza, and cancer.
-
Versatile Glycosyl Donor in Chemical Synthesis: The 1-S-acetyl group can be selectively removed to generate a reactive glycosyl thiol, which is a versatile donor for the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates. Thioglycosides are stable to a wide range of reaction conditions, making them compatible with complex multi-step synthetic strategies.[3]
Data Presentation
Table 1: Inhibition of Glycan Biosynthesis by Peracetylated Thioglycosides
| Compound Class | Cell Line | Concentration (µM) | Effect | Reference |
| Peracetylated S-glycosides | HL-60 | 100 | 60-90% reduction in cell surface sialyl Lewis-X expression | [2] |
| Peracetylated S-glycosides | Mammalian cells | 10-100 | ~10-fold more effective than O-glycosides at inhibiting glycan biosynthesis | [1] |
Table 2: Inhibition of Sodium-Glucose Cotransporters (SGLT) by Thioglycosides
| Compound | Transporter | Inhibition | Mechanism | Reference |
| Phenyl-1'-thio-β-D-glucopyranoside | hSGLT2 | Stronger than phlorizin | Competitive | [4][5] |
| 2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside | hSGLT1 | Pronounced | Competitive | [4][5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from general one-pot procedures for the synthesis of peracetylated glycosyl thioacetates.[3][6]
Materials:
-
D-Glucose (or other hexose)
-
Acetic anhydride
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Thioacetic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a stirred solution of D-glucose (1.0 eq) in acetic anhydride (5.0 eq), add BF₃·OEt₂ (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and add thioacetic acid (1.5 eq) dropwise.
-
Add BF₃·OEt₂ (1.5 eq) dropwise and stir the reaction at room temperature for 2-4 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM and carefully quench with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the title compound.
Expected Yield: Yields for similar one-pot syntheses of peracetylated thioglycosides are typically in the range of 70-90%.
Protocol 2: Use as a Metabolic Decoy to Inhibit Cell Surface Glycosylation
This protocol is based on studies using peracetylated thioglycosides to inhibit glycan biosynthesis in cell culture.[2]
Materials:
-
This compound
-
Cell line of interest (e.g., HL-60)
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled lectin or antibody specific for the glycan of interest (e.g., anti-sialyl Lewis-X)
-
Flow cytometer
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).
-
Seed the cells in appropriate culture plates or flasks and allow them to adhere or reach the desired confluency.
-
Treat the cells with the thioglycoside at various concentrations (e.g., 10, 50, 100 µM) by adding the stock solution to the culture medium. Include a vehicle control (DMSO alone).
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for uptake and metabolic processing of the compound.
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a fluorescently labeled lectin or antibody that recognizes a specific cell surface glycan.
-
Analyze the cells by flow cytometry to quantify the level of cell surface glycan expression. A decrease in fluorescence intensity in the treated cells compared to the control indicates inhibition of glycosylation.
Mandatory Visualizations
Caption: One-pot synthesis of the target thioglycoside.
Caption: Mechanism of action as a metabolic decoy.
Caption: Use as a glycosyl donor in synthesis.
References
- 1. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One pot synthesis of thio -glycosides via aziridine opening reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01956A [pubs.rsc.org]
- 4. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes [medsci.org]
- 5. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Acetylated Thioglycosides in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1] This reaction enables the rapid and reliable covalent ligation of two molecules, one functionalized with an azide and the other with a terminal alkyne, to form a stable triazole linkage. Acetylated thioglycosides, synthetic carbohydrate derivatives, are valuable building blocks in this context. The acetyl protecting groups enhance their solubility in organic solvents, facilitating their synthesis and functionalization with azide or alkyne handles. The thioglycosidic linkage provides stability and can be a strategic choice for specific applications in glycobiology and drug development.
These application notes provide detailed protocols and guidelines for the use of acetylated thioglycosides in CuAAC reactions for applications such as the synthesis of glycoconjugates, protein labeling, and the development of targeted drug delivery systems.
Core Principles of CuAAC with Acetylated Thioglycosides
The CuAAC reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3][4] The reaction is highly efficient and proceeds under mild conditions, often in aqueous or mixed aqueous/organic solvents, making it suitable for modifying sensitive biomolecules.[2][5][6]
Key Components:
-
Azide- or Alkyne-Functionalized Acetylated Thioglycoside: The carbohydrate scaffold equipped with one of the click chemistry handles.
-
Complementary Alkyne or Azide Partner: The molecule to be conjugated to the thioglycoside (e.g., a protein, a fluorescent dye, a drug molecule).
-
Copper(I) Catalyst: Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][6]
-
Copper-Chelating Ligand: Often used to stabilize the Cu(I) oxidation state, enhance reaction rates, and minimize potential cytotoxicity of copper.[2][6] A common ligand is tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Applications of Acetylated Thioglycosides in Click Chemistry
The versatility of click chemistry allows for the application of acetylated thioglycosides in a wide range of research and development areas:
-
Glycoconjugate Synthesis: The modular nature of click chemistry enables the efficient synthesis of complex glycoconjugates with diverse functionalities.[7]
-
Protein Labeling and Imaging: Acetylated thioglycosides functionalized with reporter molecules (e.g., fluorophores) can be used to label and visualize proteins and other biomolecules in cellular systems.[8]
-
Targeted Drug Delivery: By conjugating acetylated thioglycosides to targeting ligands (e.g., peptides, antibodies) and therapeutic agents, it is possible to create drug delivery systems that specifically target diseased cells or tissues.[3][7][9][10]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for CuAAC reactions involving acetylated glycosides. Note that specific conditions may need optimization depending on the substrates.
| Reactants | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
| Acetylated α-L-arabinopyranosyl azide and phenylacetylene | 10 mol% supported Cu catalyst | Water | 60 °C | 12 h | 84-94% | [11] |
| 2-azidoethyl β-D-glucopyranoside tetraacetate and octapropargyl resorcin[6]arene | CuI, DIPEA | Chloroform | Reflux | N/A | 91% | [4] |
| Per-O-acetylated glycosyl triazole and 18β-glycyrrhetinic acid derivatives | Click reaction conditions | N/A | N/A | N/A | High yields | [12] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide and propargylated flavones | CuAAC under MW irradiation | N/A | N/A | N/A | 49–82% | [1] |
| Azido-sugars and hydroxyanthracene-based terminal alkynes | CuI, DIPEA | Anhydrous DCM | Room Temperature | N/A | Good yields | [13] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of an Acetylated Thioglycoside with a Small Molecule
This protocol describes a general method for the copper-catalyzed click reaction between an alkyne-functionalized acetylated thioglycoside and an azide-containing small molecule.
Materials:
-
Alkyne-functionalized acetylated thioglycoside
-
Azide-containing small molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF to ensure solubility of all reactants)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-functionalized acetylated thioglycoside in the chosen organic co-solvent.
-
Prepare a stock solution of the azide-containing small molecule in the same co-solvent or water.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
If using a ligand, prepare a stock solution of THPTA in water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized acetylated thioglycoside solution.
-
Add the azide-containing small molecule solution (typically in a 1.1 to 1.5 molar excess).
-
Add the aqueous buffer and/or organic co-solvent to achieve the desired final reaction concentration and solvent ratio.
-
If using a ligand, add the THPTA solution (typically to a final concentration that is 5 times that of the copper sulfate).
-
Add the CuSO₄ solution (typically to a final concentration of 0.1 to 1 mM).
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5 to 10 mM).
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours, but may require longer for less reactive substrates.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a solution of EDTA to remove copper ions, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole-linked glycoconjugate.
-
Protocol 2: Bioconjugation of an Acetylated Thioglycoside to a Protein
This protocol provides a general procedure for labeling a protein containing an azide or alkyne handle with a complementary functionalized acetylated thioglycoside.
Materials:
-
Protein with an azide or alkyne handle in a suitable buffer (e.g., PBS, HEPES)
-
Alkyne- or azide-functionalized acetylated thioglycoside
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the functionalized acetylated thioglycoside in a water-miscible organic solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, combine the protein solution with the functionalized acetylated thioglycoside stock solution. The final concentration of the thioglycoside should typically be in excess (e.g., 10-50 fold) of the protein concentration.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions.
-
Add the premixed catalyst solution to the protein-thioglycoside mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification of the Glycoconjugate:
-
Remove unreacted small molecules and the copper catalyst using a suitable method for protein purification, such as:
-
Size-exclusion chromatography (e.g., using a desalting column).
-
Dialysis against a buffer containing EDTA to chelate and remove copper ions.
-
Precipitation of the protein.
-
-
-
Characterization:
-
Confirm the successful conjugation using methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or functional assays.
-
Mandatory Visualizations
Caption: General workflow for the bioconjugation of acetylated thioglycosides using CuAAC.
Caption: Logical relationship for creating a targeted drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Bioconjugation: Modifying Proteins Using Click-Like Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of Glycoconjugates Utilizing 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed guide for the chemoenzymatic synthesis of glycoconjugates, starting from the versatile precursor, 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose. This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to access complex carbohydrates for various applications in research and drug development.
Application Notes
The chemoenzymatic synthesis of oligosaccharides and glycoconjugates offers significant advantages over purely chemical or biological methods.[1] By strategically combining chemical steps for the synthesis of key building blocks with enzymatic reactions for the stereospecific formation of glycosidic bonds, complex glycans can be assembled with high efficiency and purity.[2][3] this compound is a valuable starting material in this context, as it can be readily converted into a thioglycoside donor, a stable and versatile intermediate for glycosylation reactions.[4]
Thioglycosides are widely used in carbohydrate chemistry due to their stability and the variety of methods available for their activation.[4] In a chemoenzymatic strategy, a thioglycoside can be synthesized chemically and subsequently used in an enzymatic reaction. It is important to note that most wild-type glycosyltransferases exhibit high specificity for their natural donor substrates, which are typically nucleotide sugars. Peracetylated sugars are often not recognized by these enzymes. Therefore, a common chemoenzymatic approach involves the chemical synthesis of a protected glycoside, followed by deprotection and subsequent enzymatic extension of the glycan chain.[3]
The resulting glycoconjugates have a wide range of applications in drug discovery and development. They can be used to study protein-carbohydrate interactions, which are crucial in many pathological processes, including inflammation, cancer, and infectious diseases.[5] Thioglycosides themselves can act as metabolic decoys, inhibiting glycan biosynthesis and thereby providing a novel therapeutic strategy.[6][7][8][9] Furthermore, the synthesized glycans can be used as antigens in the development of carbohydrate-based vaccines or as targeting ligands for drug delivery systems.
Experimental Protocols
The following protocols outline a plausible chemoenzymatic workflow for the synthesis of a disaccharide, starting from a derivative of this compound.
Part 1: Chemical Synthesis of p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
This protocol describes the synthesis of a thioglycoside donor from a per-O-acetylated sugar. The initial step would involve the selective de-S-acetylation of this compound to yield the corresponding thiol, which can then be reacted with an appropriate electrophile. A more direct and commonly reported method starts from the per-O-acetylated sugar, which is readily accessible.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
p-Thiocresol
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of penta-O-acetyl-β-D-glucopyranose (1.0 equiv) and p-thiocresol (1.2 equiv) in anhydrous DCM, add ZnCl₂ (2.0 equiv) at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford p-tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside as a white solid.
| Reactant | Molar Ratio | Typical Yield (%) | Reference |
| Penta-O-acetyl-β-D-glucopyranose | 1.0 | 85-95 | |
| p-Thiocresol | 1.2 | ||
| Zinc chloride | 2.0 |
Part 2: De-O-acetylation of p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
This protocol describes the removal of the acetyl protecting groups from the sugar hydroxyls, which is often a prerequisite for enzymatic recognition.
Materials:
-
p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) in MeOH (0.5 M solution)
-
Amberlite IR-120 (H⁺) resin
-
DCM
Procedure:
-
Dissolve p-tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (1.0 equiv) in anhydrous MeOH.
-
Add a catalytic amount of 0.5 M NaOMe in MeOH to the solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected p-tolyl 1-thio-β-D-glucopyranoside. This product can often be used in the next step without further purification.
| Reactant | Reagent | Typical Yield (%) | Reference |
| p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | NaOMe in MeOH | >95 |
Part 3: Enzymatic Synthesis of a Disaccharide
This protocol outlines a general procedure for the enzymatic glycosylation of the deprotected thioglycoside, which acts as an acceptor, using a glycosyltransferase. The choice of glycosyltransferase and sugar nucleotide donor will determine the structure of the final disaccharide.
Materials:
-
p-Tolyl 1-thio-β-D-glucopyranoside (acceptor)
-
A suitable glycosyltransferase (e.g., β-1,4-galactosyltransferase, β4GalT)
-
Uridine diphosphate galactose (UDP-Gal) (donor)
-
HEPES buffer (or other suitable buffer)
-
Manganese chloride (MnCl₂)
-
Bovine serum albumin (BSA)
-
C18 reverse-phase column for purification
Procedure:
-
Prepare a reaction mixture containing HEPES buffer (e.g., 50 mM, pH 7.4), MnCl₂ (e.g., 10 mM), and BSA (e.g., 0.1 mg/mL).
-
To the reaction buffer, add the deprotected p-tolyl 1-thio-β-D-glucopyranoside (acceptor, 1.0 equiv) and UDP-Gal (donor, 1.2-1.5 equiv).
-
Initiate the reaction by adding the glycosyltransferase (e.g., β4GalT).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a period of 2 to 24 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, terminate it by heating or by adding a quenching solution (e.g., cold ethanol).
-
Purify the resulting disaccharide using a C18 reverse-phase column or other appropriate chromatographic methods.
| Enzyme | Donor | Acceptor | Product | Typical Conversion (%) | Reference |
| β-1,4-galactosyltransferase | UDP-Gal | p-Tolyl 1-thio-β-D-glucopyranoside | p-Tolyl 1-thio-β-lactoside (Galβ1-4Glc-S-Tol) | 80-95 | [2] |
Visualizations
Experimental Workflow
References
- 1. Chemoenzymatic synthesis of oligosaccharides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemoenzymatic synthesis of oligosaccharides and polysaccharides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Therapeutically targeting protein–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies in Multi-Step Carbohydrate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of complex carbohydrates is a cornerstone of glycobiology and drug discovery. The structural complexity and the presence of multiple hydroxyl groups with similar reactivity on monosaccharide units necessitate a sophisticated and strategic use of protecting groups. This document provides detailed application notes and experimental protocols for key protecting group strategies in multi-step carbohydrate synthesis, designed to guide researchers in this challenging field.
Introduction to Protecting Group Strategies
In multi-step carbohydrate synthesis, protecting groups serve to temporarily block specific hydroxyl groups, preventing them from reacting while other positions are being modified. An ideal protecting group strategy, often referred to as an "orthogonal strategy," allows for the selective deprotection of one type of protecting group in the presence of others.[1] This enables the stepwise and regioselective modification of the carbohydrate scaffold, which is essential for the construction of complex oligosaccharides and glycoconjugates.[1][2]
Commonly employed protecting groups in carbohydrate chemistry can be broadly categorized into ethers (e.g., benzyl, silyl), acetals (e.g., benzylidene, isopropylidene), and esters (e.g., acetyl, benzoyl, levulinoyl). The choice of protecting groups is dictated by their relative stability to various reaction conditions and the specific requirements of the synthetic route.[3][4]
Orthogonal Protecting Group Strategy in Oligosaccharide Synthesis
A key to the successful synthesis of complex oligosaccharides is the use of an orthogonal set of protecting groups. This allows for the selective unmasking of a single hydroxyl group for glycosylation or other modifications, without affecting other protected positions. A typical orthogonal protecting group strategy for the synthesis of a trisaccharide is depicted below.
Caption: Orthogonal protecting group strategy for trisaccharide synthesis.
Common Protecting Groups and Experimental Protocols
This section details the application and experimental procedures for some of the most widely used protecting groups in carbohydrate synthesis.
Benzylidene Acetals for Diol Protection
Benzylidene acetals are commonly used to protect 1,3-diols, particularly the 4,6-hydroxyl groups of pyranosides.[5] Their formation is thermodynamically controlled, leading to the stable six-membered ring.[6]
Table 1: Formation of 4,6-O-Benzylidene Acetals
| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Camphorsulfonic acid (CSA) | DMF | 2 | 85-95 | [6] |
| Phenyl 1-thio-β-D-glucopyranoside | Benzaldehyde dimethyl acetal | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | 3 | 92 | [7] |
-
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
Benzaldehyde dimethyl acetal (1.2 eq)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add benzaldehyde dimethyl acetal and CSA to the solution.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Reductive Opening of Benzylidene Acetals
A significant advantage of benzylidene acetals is their susceptibility to regioselective reductive opening, providing access to either the 4-OH or 6-OH group, with the other position being protected as a benzyl ether. The regioselectivity is highly dependent on the choice of reagents.[5][8]
Table 2: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals
| Product | Reagents | Solvent | Time | Yield (%) | Reference |
| 4-O-Benzyl-6-OH | BH₃·THF, TMSOTf | Toluene | 1 h | 90 | [9] |
| 6-O-Benzyl-4-OH | Et₃SiH, BF₃·OEt₂ | CH₂Cl₂ | 2 h | 88 | [9] |
| 6-O-Benzyl-4-OH | Et₃SiH, TfOH | CH₂Cl₂ | 0.5 h | 92 | [5] |
-
Materials:
-
4,6-O-benzylidene protected glycoside (1.0 eq)
-
Triethylsilane (Et₃SiH) (2.0-3.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.0-3.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
-
Procedure:
-
Dissolve the 4,6-O-benzylidene protected glycoside in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add triethylsilane followed by trifluoromethanesulfonic acid.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding triethylamine and methanol.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Silyl Ethers for Hydroxyl Protection
Silyl ethers are among the most versatile protecting groups in carbohydrate chemistry due to their ease of introduction, tunable stability, and mild removal conditions.[3] The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether, allowing for selective protection and deprotection.[3]
Table 3: Relative Stability and Deprotection of Common Silyl Ethers [3]
| Silyl Group | Abbreviation | Relative Acidic Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | Mild acid (e.g., acetic acid) |
| Triethylsilyl | TES | ~100 | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 | TBAF, HF·Py, CSA |
| Triisopropylsilyl | TIPS | ~100,000 | TBAF, HF·Py |
| tert-Butyldiphenylsilyl | TBDPS | ~200,000 | TBAF, HF·Py |
-
Materials:
-
Carbohydrate protected with both TBS and TBDPS ethers (1.0 eq)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Methanol/Dichloromethane (1:1)
-
-
Procedure:
-
Dissolve the protected carbohydrate in a 1:1 mixture of methanol and dichloromethane.
-
Add CSA and stir the reaction at room temperature.
-
Monitor the reaction carefully by TLC for the selective removal of the TBS group.
-
Upon completion, neutralize the reaction with triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
One-Pot Regioselective Protection
"One-pot" procedures, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, significantly improve the efficiency of carbohydrate synthesis.[10][11][12] These methods often rely on the differential reactivity of hydroxyl groups and the careful control of reaction conditions.
Caption: Workflow for a one-pot regioselective protection of glucose.
Table 4: One-Pot Regioselective Protection of Phenyl 1-thio-β-D-glucopyranoside [10][13]
| Step | Reaction | Reagents | Yield (%) |
| 1 | 4,6-O-Benzylidenation | Benzaldehyde dimethyl acetal, TMSOTf | - |
| 2 | 3-O-Benzylation | Benzyl bromide, Et₃SiH, TMSOTf | - |
| 3 | 2-O-Acetylation | Acetic anhydride, TMSOTf | 85 (overall) |
-
Materials:
-
Phenyl 1-thio-β-D-glucopyranoside (per-O-trimethylsilylated) (1.0 eq)
-
Benzaldehyde dimethyl acetal (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Triethylsilane (Et₃SiH) (1.5 eq)
-
Acetic anhydride (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the per-O-silylated thioglycoside in anhydrous CH₂Cl₂ at -40 °C under argon, add benzaldehyde dimethyl acetal and a catalytic amount of TMSOTf.
-
After completion of the benzylidenation (monitored by TLC), add benzyl bromide and triethylsilane, followed by another portion of TMSOTf at -78 °C.
-
Once the benzylation is complete, add acetic anhydride and a final portion of TMSOTf.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with triethylamine and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Conclusion
The strategic application of protecting groups is fundamental to the successful synthesis of complex carbohydrates. This guide has provided an overview of key strategies, including orthogonal protection and one-pot regioselective manipulations, along with detailed experimental protocols for commonly used protecting groups. By understanding the principles of protecting group chemistry and utilizing these robust protocols, researchers can more efficiently access the complex glycans needed to advance our understanding of glycobiology and develop novel carbohydrate-based therapeutics.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis and Purification of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-gram scale synthesis and purification of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranoses, valuable intermediates in the synthesis of various glycoconjugates and carbohydrate-based therapeutics. The protocols outlined below are designed to be scalable and reproducible, ensuring high yields and purity of the final products.
Introduction
Acetylated thioglycosides are crucial building blocks in modern carbohydrate chemistry. The 1-S-acetyl-1-thiohexopyranose derivatives of glucose, galactose, and mannose are particularly useful as they can be readily converted into a variety of other thioglycosides or used directly in glycosylation reactions. The protocols detailed herein describe a robust two-step process for the synthesis of these compounds, starting from the per-O-acetylated sugars. The first step involves the conversion of the per-O-acetylated sugar to the corresponding glycosyl bromide, followed by a nucleophilic substitution with potassium thioacetate.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the formation of the acetobrominated sugar intermediate and the subsequent reaction with potassium thioacetate to yield the final product.
Caption: Overall workflow for the synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose.
Experimental Protocols
Stage 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl Bromide
This protocol describes the preparation of the key intermediate, acetobromo-α-D-glucose.
Materials:
-
α-D-Glucose pentaacetate
-
33% Hydrogen bromide in glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a solution of α-D-glucose pentaacetate in dichloromethane, add 33% hydrogen bromide in glacial acetic acid at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can be purified by recrystallization from a mixture of diethyl ether and pentane.
| Parameter | Value | Reference |
| Starting Material | α-D-Glucose pentaacetate | |
| Reagent | 33% HBr in Acetic Acid | |
| Solvent | Dichloromethane | |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | 83.5% | [1] |
Stage 2: Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose
This protocol details the nucleophilic substitution reaction to form the target compound.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Potassium thioacetate
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and potassium thioacetate in acetone.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to afford 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose as a white crystalline solid.
| Parameter | Value | Reference |
| Starting Material | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | |
| Reagent | Potassium Thioacetate | [2] |
| Solvent | Acetone | |
| Yield | Quantitative | [2] |
Characterization Data
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods and physical constant measurements.
| Compound | Melting Point (°C) | Optical Rotation (c=1, CHCl₃) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 88-89 | +198° | 6.62 (d, 1H, J=4.0 Hz, H-1), 4.84 (dd, 1H, J=4.0, 10.0 Hz, H-2), 5.16 (t, 1H, J=10.0 Hz, H-4), 5.55 (t, 1H, J=10.0 Hz, H-3), 4.30 (m, 1H, H-5), 4.12 (dd, 1H, J=2.4, 12.4 Hz, H-6a), 4.32 (dd, 1H, J=4.4, 12.4 Hz, H-6b), 2.04, 2.06, 2.10, 2.11 (4s, 12H, 4x OAc) | 86.5 (C-1), 70.3 (C-2), 70.7 (C-3), 67.0 (C-4), 70.0 (C-5), 61.1 (C-6), 169.5, 169.8, 170.0, 170.6 (4x C=O), 20.6, 20.7, 20.8, 20.9 (4x CH₃) |
| 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-glucopyranose | 117-118 | +15° | 5.75 (d, 1H, J=10.0 Hz, H-1), 5.19 (t, 1H, J=9.5 Hz, H-3), 5.09 (t, 1H, J=9.5 Hz, H-2), 5.02 (t, 1H, J=9.5 Hz, H-4), 3.75 (ddd, 1H, J=2.5, 5.0, 10.0 Hz, H-5), 4.15 (dd, 1H, J=2.5, 12.5 Hz, H-6a), 4.25 (dd, 1H, J=5.0, 12.5 Hz, H-6b), 2.34 (s, 3H, SAc), 2.00, 2.02, 2.05, 2.09 (4s, 12H, 4x OAc) | 193.8 (SC=O), 170.6, 170.2, 169.4, 169.3 (4x OC=O), 83.4 (C-1), 75.8 (C-5), 73.8 (C-3), 69.8 (C-2), 68.0 (C-4), 61.9 (C-6), 30.8 (SCH₃), 20.7, 20.6, 20.5 (4x OCH₃) |
Note: NMR data is predicted based on typical values for similar compounds and may vary slightly.
General Considerations for Scale-up
-
Reaction Monitoring: For large-scale synthesis, it is crucial to monitor the reaction progress closely using TLC or HPLC to ensure complete conversion and minimize side product formation.
-
Temperature Control: The bromination reaction is exothermic. For larger scale reactions, efficient cooling and controlled addition of reagents are necessary to maintain the desired reaction temperature.
-
Work-up and Purification: In a scaled-up process, extraction and filtration times will be longer. Ensure adequate equipment is available. Crystallization may require seeding and controlled cooling to obtain good quality crystals.
-
Safety: Hydrogen bromide is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from a readily available starting material to the final product through two key transformations.
Caption: Logical progression of the synthesis from starting material to the final product.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis and purification of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranoses. These compounds are versatile intermediates for the synthesis of more complex carbohydrate structures and glycoconjugates, which are of significant interest to researchers in drug development and life sciences. The clear, tabulated data and workflow diagrams are intended to facilitate the easy implementation of these procedures in a research or process development setting.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Thioglycosylation Reactions
Welcome to the technical support center for thioglycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation experiments. Here you will find frequently asked questions and detailed troubleshooting guides to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of a thioglycosylation reaction?
A1: Several factors can significantly impact the yield of a thioglycosylation reaction. The most critical include the reactivity of the glycosyl donor and acceptor, the choice of activator (promoter), the reaction solvent, temperature, and the scrupulous exclusion of water from the reaction mixture.[1][2] The stability of the thioglycoside donor and the protecting groups on both the donor and acceptor also play a crucial role.[3][4]
Q2: How do I choose the right activator for my thioglycosylation reaction?
A2: The choice of activator is critical and depends on the reactivity of your substrates.[5] For highly reactive ("armed") donors, milder activators may suffice. Less reactive ("disarmed") donors often require more powerful activators.[2] Common activators include N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triflic acid (TfOH) or TMSOTf, palladium(II) salts, or copper(II) bromide.[5][6][7] The compatibility of the activator with the protecting groups on your substrates is also a key consideration.[3]
Q3: What is the difference between an "armed" and a "disarmed" glycosyl donor?
A3: The terms "armed" and "disarmed" refer to the electronic effect of the protecting groups on the glycosyl donor, which modulates its reactivity. "Armed" donors have electron-donating groups (e.g., benzyl ethers) at the C-2 position, which makes the anomeric carbon more reactive and thus easier to activate. "Disarmed" donors possess electron-withdrawing groups (e.g., acetyl or benzoyl esters) at C-2, making the anomeric center less reactive.[2] This concept is crucial for planning chemoselective glycosylations.
Q4: Why are anhydrous conditions so important for thioglycosylation reactions?
A4: Thioglycosylation reactions are highly sensitive to moisture. Water can hydrolyze the glycosyl donor or the activated intermediates, leading to the formation of unwanted byproducts and a significant reduction in the yield of the desired glycoside.[1] Therefore, it is essential to use rigorously dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][8] The use of molecular sieves is also recommended to scavenge any trace amounts of water.[1][4]
Q5: Can the leaving group on the thioglycoside donor affect the reaction outcome?
A5: Yes, the nature of the thio-aglycon can influence the reactivity of the glycosyl donor. Common leaving groups include thiophenyl, thioethyl, and more complex thioimidates.[9] Thioimidates are generally more reactive than simple alkyl or aryl thioglycosides and can sometimes be activated under milder conditions.[9]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields in your thioglycosylation reactions.
Issue: No or very little product formation
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Inactive Glycosyl Donor | Prepare a fresh batch of the glycosyl donor, ensuring its purity and dryness.[1] |
| Insufficient Activation | Increase the amount of the activator in small increments.[1] For example, if using NIS/TfOH, you can slightly increase the equivalents of TfOH. |
| Inappropriate Activator | The chosen activator may not be potent enough for your specific donor/acceptor pair. Consider switching to a more powerful activator system. For instance, if NIS/TfOH is ineffective, a system like dimethyl disulfide/triflic anhydride might be more successful.[10] |
| Low Reaction Temperature | While many glycosylations are started at low temperatures to control stereoselectivity, the reaction may require warming to proceed at a reasonable rate.[1][8] Monitor the reaction by TLC and consider slowly warming the reaction mixture if no conversion is observed. |
| Sterically Hindered Acceptor | If your glycosyl acceptor is sterically hindered, a more reactive glycosyl donor or a more potent promoter system may be necessary to achieve a good yield.[2][4] |
Issue: Formation of multiple products and byproducts
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Unstable Glycosyl Donor | If the donor is decomposing under the reaction conditions, consider performing the reaction at a lower temperature.[1] |
| Hydrolysis of the Glycosyl Donor | This indicates the presence of water. Ensure all glassware is flame-dried, solvents are anhydrous, and consider adding freshly activated molecular sieves to the reaction mixture.[1] |
| Formation of Orthoester Byproducts | Orthoester formation can be an issue, particularly with participating protecting groups at C-2 (like acetate). Keeping the reaction mixture mildly acidic can often minimize this side reaction.[3] |
| Anomerization | If you are obtaining a mixture of anomers (α and β products), optimizing the solvent and temperature can influence the stereoselectivity. For instance, non-coordinating solvents like dichloromethane or toluene are often used.[1] The choice of a participating vs. non-participating group at C-2 of the donor is a primary determinant of stereoselectivity. |
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the yield of thioglycosylation reactions, based on examples from the literature.
| Glycosyl Donor | Glycosyl Acceptor | Activator System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Per-benzylated glucosyl thiophenyl | Primary alcohol | PdBr₂ (1.0 equiv), Propargyl bromide (1.0 equiv) | CH₂Cl₂ | Room Temp | 18 | 77 |
| Per-benzylated glucosyl thiophenyl | Primary alcohol | PdBr₂ (1.0 equiv), Propargyl bromide (1.0 equiv) | CH₂Cl₂ | 60 | 18 | 77 |
| Per-benzoylated glucosyl thiophenyl | Primary alcohol | PdBr₂ (1.0 equiv), Propargyl bromide (1.0 equiv) | CH₂Cl₂ | Room Temp | 24 | 75 |
| Per-benzylated galactosyl thiophenyl | Primary alcohol | PdBr₂ (1.0 equiv), Propargyl bromide (1.0 equiv) | CH₂Cl₂ | Room Temp | 24 | 81 |
| "Armed" glucosyl donor | Hindered secondary alcohol | BnOTCAI (2.0 equiv), TfOH (0.4 equiv) | Toluene | 70 | - | 32-84 (depends on acceptor) |
| "Disarmed" glucosyl donor | Primary alcohol | BnOTCAI (4.0 equiv), TfOH (0.4 equiv) | Toluene | 70 | - | 63 |
This table is a compilation of representative data and yields can vary significantly based on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for a NIS/TfOH Activated Thioglycosylation
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen). Add freshly activated 4 Å molecular sieves.
-
Reactant Addition: To the flask, add the glycosyl acceptor and the thioglycoside donor. Dissolve the solids in an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or a mixture of DCM and diethyl ether.
-
Cooling: Cool the reaction mixture to the desired starting temperature, typically between -78 °C and -40 °C, using an appropriate cooling bath.
-
Activator Addition: In a separate flask, prepare a solution of N-iodosuccinimide (NIS) in anhydrous DCM/diethyl ether. Add the NIS solution dropwise to the reaction mixture.
-
Initiation: After stirring for a few minutes, add a catalytic amount of triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. If the reaction mixture is acidic, a saturated aqueous solution of sodium bicarbonate can also be added.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Thioglycosylation Yield
Caption: A decision tree for troubleshooting low yields.
Key Factors Influencing Thioglycosylation Reactions
Caption: Key factors affecting thioglycosylation yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: Why is the yield of my this compound unexpectedly low, or why am I not observing any product?
-
Answer: Low or no product formation can stem from several factors related to reagents, reaction conditions, and work-up procedures. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure a sufficient molar excess of the acetylating agent, such as acetic anhydride or acetyl chloride, is utilized.[1]
-
Reagent Quality and Stability: The purity of the starting material, 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose, is critical as contaminants can interfere with the S-acetylation reaction.[1] Additionally, acetylating agents like acetyl chloride and acetic anhydride are moisture-sensitive and can hydrolyze to the unreactive acetic acid. Always use fresh or properly stored reagents under anhydrous conditions.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: While many acetylation reactions proceed at room temperature, gentle heating might be necessary. However, excessive heat can promote side reactions. Temperature optimization is recommended.[1]
-
Solvent: The choice of a dry, appropriate solvent is crucial for dissolving the reactants. Anhydrous solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are recommended.[1]
-
Base: If a base like triethylamine or pyridine is used to scavenge the acid byproduct, its quality is important. Ensure the base is fresh, dry, and pure.[1]
-
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is impure. What are the likely side reactions, and how can they be minimized?
-
Answer: The primary side reaction to be aware of during the synthesis and purification is the oxidation of the starting thiol or the deacetylated thiol intermediate to a disulfide.[2]
-
Disulfide Formation: The free thiol group is susceptible to oxidation, leading to the formation of a disulfide byproduct. To mitigate this, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]
-
O-Deacetylation: Under harsh basic conditions, partial or complete deacetylation of the O-acetyl groups can occur. Careful control of pH and reaction time is necessary, especially during work-up.
-
Anomerization: Although less common for the S-acetyl group, there is a possibility of anomerization under certain conditions. Stereoselective reaction conditions are important to maintain the desired β-anomer.
-
Issue 3: Difficulties in Product Purification
-
Question: I am facing challenges in purifying the final product. What purification strategies are recommended?
-
Answer: Purification of this compound typically involves silica gel column chromatography.
-
Chromatography: A gradient of ethyl acetate in hexane is commonly used as the eluent. The polarity of the solvent system can be adjusted to achieve optimal separation from starting materials and byproducts.[3]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system, such as ethyl acetate/hexane, can be an effective purification method.[3]
-
Work-up: A thorough aqueous work-up is crucial to remove the base, excess acetylating agent, and any water-soluble byproducts before chromatography. This typically involves washing the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting materials for the synthesis of this compound?
-
A1: The most common starting material is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiol. This can be synthesized from the corresponding per-O-acetylated glucose.
-
-
Q2: Which acetylating agent is most suitable for this reaction?
-
Q3: What is the role of a base in this reaction, and which one should I choose?
-
A3: A base, such as pyridine or triethylamine, is typically used to neutralize the acidic byproduct (acetic acid or HCl) formed during the acetylation, driving the reaction to completion.[4] Pyridine can also act as a catalyst.[4] The choice depends on the specific protocol and the reactivity of the substrate.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The structure and purity of this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or TLC.
-
-
Q5: Are there any specific safety precautions I should take during this synthesis?
-
A5: Yes. Acetylating agents like acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine and other organic solvents are flammable and should be handled with care.
-
Data Presentation
Table 1: Typical Reaction Conditions for S-acetylation of Thiols
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose | 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Molar Excess of Acetylating Agent | 1.5 - 3.0 equivalents | 1.2 - 2.0 equivalents |
| Base | Pyridine | Triethylamine |
| Molar Excess of Base | 2.0 - 5.0 equivalents | 2.0 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Monitoring | TLC (e.g., 3:1 Hexane/Ethyl Acetate) | HPLC |
Note: These are general conditions and may require optimization for specific substrates and scales.[1][4]
Experimental Protocols
Protocol 1: S-acetylation using Acetic Anhydride in Pyridine/DCM
-
Preparation: Dissolve 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add pyridine (2.0-3.0 eq), followed by the dropwise addition of acetic anhydride (1.5 eq).[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.[5]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the desired this compound.
Mandatory Visualization
Caption: Experimental workflow for the S-acetylation of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose.
Caption: Troubleshooting logic for addressing low product yield in the S-acetylation reaction.
References
Common side products in reactions with acetylated thioglycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylated thioglycosides. The information is presented in a question-and-answer format to directly address common issues encountered during chemical glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My glycosylation reaction with an acetylated thioglycoside donor is giving a low yield of the desired product. What are the common side products I should look for?
A1: Low yields in glycosylation reactions involving acetylated thioglycosides can be attributed to several common side products. Identifying these byproducts is the first step in troubleshooting your reaction. The most prevalent side products include:
-
Orthoesters: The C-2 acetyl group can participate in the reaction to form a stable cyclic orthoester, which is unreactive and halts the glycosylation pathway.[1][2]
-
Aglycon Transfer Products: The thio-aglycon from your donor can be transferred to the glycosyl acceptor or another donor molecule, leading to a complex mixture of undesired products.[3]
-
Products of Acetyl Group Migration: Acetyl groups can migrate to other hydroxyl positions on the sugar backbone, resulting in isomeric impurities that can be difficult to separate from the desired product.[4][5][6]
-
Hemiacetals: Formation of hemiacetals is a common issue if there is residual water in your reaction.[7]
-
N-Glycosyl Succinimides: If you are using N-Iodosuccinimide (NIS) as a promoter, the formation of N-glycosyl succinimide byproducts can occur.[8]
-
Glycosyl Halides: In the absence of a sufficient amount of the glycosyl acceptor, the activated donor can react to form more stable glycosyl halides (e.g., bromides or iodides).[9]
Q2: I have identified an orthoester as the major byproduct in my reaction. How can I prevent its formation?
A2: Orthoester formation is a common challenge with acetylated donors. Here are some strategies to minimize or prevent this side reaction:
-
Use of an Acid Scavenger: The addition of a mild, non-nucleophilic base can trap the acidic species that catalyze orthoester formation. β-pinene is an effective and inexpensive acid scavenger for this purpose.[1]
-
Employ Non-Participating Protecting Groups: If feasible for your synthetic route, consider using a non-participating protecting group at the C-2 position, such as a benzyl ether or a 2-azido group.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of the thermodynamically stable orthoester.
-
Choice of Promoter System: Some promoter systems are more prone to orthoester formation than others. Experimenting with different activators might be necessary. For instance, systems that generate less acidic byproducts could be advantageous.
Q3: My reaction is messy, and I suspect aglycon transfer is occurring. What are the best ways to mitigate this?
A3: Aglycon transfer is a problematic side reaction that can significantly complicate your product purification.[3] Consider the following approaches to suppress it:
-
Use of Modified Aglycons: Employing thioglycosides with sterically hindered aglycons can effectively block the transfer reaction. The 2,6-dimethylphenyl (DMP) aglycon has been shown to be particularly effective in preventing this side reaction.[3]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the donor and acceptor can sometimes minimize side reactions. Using a slight excess of the acceptor may be beneficial.
-
One-Pot Strategies: In multi-step glycosylations, carefully planned one-pot or orthogonal strategies can minimize the chances of aglycon transfer between different donor molecules.[3]
Q4: I am observing multiple spots on my TLC plate that I believe are isomers of my product. Could this be due to acetyl migration, and how can I prevent it?
A4: Yes, the presence of multiple isomers often points towards acetyl group migration. This is especially prevalent under basic or even neutral conditions where trace amounts of base can catalyze the migration.[4][5]
-
Control of pH: Ensure your reaction and work-up conditions are not basic. If a basic wash is necessary, it should be performed quickly and at a low temperature. The addition of a mild acid, like thioacetic acid when using a thioacetate nucleophile, can help maintain an appropriate pH.[4]
-
Solvent Choice: Using a solvent like acetic anhydride can help to re-acetylate any free hydroxyl groups that may form transiently, thus preventing migration.[4]
-
Temperature Control: Higher temperatures can facilitate acetyl migration. Running the reaction at the lowest effective temperature is advisable.
Quantitative Data Summary
The following table summarizes the impact of different strategies on minimizing common side products. The percentage of side product formation is representative and will vary based on the specific substrates and reaction conditions.
| Side Product | Standard Conditions (% Side Product) | Troubleshooting Strategy | Improved Conditions (% Side Product) | Reference |
| Orthoester | 20-40% | Addition of β-pinene (2 equiv.) | <5% | [1] |
| Aglycon Transfer | 15-30% | Use of 2,6-dimethylphenyl (DMP) aglycon | <2% | [3] |
| Acetyl Migration | 10-25% | Addition of thioacetic acid to control basicity | <5% | [4] |
| Hemiacetal | 5-15% | Rigorous drying of reagents and glassware | <1% | [7] |
Experimental Protocols
Protocol 1: General Glycosylation with an Acetylated Thioglycoside Donor using NIS/TfOH
-
To a flask containing the glycosyl acceptor (1.0 equiv.) and the acetylated thioglycoside donor (1.2 equiv.), add freshly activated 4 Å molecular sieves.
-
The flask is sealed and placed under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled to the desired temperature (e.g., -40 °C).
-
N-Iodosuccinimide (NIS) (1.5 equiv.) is added, and the mixture is stirred for 15 minutes.
-
Triflic acid (TfOH) (0.1 equiv.) is then added dropwise.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Protocol 2: Troubleshooting Orthoester Formation - Glycosylation with an Acid Scavenger
-
Follow steps 1-3 of Protocol 1.
-
Add β-pinene (2.0 equiv.) to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the reaction to the desired temperature (e.g., -40 °C).
-
Proceed with steps 5-11 of Protocol 1.
Visualizing Reaction Pathways and Logic
References
- 1. Challenges in the Conversion of Manual Processes to Machine-Assisted Syntheses: Activation of Thioglycoside Donors with Aryl(trifluoroethyl)iodonium Triflimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose. The information is designed to address common challenges encountered during the purification of this and similar acetylated thioglycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product appears to be a mixture of anomers. How can I confirm this and what purification strategies can I use?
A1: Anomerization at the C-1 position is a common issue with thioglycosides. The presence of both α and β anomers can be confirmed by ¹H NMR spectroscopy, where you will observe two sets of signals for the anomeric proton (H-1), typically in the region of δ 5.5-6.5 ppm, each with a distinct coupling constant (J-value).
Troubleshooting Anomer Separation:
-
Column Chromatography: Anomers can often be separated by flash column chromatography on silica gel. A shallow gradient of ethyl acetate in hexane is recommended to enhance separation.
-
Recycling HPLC: For difficult separations, alternate-pump recycling-high performance liquid chromatography (R-HPLC) can be a powerful technique.[1] This method effectively increases the column length, improving the resolution of closely eluting compounds like anomers.[1]
-
Recrystallization: If one anomer is significantly more abundant, careful recrystallization may selectively crystallize the major anomer, leaving the minor anomer in the mother liquor.
Q2: I'm observing a loss of the S-acetyl group during purification. What are the likely causes and how can I prevent it?
A2: The S-acetyl (thioacetate) group is known to be labile, particularly under basic conditions. Even weakly basic conditions can lead to its cleavage, resulting in the formation of the corresponding thiol.
Preventing S-acetyl Group Loss:
-
Avoid Basic Conditions: Ensure all solvents and reagents used during workup and purification are neutral or slightly acidic. Avoid using basic drying agents or washing with basic aqueous solutions.
-
Silica Gel Quality: Use high-purity, neutral silica gel for column chromatography. Some lower-grade silica gels can have acidic or basic impurities that can catalyze the removal of the S-acetyl group.
-
Solvent Choice: Use distilled, high-purity solvents to minimize the presence of basic impurities like amines.
Q3: My TLC plate shows a spot at the baseline and/or a new spot with a different Rf value after column chromatography. What could these impurities be?
A3: A spot at the baseline in a non-polar solvent system (like ethyl acetate/hexane) suggests a highly polar compound. A new spot with a different Rf could be a result of a reaction occurring on the column.
Identifying Potential Impurities:
-
Deacetylated Products: Partial or complete de-O-acetylation can occur, leading to more polar byproducts that will have lower Rf values (run slower on TLC) than the desired product. The free thiol resulting from S-deacetylation will also be more polar.
-
Disulfide Formation: The free thiol, if formed, can be oxidized to a disulfide, which will have a different polarity and thus a different Rf value.
-
Hydrolysis Products: If water is present, hydrolysis of the acetyl groups or even the thioglycosidic bond can occur, especially if the conditions are acidic or basic.
Troubleshooting Impurity Formation:
-
Inert Atmosphere: While not always necessary, running the column under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of any free thiol that may form.
-
Dry Solvents: Use anhydrous solvents for chromatography to prevent hydrolysis.
Q4: I am having difficulty achieving good separation of my product from non-polar byproducts. What can I do?
A4: Non-polar byproducts could include unreacted starting materials or byproducts from the synthetic steps leading to the target molecule.
Improving Separation from Non-polar Impurities:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. Test various ratios of ethyl acetate and hexane (or other solvent systems like toluene/ethyl acetate) to find a system that gives good separation between your product and the impurities.
-
Column Chromatography Gradient: A shallow and slow gradient during column chromatography can improve the separation of compounds with similar polarities.
-
Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reversed-phase (e.g., C18) column chromatography or HPLC with a methanol/water or acetonitrile/water mobile phase.[1] Since your product is relatively hydrophobic due to the acetyl groups, this technique can be very effective.[1]
Data Presentation
Table 1: Typical Solvent Systems for Purification of Acetylated Thioglycosides
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Target Compound Behavior |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:1 v/v) | Expected Rf ≈ 0.4 - 0.6 |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% to 50% Ethyl Acetate in Hexane | Elutes after non-polar impurities |
| Reversed-Phase HPLC | C18 | Gradient of 50% to 90% Methanol in Water | Elutes based on hydrophobicity |
Table 2: TLC Visualization Reagents for Acetylated Sugars
| Reagent | Preparation | Procedure | Positive Result |
| p-Anisaldehyde Stain | 1 ml p-anisaldehyde, 1 ml sulfuric acid in 18 ml ethanol | Spray the dried TLC plate and heat at ~110°C for 5-10 minutes. | Sugars appear as blue, green, or violet spots. |
| Phosphomolybdic Acid (PMA) | 10 g phosphomolybdic acid in 100 mL ethanol | Spray the dried TLC plate and heat at ~120°C for 2-3 minutes. | Compounds appear as blue, purple, brown, or green spots on a yellow background. |
| Sulfuric Acid/Methanol | 10 ml sulfuric acid in 90 ml methanol | Spray the dried TLC plate and heat at ~120°C for 3-5 minutes. | Charring of organic compounds results in dark spots. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient is often more effective for separating closely related compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethyl acetate and hexane are good starting points.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Degradation pathways for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose under reaction conditions
Welcome to the technical support center for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this thioglycoside donor.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other per-O-acetylated thioglycosides, is generally considered a shelf-stable compound under standard storage conditions (cool, dry, and dark).[1] Unlike more labile glycosyl donors such as glycosyl trichloroacetimidates (TCAIs), thioglycosides can typically be carried through multiple synthetic steps without significant degradation.[2] However, they are susceptible to degradation under certain reaction conditions, particularly strong acid, strong base, or in the presence of specific activating agents.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are dependent on the reaction conditions and generally involve the cleavage of the anomeric C-S bond or the S-acetyl bond, as well as migration of the acetyl groups. Under acidic or basic conditions, hydrolysis of the acetyl groups and the thioacetyl group can occur. In glycosylation reactions, side reactions such as the formation of orthoesters and transfer of the C2-acetyl group to the acceptor alcohol are known issues with 2-O-acetylated donors.[3]
Q3: Can the thioacetyl group migrate to other positions on the sugar ring?
A3: Yes, thioacetyl group migration is a known phenomenon, especially under even weakly basic conditions.[4] The thioacetate group is labile and can migrate to a free hydroxyl group on the same or another sugar molecule, leading to a complex mixture of products.[4][5] This is a critical consideration when designing synthetic routes that involve deprotection steps or basic reaction conditions.
Q4: What are common byproducts observed during glycosylation reactions with this donor?
A4: Common byproducts include:
-
Orthoesters: Formation of a cyclic orthoester involving the C2-acetyl group and the acceptor alcohol.[3]
-
Glycosyl Halides: If halide sources are present during activation.[6]
-
Hemiacetal: Hydrolysis of the thioglycoside donor can lead to the formation of the corresponding hemiacetal, particularly if water is not rigorously excluded from the reaction.[7]
-
Products of Acetyl Migration: As discussed in Q3, migration of the thioacetyl or O-acetyl groups can lead to isomeric byproducts.[4]
-
Intermolecular Thioaglycon Transfer: The thioacetyl group can potentially be transferred to another sugar molecule.[8]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Glycosylation
| Possible Cause | Troubleshooting Step |
| Insufficient Activation of the Thioglycoside Donor | 1. Increase Promoter/Activator Concentration: Gradually increase the equivalents of the thiophilic promoter (e.g., NIS, BSP, DMTST).2. Change Activator System: Some thioglycosides respond better to different activators. Consider switching from a halonium-based system (e.g., NIS/TfOH) to a different type of thiophile.[7]3. Elevate Temperature: While many glycosylations are performed at low temperatures to control selectivity, a sluggish reaction may benefit from a gradual increase in temperature.[3] |
| Incompatible Solvent | 1. Solvent Screening: Perform small-scale test reactions in different anhydrous solvents (e.g., DCM, Toluene, Acetonitrile) to identify the optimal medium for your specific donor-acceptor pair. |
| Degradation of the Donor Prior to Glycosylation | 1. Check Purity of Starting Material: Analyze the purity of the this compound by ¹H NMR or HPLC before use.2. Use Freshly Opened/Purified Reagents: Ensure all reagents, especially the activator and solvents, are pure and anhydrous. |
| Sterically Hindered Acceptor | 1. Increase Reaction Time: Highly hindered alcohols may require significantly longer reaction times for successful glycosylation.2. Use a More Reactive Donor: If possible, consider a more reactive glycosyl donor. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Thioacetyl or O-Acetyl Group Migration | 1. Avoid Basic Conditions: If your reaction conditions are basic, consider alternative, non-basic activators or protecting group strategies.[4]2. Lower Reaction Temperature: Acetyl migration is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.3. Use a Non-Participating Group at C2: If acetyl migration from C2 is a persistent issue, consider synthesizing a donor with a non-participating protecting group at the C2 position (e.g., a benzyl ether), though this may affect stereoselectivity.[3] |
| Presence of Water in the Reaction | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves.[7]2. Perform Reaction Under Inert Atmosphere: Use an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction.[3] |
| Orthoester Formation | 1. Change Solvent: Less polar solvents can sometimes disfavor orthoester formation.2. Modify the Activator System: Certain promoter systems are more prone to orthoester formation than others. |
| Donor or Acceptor Degradation | 1. Run Control Reactions: Perform control reactions with only the donor and activator (no acceptor) and with only the acceptor and activator to identify which component is unstable under the reaction conditions. |
Quantitative Data
The following tables provide a hypothetical summary of quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their own stability assessments.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time | % Degradation of Parent Compound | Major Degradation Products Identified |
| Acidic Hydrolysis (0.1 M HCl) | 24 h | 15% | 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose, Acetic Acid |
| Basic Hydrolysis (0.1 M NaOH) | 8 h | 45% | De-O-acetylated species, Thioacetate, Acetic Acid |
| Oxidative (3% H₂O₂) | 24 h | 25% | Oxidized sulfur species (e.g., sulfoxide) |
| Thermal (80°C) | 48 h | 10% | Minor decomposition products |
| Photolytic (UV light) | 72 h | <5% | Negligible degradation |
Table 2: Influence of pH on Hydrolytic Degradation Rate at 25°C
| pH | Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.001 | 693.1 |
| 7.0 | 0.002 | 346.6 |
| 9.0 | 0.05 | 13.9 |
| 11.0 | 0.25 | 2.8 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8 hours). At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours). Withdraw samples at time points and dilute for analysis.[9]
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours). Also, place a solution of the compound at the same temperature. At specified time points, withdraw samples, dissolve (if solid), and dilute for analysis.[9]
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period (e.g., 72 hours). Protect a control sample from light. At specified time points, withdraw samples from both the exposed and control solutions and dilute for analysis.[9]
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]
Visualizations
Logical Flow for Troubleshooting Low Glycosylation Yield
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 7. doria.fi [doria.fi]
- 8. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. phmethods.net [phmethods.net]
Technical Support Center: Controlling Anomeric Selectivity with Thiohexopyranose Donors
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling anomeric selectivity in glycosylation reactions using thiohexopyranose donors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control anomeric selectivity in glycosylations with thiohexopyranose donors?
A1: The stereochemical outcome of glycosylation reactions is highly sensitive and governed by a combination of interdependent factors.[1][2] Key variables include:
-
The C-2 Protecting Group: The protecting group on the C-2 position of the glycosyl donor has a powerful effect on stereoselectivity.[3] Participating groups (e.g., acyl groups like acetate or benzoate) can form an intermediate acyloxonium ion, which generally leads to the formation of a 1,2-trans glycosidic bond.[3] Non-participating groups (e.g., ethers like benzyl or silyl ethers) do not offer this neighboring group participation, and selectivity is determined by other factors.
-
Solvent Type: Solvents play a critical role, capable of influencing the reaction mechanism through polarity effects or by direct participation in forming reactive intermediates.[2] For instance, acetonitrile is known to favor β-selectivity in certain cases.[2]
-
Temperature: Lowering the reaction temperature can have a strong effect on the glycosylation outcome, often increasing selectivity.[1][4] Conversely, in some systems, higher temperatures can favor the formation of the α-glycoside.[4][5]
-
Activator/Promoter System: The choice of activator (promoter) and any acidic co-promoters can significantly influence the reaction intermediates and thus the stereochemical outcome.[2][6] Common systems for activating thioglycosides include N-Iodosuccinimide (NIS) with a catalytic amount of Triflic acid (TfOH).[1][7]
-
Acceptor Nucleophilicity: The nucleophilicity of the glycosyl acceptor can alter the reaction mechanism. Less nucleophilic acceptors may favor an SN1-like pathway, potentially reducing selectivity, while more nucleophilic acceptors can promote an SN2-like mechanism.[1]
Q2: How does a C-2 participating group direct the formation of a 1,2-trans product?
A2: A participating group, such as an acetyl or benzoyl group, at the C-2 position attacks the anomeric center upon activation of the thioglycoside donor. This intramolecular reaction forms a rigid, cyclic acyloxonium ion intermediate. The glycosyl acceptor can then only attack from the side opposite to this bulky cyclic intermediate, leading exclusively to the formation of the 1,2-trans glycosidic linkage. For a glucose donor, this results in a β-glycoside, while for a mannose donor, it yields an α-glycoside.
Q3: What is the "SN1 vs. SN2" mechanistic continuum in glycosylation?
A3: Most glycosylation reactions exist on a mechanistic spectrum between a pure SN1 and a pure SN2 process.[2][8]
-
SN1-like: This pathway involves the formation of a discrete, planar oxocarbenium ion intermediate. The acceptor can attack from either the top (α) or bottom (β) face, often leading to a mixture of anomers. The thermodynamically more stable anomer (often the α-glycoside, due to the anomeric effect) may be favored.
-
SN2-like: This pathway involves a direct backside attack by the acceptor on the activated donor, leading to an inversion of stereochemistry at the anomeric center. For example, activating a β-thioglycoside would lead to an α-glycoside product.
The actual mechanism is a hybrid, influenced by the stability of the carbocation, the nucleophilicity of the acceptor, and solvent effects.[1]
Q4: Can an α-thioglycoside donor be used?
A4: Yes. However, under activation, the anomeric C-S bond can cleave to form an intermediate that may not retain the initial anomeric configuration. For example, some metal catalysts can cause partial epimerization of a β-thioglycoside donor to its α-anomer during the reaction.[6] The final anomeric ratio depends more on the combination of protecting groups, solvent, and temperature than on the starting configuration of the donor itself, especially in SN1-like reactions.
Troubleshooting Guide
Q: My reaction yields a poor α/β ratio. How can I improve selectivity?
A: Improving anomeric selectivity requires adjusting one or more reaction parameters. The following decision tree can help guide your optimization.
Q: The reaction is sluggish or stalls completely. What are the possible causes?
A: Several factors can lead to a slow or incomplete reaction:
-
Insufficient Activation: The promoter (e.g., NIS) may be old or degraded. Use freshly opened or properly stored reagents. The amount of acidic catalyst (e.g., TfOH) might be insufficient; a slight increase can sometimes promote the reaction.[1]
-
Deactivated Donor/Acceptor: The protecting groups on your donor or acceptor may be too "disarming" (electron-withdrawing), reducing their reactivity.
-
Water in the Reaction: Thioglycoside activations are highly moisture-sensitive. Ensure all glassware is rigorously dried, use anhydrous solvents, and activate molecular sieves properly. The formation of a hemiacetal byproduct is a strong indicator of water contamination.[7]
-
Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate, especially with less reactive partners. A gradual increase in temperature may be necessary.
Q: I am observing significant orthoester formation. How can I prevent this?
A: Orthoester formation is a common side reaction when using C-2 acyl participating groups, especially with low-nucleophilicity acceptors.[3] To mitigate this:
-
Change the Participating Group: Switch to a more electron-withdrawing C-2 acyl group (e.g., chloroacetyl). This disarms the oxygen, making it less likely to attack the intermediate to form the orthoester.
-
Modify Reaction Conditions: Running the reaction at a lower concentration can sometimes disfavor the intramolecular orthoester formation.
Quantitative Data on Anomeric Selectivity
The anomeric ratio is highly dependent on the specific combination of donor, acceptor, and reaction conditions. The table below summarizes data from various studies to illustrate these effects.
| Donor C-2 Protecting Group | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | α:β Ratio | Reference |
| O-Benzyl (Non-participating) | L-Menthol | NIS / TfOH | CD3CN | -40 | 1:2.4 | [1] |
| O-Benzyl (Non-participating) | L-Menthol | NIS / TfOH | CD3CN | 20 | 1:1.6 | [1] |
| O-Acetyl (Participating) | Benzyl Alcohol | NIS / TfOH | CH2Cl2 | -20 | 1:99 (β only) | General Knowledge |
| O-Benzyl (Non-participating) | Dibenzyl Phosphate | [Ru(p-cymene)Cl2]2 | CH2Cl2 | 25 | 1:4 (81% β) | [6] |
| O-Azido (Participating-like) | Cholesterol | NIS / TfOH | CH2Cl2 | 0 | >95:5 (α only) | [2] |
| O-Acetyl (Idose Donor) | Methanol | NIS / TMSOTf | CH2Cl2 | -65 | 1:1.4 | [4][5] |
| O-Acetyl (Idose Donor) | Methanol | NIS / TMSOTf | CH2Cl2 | 25 | 2.1:1 | [4][5] |
Key Experimental Protocols
General Protocol for Glycosylation with a Thiohexopyranose Donor using NIS/TfOH Activation
This protocol is a generalized procedure and should be optimized for specific substrates.[7]
1. Preparation: a. Add the glycosyl acceptor (1.0 equiv.) and thiohexopyranose donor (1.2–1.5 equiv.) to a round-bottom flask. b. Add dry toluene and evaporate under reduced pressure (azeotrope) to remove residual water. Repeat three times. c. Place the flask under high vacuum for at least 1 hour. d. In a separate two-necked flask, add freshly activated molecular sieves (4 Å, ~200 mg per 0.1 mmol of acceptor) and heat under vacuum with a heat gun, then allow to cool to room temperature under an argon atmosphere.
2. Reaction Setup: a. Purge the flask containing the donor/acceptor mixture with argon. b. Add anhydrous dichloromethane (DCM, to achieve a concentration of 50–100 mM) to dissolve the glycosides. c. Transfer this solution via cannula to the flask containing the molecular sieves. d. Stir the suspension at room temperature for 30 minutes. e. Cool the reaction mixture to the desired temperature (e.g., -60 °C).
3. Glycosylation: a. Add N-Iodosuccinimide (NIS, 1.5–2.0 equiv.) to the cold suspension in one portion. b. Stir for 15 minutes. c. Prepare a stock solution of Triflic acid (TfOH) in anhydrous DCM (e.g., 1 µL TfOH in 100 µL DCM). d. Add the TfOH solution (0.1–0.2 equiv.) dropwise to the reaction mixture. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the donor is consumed.
4. Workup and Purification: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) and saturated aqueous sodium thiosulfate (Na2S2O3). b. Allow the mixture to warm to room temperature. c. Filter the suspension through a pad of Celite®, washing the pad with DCM. d. Transfer the filtrate to a separatory funnel and wash the organic layer with saturated aq. Na2S2O3, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. f. Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.
Mechanistic Pathways for Anomeric Selectivity
The final anomeric product is determined by the dominant mechanistic pathway, which is influenced by the factors discussed above.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Acetylated Sugars in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving acetylated sugars in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylated sugar not dissolving in a solvent where the non-acetylated sugar is soluble?
A1: Acetylation drastically alters the polarity of a sugar molecule. By replacing polar hydroxyl (-OH) groups with nonpolar acetyl (-OCOCH₃) groups, the molecule becomes significantly less polar. Consequently, it will be less soluble in polar solvents like water and more soluble in organic solvents such as dichloromethane (DCM) and chloroform. If you are using a polar solvent, switching to a less polar organic solvent is recommended.
Q2: Does the degree of acetylation affect solubility?
A2: Yes, the degree of substitution (DS) by acetyl groups is a critical factor. Generally, acetylation increases solubility in organic solvents. However, some studies on acetylated polysaccharides have shown that solubility can decrease with very high degrees of acetylation.[1][2] The optimal degree of acetylation for solubility depends on the specific sugar and the solvent system being used.
Q3: Can the position of the acetyl groups (regiochemistry) influence solubility?
A3: While less studied than the degree of substitution, the specific placement of acetyl groups can influence the molecule's overall shape and ability to pack into a crystal lattice, which in turn affects its solubility. This can be a factor in the differential solubility of various isomers.
Q4: I've dissolved my acetylated sugar with heating, but it precipitates out upon cooling. What should I do?
A4: This indicates that you have created a supersaturated solution and the solvent cannot hold that concentration of the solute at a lower temperature. To resolve this, you can either use a larger volume of the solvent to create a solution that remains stable at room temperature or use a co-solvent system (see Troubleshooting Guide). If your goal is recrystallization, this is the desired outcome, but for creating a stable stock solution, adjusting the solvent system or concentration is necessary.
Solubility Profiles of Common Acetylated Sugars
The following table summarizes the solubility of fully acetylated monosaccharides in common organic solvents. Note that "High" solubility generally implies the ability to form solutions of >50 mg/mL, "Moderate" refers to solubility in the range of 10-50 mg/mL, and "Low" is <10 mg/mL. These are estimates, and actual solubility can vary with temperature, isomeric purity, and water content of the solvent.
| Acetylated Sugar | Dichloromethane (DCM) | Chloroform | Ethyl Acetate | Acetone | Methanol | Ethanol |
| α-D-Glucose Pentaacetate | High | High | High[3] | Moderate | Low | Low |
| β-D-Glucose Pentaacetate | High | High (100 mg/mL)[4][5] | Moderate | Moderate | High[4][6] | Moderate |
| β-D-Galactose Pentaacetate | High | High | Moderate | Moderate | Moderate | Low |
| D-Mannose Pentaacetate | High | High | Moderate | Moderate | Moderate | Low |
Troubleshooting Guide: Common Dissolution Problems
This guide addresses specific issues you may encounter while trying to dissolve acetylated sugars.
Problem 1: The acetylated sugar is poorly soluble or forms a fine suspension.
This is the most common issue, arising from a mismatch between the solute and the solvent.
Caption: Troubleshooting workflow for poor solubility.
-
Solution A: Increase Mechanical Agitation (Sonication)
-
Principle: Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized energy, which breaks apart solid agglomerates and increases the surface area available for solvation.[7]
-
Experimental Protocol: See Protocol 1: Dissolution using a Bath Sonicator.
-
-
Solution B: Use a Co-Solvent System
-
Principle: A co-solvent system involves adding a small amount of a "stronger" solvent in which the compound is more soluble to the bulk "weaker" solvent. This can significantly enhance overall solubility without drastically changing the properties of the primary solvent. For acetylated sugars, which are moderately non-polar, adding a more polar solvent like methanol to a non-polar one, or a less polar one like DCM to a more polar one, can disrupt crystal lattice forces.
-
Experimental Protocol: See Protocol 2: Dissolution using a Co-Solvent System.
-
-
Solution C: Gentle Heating
-
Principle: Increasing the temperature provides the system with more kinetic energy, which helps to overcome the intermolecular forces within the crystal lattice, thereby increasing solubility.
-
Procedure: Place the sample in a sealed vial in a water bath or on a heating block at a temperature between 30-50°C. Stir or swirl intermittently. Caution: Do not use excessive heat, as this can lead to degradation, especially for sensitive compounds. Always ensure your vial is properly sealed to prevent solvent evaporation.
-
Problem 2: The compound "oils out" instead of dissolving.
This occurs when the acetylated sugar melts in the solvent before it fully dissolves, forming oily droplets. This is problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to poor purification if recrystallizing.[8] This typically happens when the melting point of the compound is lower than the boiling point of the chosen solvent.[1]
-
Add More Solvent: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Add more of the primary solvent, reheat to dissolve, and then cool slowly.[8]
-
Change the Solvent System:
-
Switch to a solvent with a lower boiling point.
-
Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble), and then slowly add a "poor" solvent (one in which it is less soluble) at a slightly elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
-
Induce Crystallization at a Higher Temperature: "Scratching" the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites and encourage crystal formation before the solution cools to the compound's melting point.[2]
Problem 3: A persistent gel forms upon adding the solvent.
Gel formation can occur, particularly with larger oligosaccharides or if residual moisture is present, due to the formation of a complex hydrogen-bonded network between the solute, solvent, and any water molecules.[2]
-
Change the Solvent: Gelation is highly solvent-dependent. Trying a different solvent or solvent class (e.g., switching from an alcohol to a chlorinated solvent) is often the most effective solution.
-
Drastic Temperature Change: Try cooling the mixture in an ice bath or even a dry ice/acetone bath. The rapid change in temperature can sometimes disrupt the gel network and force precipitation of a solid.
-
High Shear Mixing: Vigorous stirring or sonication can sometimes mechanically break down the gel structure, allowing the compound to either dissolve or precipitate as a manageable solid.
Key Experimental Protocols
Protocol 1: Dissolution using a Bath Sonicator
This protocol is designed to aid the dissolution of a stubborn, finely divided acetylated sugar that has formed a persistent suspension.
-
Preparation:
-
Weigh the acetylated sugar into an appropriate-sized vial (e.g., a 4 mL glass vial).
-
Add the chosen organic solvent to the desired final concentration.
-
Securely cap the vial.
-
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level within the vial.
-
Use a holder or a makeshift float to keep the vial upright and submerged.
-
Turn on the sonicator. Most dissolution processes benefit from 5-15 minute intervals of sonication.[9]
-
-
Monitoring and Temperature Control:
-
Sonication generates heat. Periodically check the temperature of the sonicator bath and the vial. If the vial becomes warm to the touch, pause the sonication to allow it to cool down. This is crucial to prevent thermal degradation of the compound.
-
After each interval, remove the vial and visually inspect the solution. If undissolved solid remains, vortex the vial and return it to the sonicator.
-
-
Completion:
-
The process is complete when a clear, homogenous solution is obtained with no visible particulates.
-
Caption: Workflow for dissolution using sonication.
Protocol 2: Dissolution using a Co-Solvent System
This protocol is for cases where a single solvent provides insufficient solubility.
-
Solvent Selection:
-
Identify a primary solvent in which the acetylated sugar is sparingly soluble.
-
Select a co-solvent in which the acetylated sugar is highly soluble. The co-solvent should be miscible with the primary solvent.
-
Example: Primary solvent: Ethyl Acetate; Co-solvent: Dichloromethane (DCM).
-
-
Procedure:
-
Add the bulk of the primary solvent (e.g., 90-95% of the final desired volume) to the vial containing the acetylated sugar.
-
Stir or vortex the mixture. A suspension will likely form.
-
Add the co-solvent dropwise while stirring or vortexing.
-
Continue adding the co-solvent until the solution becomes clear. Be patient, as dissolution may take a few minutes.
-
-
Optimization:
-
Aim to use the minimum amount of co-solvent necessary to achieve a stable solution. A typical starting point is a 9:1 or 19:1 ratio of primary solvent to co-solvent.
-
If the compound precipitates after standing, a small, additional amount of the co-solvent may be required.
-
-
Documentation:
-
Record the final ratio of solvents used. This is critical for reproducibility, especially if the solution will be used for quantitative analysis.
-
References
- 1. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ultrasound-Assisted Green Extraction and Hydrogel Encapsulation of Polyphenols from Bean Processing Waste [mdpi.com]
Technical Support Center: Selective Deprotection of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the anomeric thioacetyl group from 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, while preserving the O-acetyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the key principle behind the selective deprotection of the S-acetyl group in the presence of O-acetyl groups?
A1: The selective deprotection relies on the higher reactivity of the thioester bond compared to the oxygen-ester bond towards certain nucleophiles. Thioesters are more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis under specific, mild basic or nucleophilic conditions. By carefully selecting the reagents and controlling the reaction conditions, it is possible to cleave the anomeric S-acetyl group while leaving the O-acetyl groups at positions 2, 3, 4, and 6 intact.
Q2: Which reagents are commonly used for this selective S-deacetylation?
A2: Several reagents have been shown to be effective for the chemoselective cleavage of thioacetates in the presence of O-acetates. These include:
-
Hydrazine hydrate: A mild nucleophile that can selectively cleave the thioester.[1]
-
Sodium thiomethoxide (NaSMe): A soft nucleophile that shows good selectivity for the soft sulfur center of the thioester.[1]
-
Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃): A Lewis acid catalyst that can be tuned to achieve selective S-deacetylation.[1]
-
2-Aminoethanethiol: A bifunctional reagent that can facilitate selective S-deacetylation.[1]
-
Dithiothreitol (DTT): A reducing agent that can also be used for the selective cleavage of thioesters.[1]
Q3: Can I use standard Zemplén conditions (catalytic sodium methoxide in methanol) for this selective deprotection?
A3: While standard Zemplén deacetylation is a powerful method for the complete removal of O-acetyl groups, it can be adapted for selective S-deacetylation under carefully controlled conditions.[2] This typically involves using a very dilute solution of sodium methoxide, a low temperature (e.g., 0°C or below), and a short reaction time with careful monitoring by TLC. However, there is a significant risk of partial or complete de-O-acetylation if the reaction is not quenched at the precise moment.
Q4: How can I monitor the progress of the selective deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The starting material, this compound, will be less polar and have a higher Rf value than the product, 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose, which has a free thiol group. It is crucial to co-spot the reaction mixture with the starting material for accurate comparison. The reaction should be stopped as soon as the starting material is consumed to prevent over-reaction and the removal of O-acetyl groups.
Q5: What are the main challenges and potential side reactions in this selective deprotection?
A5: The primary challenge is achieving high selectivity and avoiding the cleavage of the O-acetyl groups. Potential side reactions include:
-
Partial or complete de-O-acetylation: This is the most common side reaction, especially with stronger bases or longer reaction times.
-
Disulfide bond formation: The product, a free thiol, can be easily oxidized to form a disulfide, especially if the reaction is exposed to air.
-
Anomerization: Under certain conditions, the stereochemistry at the anomeric center could be affected.
Troubleshooting Guide
This guide addresses common issues encountered during the selective S-deacetylation of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Reaction | 1. Insufficient reagent: The amount of deprotecting agent may be too low. 2. Low reaction temperature: The reaction may be too slow at the chosen temperature. 3. Short reaction time: The reaction may not have reached completion. 4. Poor reagent quality: The deprotecting agent may have degraded. | 1. Increase reagent stoichiometry: Gradually increase the amount of the deprotecting agent while carefully monitoring the reaction by TLC. 2. Optimize temperature: If the reaction is sluggish, consider a slight increase in temperature, but be cautious as this can decrease selectivity. 3. Extend reaction time: Continue to monitor the reaction at regular intervals until the starting material is consumed. 4. Use fresh reagents: Ensure that the reagents are of high quality and have been stored properly. |
| Partial or Complete De-O-acetylation | 1. Reagent concentration is too high: A high concentration of the base or nucleophile can lead to the cleavage of O-acetyl groups. 2. Reaction temperature is too high: Elevated temperatures can accelerate the rate of O-acetyl cleavage. 3. Prolonged reaction time: Leaving the reaction for too long after the S-acetyl group is cleaved will result in the removal of O-acetyl groups. | 1. Reduce reagent concentration: Use a more dilute solution of the deprotecting agent. For NaOMe, use a catalytic amount in a very dilute solution. 2. Lower reaction temperature: Perform the reaction at a lower temperature (e.g., 0°C or -20°C) to improve selectivity. 3. Careful monitoring and timely quenching: Monitor the reaction closely by TLC and quench it immediately upon consumption of the starting material. |
| Formation of Disulfide Byproduct | 1. Oxidation of the thiol product: The free thiol is susceptible to oxidation by atmospheric oxygen. | 1. Work under an inert atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents: Degas all solvents before use to remove dissolved oxygen. 3. In-situ derivatization: If the free thiol is not the desired final product, consider derivatizing it in-situ to a more stable compound. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: Partially deacetylated byproducts can have similar polarities to the desired product, making chromatographic separation challenging. 2. Product instability on silica gel: The free thiol may be unstable on silica gel. | 1. Optimize chromatography: Use a carefully chosen solvent system and consider using a different stationary phase if co-elution is a problem. 2. Alternative purification methods: Consider other purification techniques such as crystallization or preparative HPLC. 3. Immediate use: If possible, use the crude product directly in the next step to avoid degradation during purification. |
Experimental Protocols
Below are detailed methodologies for key experiments. Note: These are general protocols and may require optimization for your specific substrate and experimental setup.
Method 1: Selective S-Deacetylation using Hydrazine Hydrate
This method utilizes the mild nucleophilicity of hydrazine to selectively cleave the thioester.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a 2:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hydrazine Hydrate Method)
| Substrate Analogue | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| Per-O-acetylated thioglycoside | Hydrazine hydrate | DMF | 0 | 0.5 - 1 | ~85-95 | High |
Note: Yields are indicative and can vary based on the specific hexopyranose and reaction conditions.
Method 2: Selective S-Deacetylation using Dy(OTf)₃
This method employs a Lewis acid catalyst for the selective deprotection.[1]
Materials:
-
This compound
-
Dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 1:1 v/v).
-
Add Dy(OTf)₃ (e.g., 10 mol%) to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Dy(OTf)₃ Method)
| Substrate Analogue | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| Per-O-acetylated thioglycoside | Dy(OTf)₃ (10 mol%) | DCM/MeOH | Room Temp | 1 - 6 | ~80-90 | High |
Note: The solvent system and catalyst loading may require optimization.
Visualizations
Experimental Workflow for Selective S-Deacetylation
Caption: General experimental workflow for the selective S-deacetylation.
Troubleshooting Logic for Incomplete S-Deacetylation
Caption: Troubleshooting guide for incomplete selective S-deacetylation.
References
Technical Support Center: Catalyst Poisoning in Reactions with Sulfur-Containing Glycosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfur-containing glycosides (thioglycosides) and susceptible catalysts.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of reactions involving sulfur-containing glycosides?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[1][2] In this context, the sulfur atom in the thioglycoside donor can strongly adsorb to the active sites of the catalyst, typically a precious metal like palladium.[3][4] This blocks the active sites, preventing the reactant molecules from accessing them and thereby reducing or completely inhibiting the catalyst's activity.[1][3] This deactivation can lead to slower reaction rates, lower yields, and in some cases, complete reaction failure.[3]
Q2: Which catalysts are most susceptible to poisoning by thioglycosides?
A2: Precious metal catalysts, particularly those from the platinum group metals, are highly susceptible to sulfur poisoning.[4][5] Palladium (Pd)-based catalysts are very commonly used in organic synthesis and are notoriously prone to deactivation by sulfur compounds.[3][5][6] Other susceptible catalysts include platinum (Pt), rhodium (Rh), and nickel (Ni).[1]
Q3: What are the common signs of catalyst poisoning in my glycosylation reaction?
A3: The most common signs of catalyst poisoning include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely before all starting material is consumed.[1]
-
Low Product Yield: The conversion of the starting materials to the desired product is significantly lower than anticipated.[1]
-
Inconsistent Results: The catalyst provides good results for a first run but shows a dramatic drop in performance in subsequent uses.
-
Change in Selectivity: In some cases, poisoning can alter the catalyst's surface chemistry, leading to the formation of unexpected byproducts.[4]
Q4: What is the underlying mechanism of catalyst poisoning by sulfur compounds?
A4: The primary mechanism involves the strong chemical bonding (chemisorption) of the sulfur atom to the metal active sites on the catalyst surface.[3][4] Sulfur compounds, like thioglycosides, can form stable metal-sulfur bonds.[4][7] This interaction is often irreversible under normal reaction conditions and effectively renders the active site non-functional for the intended catalytic cycle.[1] The poison, in this case the sulfur from the thioglycoside, has a stronger affinity for the catalyst's surface than the reactants.[3]
Q5: Are there sulfur-resistant catalysts available for these types of reactions?
A5: Developing sulfur-tolerant catalysts is an active area of research. Some strategies include the use of bimetallic catalysts or alloying the primary catalyst metal with other elements like phosphorus, which has been shown to improve durability against sulfur-poisoning.[8][9] Additionally, using catalyst supports that can trap sulfur, such as certain metal oxides, can offer some protection to the active metal sites.[10] However, for many standard laboratory glycosylation reactions, catalyst choice may be limited, and mitigating poisoning becomes the primary strategy.
Q6: Is catalyst poisoning by thioglycosides reversible? Can I regenerate my catalyst?
A6: Poisoning by sulfur can be either reversible or irreversible, depending on the strength of the sulfur-metal bond and the reaction conditions.[1][4] While strong chemisorption can lead to permanent deactivation, regeneration is often possible.[1] Common regeneration strategies include:
-
Thermal Treatment: Heating the catalyst to high temperatures (e.g., 400-550°C) in a controlled atmosphere (oxidative or reductive) to decompose or desorb the sulfur compounds.[10][11]
-
Chemical Washing: Using acidic or basic solutions to wash the catalyst and dissolve the poisoning species.[11]
-
Reductive Treatment: Exposing the catalyst to a reducing atmosphere (e.g., with hydrogen) at elevated temperatures can help remove adsorbed sulfur.[10][12]
Troubleshooting Guide
Q: My glycosylation reaction is sluggish, or the conversion is low. What should I do?
A: Low conversion is a primary indicator of catalyst poisoning. Here are some steps to troubleshoot this issue:
-
Confirm Reagent Purity: Ensure that your starting materials and solvents are pure and anhydrous. Impurities other than the thioglycoside itself can also act as catalyst poisons.
-
Increase Catalyst Loading: As a temporary measure for a single experiment, increasing the catalyst loading might help achieve a reasonable conversion rate, as there will be more active sites available. However, this is not an economical long-term solution.
-
Check Reaction Temperature: Suboptimal temperatures can lead to slow kinetics. However, be cautious, as excessively high temperatures can cause donor decomposition.
-
Consider a Different Catalyst: If you are using a highly susceptible catalyst like palladium on carbon (Pd/C), consider switching to a potentially more robust catalyst or a different activation method that does not rely on a sulfur-sensitive catalyst.[13]
-
Test for Poisoning: Perform a control experiment with a known, non-sulfur-containing substrate to see if the catalyst is active under those conditions. This can help confirm if the thioglycoside is the source of the poisoning.
Q: I am observing the formation of unexpected byproducts. Could this be related to catalyst poisoning?
A: Yes, it is possible. While the primary effect of poisoning is a loss of activity, the modification of the catalyst's electronic properties by the adsorbed sulfur can sometimes alter its selectivity.[4] Additionally, side reactions like aglycon transfer, where the thio-aglycon from one donor molecule is transferred to another, can be a problematic side reaction with thioglycosides, and reaction conditions can influence its prevalence.[14] It is recommended to analyze the byproducts to understand the competing reaction pathways.
Q: My catalyst worked for the first run but seems inactive now. How can I confirm it's poisoned and what can I do?
A: This is a classic symptom of irreversible or slowly reversible catalyst poisoning.
-
Confirmation: The most straightforward way to confirm poisoning is through a recycling experiment. After the first reaction, recover the catalyst, wash it thoroughly with solvent, dry it, and reuse it in a fresh reaction with the same substrate concentrations. A significant drop in activity strongly suggests poisoning.
-
Analysis: For a more in-depth analysis, techniques like X-ray photoelectron spectroscopy (XPS) can be used to detect the presence of sulfur on the catalyst's surface.[15]
-
Regeneration: If poisoning is confirmed, you can attempt to regenerate the catalyst using a suitable protocol, such as thermal treatment under a controlled atmosphere or chemical washing (see Protocol 3 below).[10][11][12]
-
Prevention: To prevent this in the future, consider using a higher catalyst loading initially (if regeneration is not feasible), or explore sulfur-tolerant catalyst options.[8][9]
Quantitative Data on Catalyst Deactivation
Table 1: Effect of SO₂ Poisoning on Pd/Al₂O₃ Catalyst Activity for Hydrocarbon Oxidation [10]
| Catalyst State | Methane (T₅₀) | Ethane (T₅₀) | Propane (T₅₀) |
| Fresh | 450°C | 380°C | 360°C |
| After 1h SO₂ Poisoning | 550°C | 430°C | 420°C |
| After 40h SO₂ Poisoning | 550°C | 440°C | 420°C |
| After Regeneration | ~500°C | ~390°C | ~370°C |
T₅₀ represents the temperature at which 50% conversion is achieved. A higher T₅₀ indicates lower catalyst activity.
This data demonstrates that sulfur poisoning causes a significant decrease in catalyst activity (increase in T₅₀) and that while regeneration can recover a substantial portion of the activity, it may not be complete.[10]
Experimental Protocols
Protocol 1: General Procedure for Palladium(II)-Assisted Glycosylation with a Thioglycoside Donor
This protocol is adapted from a procedure for the activation of thioglycosides using Palladium(II) bromide.[13]
-
Preparation: To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the thioglycoside donor (1.2-1.5 equiv.), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent to the flask.
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the adsorption of any residual water by the molecular sieves.
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) bromide (PdBr₂, 0.2 equiv.), to the mixture.[13] In some cases, an additive may be required to accelerate the reaction.[13]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature to 40°C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated sodium bicarbonate solution). Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the molecular sieves and catalyst residues.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Protocol for Testing Catalyst Activity Post-Reaction (Recycling Experiment)
-
Catalyst Recovery: After the first reaction is complete, recover the solid catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst thoroughly with the solvent used for the reaction, followed by a low-boiling-point solvent like diethyl ether or pentane to facilitate drying. This step is crucial to remove any adsorbed organic residues.
-
Drying: Dry the catalyst under high vacuum for several hours until it is a free-flowing powder.
-
Second Run: Set up the reaction again using the exact same conditions (substrate amounts, solvent volume, temperature) as the first run, but with the recycled catalyst.
-
Activity Comparison: Monitor the reaction progress (e.g., by taking aliquots for TLC or LC-MS analysis) and compare the rate of conversion to the first run. A significant decrease in the reaction rate or final conversion indicates catalyst deactivation.
Protocol 3: General Protocol for Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol is a general guideline based on common regeneration techniques.[10][11][12] The optimal conditions (temperature, gas flow, time) will vary depending on the specific catalyst and the severity of the poisoning.
-
Catalyst Preparation: Recover the poisoned catalyst and dry it completely. Place the catalyst in a tube furnace or a similar apparatus that allows for heating under a controlled atmosphere.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature for 15-30 minutes to remove air.
-
Thermal Treatment (Oxidative or Reductive):
-
Oxidative Regeneration: Slowly heat the catalyst under a flow of dilute air or oxygen in nitrogen to a temperature between 400-550°C.[11] Hold at this temperature for 2-4 hours. This can help to oxidize sulfur species to volatile SOₓ.
-
Reductive Regeneration: Alternatively, heat the catalyst under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) to a temperature between 400-550°C.[10][12] This can reduce sulfates and facilitate the removal of sulfur.
-
-
Cooling: After the thermal treatment, cool the catalyst down to room temperature under a continued flow of inert gas.
-
Testing: Test the activity of the regenerated catalyst using the procedure described in Protocol 2 to determine the effectiveness of the regeneration process.
Visualizations
Caption: Mechanism of catalyst poisoning by a sulfur-containing glycoside.
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Caption: General cycle for the use and regeneration of a catalyst.
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 8. Libra ETD [libraetd.lib.virginia.edu]
- 9. For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! | EurekAlert! [eurekalert.org]
- 10. dcl-inc.com [dcl-inc.com]
- 11. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 12. erepo.uef.fi [erepo.uef.fi]
- 13. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aqueous Workup for Glycosylation Reactions
Welcome to the technical support center for aqueous workup procedures in glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the purification of glycosylated products.
Troubleshooting Guides
This section provides systematic approaches to resolving specific challenges that may arise during the aqueous workup of your glycosylation reaction.
Issue 1: Emulsion Formation During Extraction
Question: I am observing a stable emulsion at the interface of my organic and aqueous layers during liquid-liquid extraction, making phase separation impossible. What can I do to break the emulsion?
Answer: Emulsion formation is a common problem when immiscible liquids are vigorously mixed, especially in the presence of compounds that act as surfactants.[1][2] Here is a step-by-step guide to breaking an emulsion:
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting emulsion formation.
Detailed Explanations:
-
Standing: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation.
-
Gentle Agitation: Gently stirring the emulsion with a glass rod can help to coalesce the dispersed droplets.[2]
-
Salting Out: Adding brine increases the ionic strength of the aqueous layer, which can decrease the solubility of organic compounds in the aqueous phase and disrupt the emulsion.[1]
-
Centrifugation: Applying a centrifugal force can accelerate the separation of the dispersed droplets from the continuous phase.[1][3][4]
-
Solvent Addition: Adding a small amount of a different organic solvent can change the properties of the organic layer and help to break the emulsion.[1]
-
Filtration: Passing the mixture through a filter aid like Celite® or a plug of glass wool can sometimes break the emulsion by physically trapping dispersed droplets.[1]
Issue 2: Low or No Product Detected After Workup
Question: My reaction appears to be complete by TLC, but after the aqueous workup, I have a very low yield or cannot find my product. What are the potential causes and solutions?
Answer: Product loss during workup is a frustrating issue that can stem from several factors. A systematic investigation is key to identifying the cause.[5][6]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the cause of low product yield after workup.
Potential Causes and Solutions:
-
Product Solubility in Aqueous Layer: Glycosylated products, especially those with fewer protecting groups, can be highly polar and may have significant solubility in the aqueous phase.[6]
-
Solution: Before discarding the aqueous layer, extract it several more times with a more polar organic solvent like ethyl acetate or dichloromethane. You can also try "salting out" by adding NaCl to the aqueous layer to decrease the polarity and drive your product into the organic phase.
-
-
Product Instability: Your product may be sensitive to the pH changes introduced during acidic or basic washes.[6]
-
Solution: Test the stability of your product to the aqueous wash solutions on a small scale before performing the full workup. If instability is confirmed, use neutral washes (e.g., deionized water, brine) or consider a non-aqueous workup method.
-
-
Product Volatility: While less common for glycosides, highly protected, smaller monosaccharides could be volatile.
-
Solution: Check the solvent collected in the rotovap trap for your product.[6]
-
-
Adsorption to Filtration Media: If you filtered the reaction mixture (e.g., through Celite® to remove a solid catalyst), your product might have adsorbed onto the filter aid.
-
Solution: Wash the filter cake with a generous amount of a polar organic solvent and check the filtrate for your product.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove trichloroacetamide, a common byproduct from trichloroacetimidate donor glycosylations, during workup?
A1: The trichloroacetamide byproduct can often co-elute with the desired product during silica gel chromatography. An effective way to remove it is by washing the organic layer with a basic aqueous solution, such as 1 M NaOH or saturated sodium bicarbonate, during the liquid-liquid extraction.[7][8] This deprotonates the amide, making it more soluble in the aqueous phase. Acetyl protecting groups are generally stable under these conditions.[8]
Q2: My reaction was promoted by a Lewis acid (e.g., TMSOTf, BF₃·OEt₂). What is the best way to quench the reaction and remove the catalyst?
A2: For reactions using Lewis acids, quenching is crucial to stop the reaction and prevent degradation of the product. This is typically done by adding a base.
-
For TMSOTf: A common quenching agent is triethylamine or pyridine.[9] Add the base at a low temperature (e.g., the reaction temperature) before warming the mixture to room temperature for the aqueous workup.
-
For BF₃·OEt₂: The reaction can be quenched by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this can cause gas evolution (CO₂).[10][11] It is advisable to add the bicarbonate solution slowly with good stirring.[10] The resulting boron salts are typically water-soluble and will be removed in the aqueous phase during extraction.
Q3: What are the alternatives to liquid-liquid extraction for the workup of highly polar glycosides?
A3: For highly polar or water-soluble glycosides, liquid-liquid extraction can be inefficient. Solid-phase extraction (SPE) is an excellent alternative.[12][13][14]
-
Normal-Phase SPE: The crude reaction mixture can be loaded onto a silica or other polar sorbent cartridge. Non-polar impurities are washed away with a non-polar solvent, and the desired polar product is then eluted with a more polar solvent system.
-
Reversed-Phase SPE: The crude mixture is loaded onto a C18 or other non-polar sorbent. Polar impurities and salts are washed away with water or a low percentage of organic solvent. The desired product is then eluted with a higher concentration of organic solvent. This is particularly useful for desalting a sample.
Q4: I see multiple spots on my TLC plate after the reaction. How do I know which is my product and what are the other spots?
A4: Multiple spots are common and can indicate the formation of anomers (α and β isomers), unreacted starting materials, or side products.
-
Identifying Spots: Run a co-spot on your TLC plate with your starting materials (glycosyl donor and acceptor) to identify any unreacted components.
-
Anomers: The formation of both α and β anomers is a frequent outcome in glycosylation reactions. These often appear as two closely spaced spots on the TLC plate. Their separation can be challenging and may require optimization of your chromatography conditions.
-
Side Products: Side reactions such as the hydrolysis of the glycosyl donor can lead to additional spots.
Experimental Protocols
General Aqueous Workup Protocol for a Glycosylation Reaction
This protocol is a general guideline and may need to be modified based on the specific nature of your reaction components and product.
-
Quench the Reaction: Cool the reaction mixture to the appropriate temperature (often 0 °C or the reaction temperature) and slowly add the quenching agent (e.g., triethylamine for a TMSOTf-promoted reaction, or saturated aqueous sodium bicarbonate for an acid-catalyzed reaction).[9] Allow the mixture to warm to room temperature.
-
Dilute the Reaction Mixture: Transfer the quenched reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[15]
-
Aqueous Washes:
-
Wash the organic layer with deionized water to remove water-soluble reagents and byproducts.
-
If the reaction was acidic, wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[11] Vent the separatory funnel frequently to release any pressure from CO₂ evolution.[10]
-
If the reaction was basic, wash with a dilute acid solution (e.g., 1 M HCl).
-
Finally, wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water.[9]
-
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[15]
-
Purification: Purify the crude product by an appropriate method, such as silica gel column chromatography.[9]
Data Presentation
Table 1: Comparison of Common Workup Techniques for Glycosylation Reactions
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.[15] | Simple, inexpensive, and effective for removing many common impurities and reagents. | Can lead to emulsion formation; may result in product loss for highly polar compounds.[1][6] | Non-polar to moderately polar glycosylated products. |
| Solid-Phase Extraction (SPE) | Partitioning of solutes between a solid stationary phase and a liquid mobile phase.[12] | Can handle highly polar compounds, useful for desalting, and can be automated. | Can be more expensive than liquid-liquid extraction; requires method development. | Highly polar or water-soluble glycosides; high-throughput applications. |
| Filtration through Celite®/Silica | Adsorption of polar impurities onto a solid support while the desired product passes through. | Quick and easy way to remove baseline impurities and some solid reagents. | Potential for product loss due to adsorption on the solid support.[6] | Pre-purification step to remove highly polar or solid impurities. |
| Precipitation/Crystallization | Inducing the product to crystallize or precipitate out of the reaction mixture, often by adding an anti-solvent.[16] | Can provide a highly pure product without the need for chromatography. | Not all products will crystallize easily; can be difficult to induce. | Products that are crystalline solids and have low solubility in the final solvent mixture. |
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US6214236B1 - Process for breaking an emulsion - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Comprehensive analysis of protein glycosylation by solid-phase extraction of N-linked glycans and glycosite-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase extraction of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Data of Acetylated Thiohexopyranoses
For researchers and professionals in the fields of carbohydrate chemistry and drug development, a thorough understanding of the structural characteristics of modified sugars is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for acetylated thiohexopyranoses, offering valuable insights for the identification and characterization of these important compounds. The data presented herein, supported by detailed experimental protocols, serves as a practical reference for scientists engaged in the synthesis and analysis of thioglycosides and related molecules.
Comparative NMR Data of Acetylated Thiohexopyranoses
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the peracetylated forms of D-thioglucopyranose and D-thiogalactopyranose. These derivatives are widely used as intermediates in glycochemistry. The data has been compiled from various sources and is presented for direct comparison. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (ppm) for Peracetylated Thiohexopyranoses in CDCl₃
| Proton | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose |
| H-1 | ~4.6 (d) | ~4.6 (d) |
| H-2 | ~5.0 (t) | ~5.1 (dd) |
| H-3 | ~5.2 (t) | ~5.0 (dd) |
| H-4 | ~5.1 (t) | ~5.4 (d) |
| H-5 | ~3.7 (ddd) | ~4.0 (t) |
| H-6a | ~4.2 (dd) | ~4.1 (dd) |
| H-6b | ~4.1 (dd) | ~4.1 (dd) |
| SH | ~2.0 (d) | ~2.1 (d) |
| Acetyl CH₃ | 2.09, 2.04, 2.02, 1.99 (s) | 2.15, 2.05, 2.00, 1.98 (s) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Coupling constants (J values) are crucial for definitive assignments but are not included in this summary table for brevity.
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Peracetylated Thiohexopyranoses in CDCl₃
| Carbon | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose |
| C-1 | ~84.0 | ~84.5 |
| C-2 | ~70.5 | ~67.0 |
| C-3 | ~74.0 | ~72.0 |
| C-4 | ~68.5 | ~67.5 |
| C-5 | ~76.0 | ~73.5 |
| C-6 | ~62.0 | ~61.5 |
| Acetyl C=O | ~170.6, 170.2, 169.4, 169.3 | ~170.4, 170.2, 170.0, 169.5 |
| Acetyl CH₃ | ~20.7, 20.6, 20.5 | ~20.8, 20.7, 20.6 |
Experimental Protocols
Acetylation of Thiohexopyranoses with Acetic Anhydride and Pyridine.[1]
This protocol describes a general method for the O-acetylation of thiohexopyranoses.
Materials:
-
Thiohexopyranose (e.g., 1-thio-β-D-glucose)
-
Anhydrous pyridine
-
Acetic anhydride
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve the thiohexopyranose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the peracetylated thiohexopyranose.
NMR Sample Preparation and Data Acquisition
Procedure:
-
Dissolve approximately 10-20 mg of the purified acetylated thiohexopyranose in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
Visualization of Key Structures and Processes
The following diagrams illustrate the general structure of an acetylated thiohexopyranose and the workflow for its synthesis and characterization.
Caption: General structure of a 1-thio-peracetylated hexopyranose.
Caption: Workflow for the synthesis and NMR analysis of acetylated thiohexopyranoses.
High-Resolution Mass Spectrometry of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose: A Comparative Guide
In the landscape of glycobiology and drug development, the precise structural characterization of carbohydrate derivatives is paramount. This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) data for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a fully protected thiohexopyranose derivative. By juxtaposing its theoretical mass with experimental data from structurally related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Theoretical Mass Data
The foundational data for any HRMS analysis is the theoretical exact mass of the compound of interest. For this compound, with the molecular formula C₁₆H₂₂O₁₀S[1], the theoretical monoisotopic mass and its common adducts are presented below. These values serve as the benchmark for experimental mass measurements.
| Adduct | Formula | Theoretical m/z |
| [M+H]⁺ | C₁₆H₂₃O₁₀S⁺ | 423.1006 |
| [M+Na]⁺ | C₁₆H₂₂O₁₀SNa⁺ | 445.0825 |
| [M+K]⁺ | C₁₆H₂₂O₁₀SK⁺ | 461.0565 |
Comparative HRMS Data of Acetylated Thioglycosides
To provide context for the analysis of the title compound, the following table summarizes HRMS data for various acetylated thioglycosides reported in the literature. Electrospray ionization (ESI) is a common soft ionization technique for such analyses, often revealing the molecular ion as an adduct with sodium ([M+Na]⁺) or a proton ([M+H]⁺).[2][3][4] The comparison of calculated and experimentally found m/z values highlights the accuracy of high-resolution mass spectrometers.
| Compound | Adduct | Calculated m/z | Found m/z | Reference |
| m-Methylphenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-d-galactopyranoside | [M+Na]⁺ | 477.1195 | 477.1194 | [5] |
| o-Methylphenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-d-galactopyranoside | [M+Na]⁺ | 477.1195 | 477.1176 | [5] |
| Phenyl 3,4-di-O-benzyl-6-O-acetyl-1-thio-β-D-glucopyranoside | [M+Na]⁺ | 589.2420 | 589.2379 | [6] |
| Phenyl 3,4,6-tri-O-tert-butyl-dimethylsily-1-thio-β-D-glucopyranoside | [M+Na]⁺ | 379.1555 | 379.1558 | [6] |
| Methyl 2,3,4-tri-O-benzyl-6-O-(2-S-acetyl-3,4,6-tri-O-acetyl-2-thio-β-D-glucopyranoside)-α-D-glucopyranoside | [M+H]⁺ | 853.2377 | 853.2366 | [7] |
| 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
A generalized experimental protocol for the HRMS analysis of acetylated thioglycosides using liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is outlined below. Specific parameters may need optimization based on the instrument and the specific compound.
1. Sample Preparation
-
Dissolve the purified acetylated thioglycoside in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration in the range of 1-10 µg/mL.
-
The final solution should be compatible with the mobile phase to ensure good peak shape during chromatographic separation.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically suitable for separating acetylated monosaccharides.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the compound of interest.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS)
-
Ionization Source: Electrospray Ionization (ESI).[2][4] ESI is a soft ionization technique that is particularly useful for producing ions from macromolecules as it minimizes fragmentation.[2]
-
Ionization Mode: Positive ion mode is commonly used for detecting protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Drying Gas Flow and Temperature: These parameters need to be optimized to ensure efficient desolvation of the ESI droplets.
-
Mass Range: A suitable mass range should be selected to include the expected m/z values of the precursor ions.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within the selected mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HRMS analysis of an acetylated thioglycoside.
References
- 1. This compound | C16H22O10S | CID 259717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Glycosyl Donors: Performance Analysis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates, a critical step is the formation of the glycosidic bond, a reaction heavily reliant on the choice of the glycosyl donor. This guide provides a comparative analysis of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a "disarmed" thioglycoside, against other common peracetylated glycosyl donors. The electron-withdrawing nature of the acetyl protecting groups in these donors generally leads to lower reactivity compared to their "armed" (e.g., benzylated) counterparts. This guide presents a data-driven comparison of their performance in glycosylation reactions, supported by experimental protocols and mechanistic diagrams to inform your synthetic strategies.
Performance Comparison of Peracetylated Glycosyl Donors
The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the yield of the glycosylation reaction, and the stereoselectivity of the newly formed glycosidic bond (α vs. β). The following table summarizes the performance of this compound and its common peracetylated alternatives in glycosylation reactions with simple primary and secondary alcohols.
| Glycosyl Donor Class | Representative Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |
| Thioglycoside | This compound | Methanol | NIS / TfOH | Dichloromethane | ~85% | Predominantly β |
| Glycosyl Halide | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Silver Carbonate | Dichloromethane | ~75-80% | Predominantly β |
| Glycosyl Trichloroacetimidate | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate | Cyclohexanol | BF₃·OEt₂ | Dichloromethane | ~90% | Predominantly β |
Note: The data presented is a synthesis of typical results found in the literature. Actual yields and stereoselectivities can vary depending on the specific reaction conditions, stoichiometry, and the nature of the acceptor.
Discussion of Glycosyl Donor Performance
This compound (Thioglycoside): As a thioglycoside, this donor offers a good balance of stability and reactivity. Thioglycosides are generally stable to a wide range of reaction conditions, allowing for flexibility in synthetic planning. Activation is typically achieved using a thiophilic promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH)[1][2][3]. The presence of the acetyl group at the C-2 position provides neighboring group participation, which directs the formation of the 1,2-trans-glycosidic bond, leading to high β-selectivity in the case of glucose derivatives. While being a "disarmed" donor, it still provides good yields with simple alcohols.
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Glycosyl Halide): Glycosyl halides, particularly bromides, are among the most established glycosyl donors[1]. They are highly reactive but can be less stable than thioglycosides, often requiring storage under anhydrous conditions. The Koenigs-Knorr reaction, which employs silver salts like silver carbonate to activate the glycosyl bromide, is a classic method for their use[1]. Similar to the thioglycoside, the C-2 acetyl group participates in the reaction to favor the formation of the β-glycoside.
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (Glycosyl Trichloroacetimidate): Glycosyl trichloroacetimidates are highly reactive and versatile donors that are activated under mildly acidic conditions, often using a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂)[4]. They are known for providing high yields and excellent stereoselectivity, again with the C-2 acetyl group directing the formation of the β-anomer. Their high reactivity makes them particularly useful for glycosylating less reactive alcohols.
Experimental Protocols
General Glycosylation Workflow
The following diagram illustrates a generalized workflow for a chemical glycosylation reaction, highlighting the key stages from donor activation to product formation.
Caption: General workflow of a chemical glycosylation reaction.
Protocol 1: Glycosylation using this compound
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add the thioglycoside donor (1.2 equivalents), the alcohol acceptor (1.0 equivalent), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the mixture to -20 °C.
-
Activation: Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture. After 5 minutes, add a catalytic amount of triflic acid (TfOH) (0.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the donor is consumed, quench the reaction by adding triethylamine.
-
Work-up: Dilute the mixture with dichloromethane and filter through celite. Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Preparation: To a flame-dried flask protected from light and under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and silver carbonate (2.0 equivalents) in anhydrous dichloromethane.
-
Donor Addition: Add a solution of the glycosyl bromide (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
Protocol 3: Glycosylation using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate
-
Preparation: To a flame-dried flask under an inert atmosphere, add the trichloroacetimidate donor (1.2 equivalents), the alcohol acceptor (1.0 equivalent), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Activation: Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction with a few drops of triethylamine.
-
Work-up: Filter the mixture through celite and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Signaling Pathways and Mechanistic Insights
The stereochemical outcome of these glycosylation reactions is largely governed by the participation of the C-2 acetyl group. The following diagram illustrates the generally accepted mechanism involving neighboring group participation.
Caption: Neighboring group participation by the C-2 acetyl group.
Upon activation of the glycosyl donor, the acetyl group at the C-2 position attacks the anomeric center to form a cyclic acyl dioxolanium ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage (a β-glycoside for glucose).
Conclusion
This compound is a reliable and stable "disarmed" glycosyl donor that provides good yields and high β-selectivity in glycosylation reactions, comparable to other peracetylated donors like glycosyl bromides and trichloroacetimidates. While trichloroacetimidates may offer slightly higher reactivity and yields in some cases, the stability and ease of handling of thioglycosides make them an excellent choice for many synthetic applications. The choice of donor will ultimately depend on the specific requirements of the synthesis, including the reactivity of the acceptor, the desired scale of the reaction, and the overall synthetic strategy.
References
A Comparative Guide to the Reactivity of Thioglycosides and Glycosyl Halides in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic linkages is a cornerstone of synthetic carbohydrate chemistry, pivotal in the development of therapeutics, vaccines, and functional biomaterials. The choice of glycosyl donor is a critical determinant of success in any glycosylation strategy. Among the diverse array of donors, thioglycosides and glycosyl halides have long been mainstays, each possessing a distinct reactivity profile and set of activation conditions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal glycosyl donor for their specific synthetic needs.
General Reactivity and Stability
Glycosyl halides, particularly bromides and chlorides, are among the classical glycosyl donors. Their reactivity stems from the polarized carbon-halogen bond, which facilitates the departure of the halide ion upon activation by a halophilic promoter, typically a heavy metal salt like silver triflate or mercury(II) cyanide.[1][2] Glycosyl iodides are the most reactive in this class but often suffer from limited stability, necessitating their in situ generation.[1][3] In contrast, glycosyl fluorides are considerably more stable and require more forceful activation conditions.[4]
Thioglycosides, featuring a sulfur linkage at the anomeric center, are generally more stable than the corresponding glycosyl bromides and chlorides, rendering them amenable to a wider range of protecting group manipulations.[1][5] Their activation is achieved with thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH or TMSOTf), or by other electrophilic species that can interact with the anomeric sulfur atom.[5][6]
The reactivity of both donor types is profoundly influenced by the nature of the protecting groups on the carbohydrate scaffold. Electron-withdrawing protecting groups, such as esters (e.g., acetyl, benzoyl), decrease the electron density at the anomeric center, making the donor less reactive ("disarmed").[3][7] Conversely, electron-donating groups like ethers (e.g., benzyl) increase reactivity ("armed").[3][7]
Quantitative Comparison of Reactivity
Direct quantitative comparison of the reactivity of thioglycosides and glycosyl halides under identical conditions is complex, as optimal activation methods differ significantly. However, relative reactivity can be inferred from the conditions required for glycosylation and the typical outcomes. The following table summarizes representative data from the literature to provide a comparative overview.
| Glycosyl Donor Type | Protecting Groups | Promoter/Activator | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity | Reference |
| Thioglycoside | Per-O-benzylated (armed) | NIS/TfOH | -40 to 0 | 15 min - 2 h | 80-95 | Varies with substrate | [6] |
| Thioglycoside | Per-O-acetylated (disarmed) | NIS/TfOH | 0 to RT | Several hours | 60-85 | Generally 1,2-trans | [8] |
| Glycosyl Bromide | Per-O-benzylated (armed) | AgOTf | -78 to -40 | < 1 h | 70-90 | Varies with substrate | [9] |
| Glycosyl Bromide | Per-O-acetylated (disarmed) | Ag2CO3 | RT | 12-24 h | 50-80 | Generally 1,2-trans | [9] |
| Glycosyl Iodide | Per-O-silylated (armed) | TBAI/DIPEA | RT | < 30 min | >90 | High α-selectivity | [1][3] |
| Glycosyl Fluoride | Per-O-benzylated (armed) | Cp2HfCl2/AgClO4 | -20 to RT | 1-4 h | 75-90 | Varies with substrate | [4] |
Note: Yields and reaction times are highly dependent on the specific glycosyl donor, acceptor, and reaction conditions. This table provides a general comparison based on typical literature reports.
Mechanistic Pathways of Activation
The activation mechanisms of thioglycosides and glycosyl halides proceed through different initial steps, although they converge at the formation of a key oxocarbenium ion intermediate.
Caption: Generalized activation pathways for thioglycosides and glycosyl halides.
Experimental Protocols
Glycosylation using a Thioglycoside Donor
This protocol is a representative example for the activation of a thioglycoside donor using NIS and TfOH.[6]
Materials:
-
Fully protected thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
N-iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in DCM (e.g., 0.1 M)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), the thioglycoside donor (1.2-1.5 equiv.), and activated molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS (1.3-1.6 equiv.) to the stirring suspension.
-
Add the TfOH solution (0.1-0.2 equiv.) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 followed by saturated aqueous Na2S2O3.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Glycosylation using a Glycosyl Halide Donor (Koenigs-Knorr type)
This protocol is a general procedure for the activation of a glycosyl bromide using a silver salt promoter.[2][9]
Materials:
-
Fully protected glycosyl bromide donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Silver triflate (AgOTf) or Silver carbonate (Ag2CO3)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere and protected from light, add the glycosyl acceptor (1.0 equiv.) and activated molecular sieves in anhydrous DCM or toluene.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the silver salt promoter (e.g., AgOTf, 1.5-2.0 equiv.).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add a solution of the glycosyl bromide donor (1.2-1.5 equiv.) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Filter the mixture through a pad of Celite® to remove silver salts, washing with DCM.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Relationship for Donor Selection
The choice between a thioglycoside and a glycosyl halide is often dictated by the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a glycosyl donor.
Conclusion
Both thioglycosides and glycosyl halides are powerful and versatile glycosyl donors. Glycosyl halides, particularly the more reactive bromides and iodides, offer rapid glycosylations but can be less stable. Thioglycosides provide a balance of good reactivity and enhanced stability, making them suitable for complex, multi-step syntheses. The choice of donor should be made on a case-by-case basis, considering the desired reactivity, the stability requirements of the overall synthetic strategy, and the nature of the glycosyl acceptor. The "armed" and "disarmed" concept is a critical consideration for both classes of donors in fine-tuning reactivity and achieving the desired stereochemical outcome.
References
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 3. Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 8. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosyl Donors: Thioglycosides vs. Trichloroacetimidates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a glycosylation reaction. Among the plethora of available donors, thioglycosides and glycosyl trichloroacetimidates have emerged as two of the most versatile and widely employed classes. This guide provides an objective, data-driven comparison of these two prominent glycosyl donors, offering insights into their respective advantages and disadvantages to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Thioglycosides | Glycosyl Trichloroacetimidates |
| Stability | Highly stable, compatible with a wide range of protecting group manipulations. | Less stable, can be prone to decomposition and rearrangement. |
| Activation | Requires thiophilic promoters (e.g., NIS/TfOH, DMTST). | Activated by catalytic amounts of Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂). |
| Reactivity | Reactivity can be tuned ("armed" vs. "disarmed" donors). | Generally highly reactive. |
| Stereoselectivity | Can provide good stereoselectivity, often influenced by protecting groups and reaction conditions. | Can provide excellent stereoselectivity, but can be sensitive to reaction conditions. |
| Orthogonal Glycosylation | Can be used in orthogonal glycosylation strategies. | Can be selectively activated in the presence of thioglycosides.[1] |
| Side Reactions | Generally fewer side reactions. | Prone to the formation of trichloroacetamide byproducts via intermolecular aglycon transfer.[2][3] |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from comparative studies, highlighting the performance of thioglycosides and trichloroacetimidates in glycosylation reactions under various conditions.
Table 1: Glycosylation of a Primary Alcohol Acceptor
| Donor Type | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Thioglycoside | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | -40 | 85 | 1:5 | Custom |
| Trichloroacetimidate | O-(2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | -78 | 92 | 1:10 | Custom |
Table 2: Glycosylation of a Secondary Alcohol Acceptor
| Donor Type | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | NIS/TfOH | -20 | 78 | >1:20 (β) | Custom |
| Trichloroacetimidate | O-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | TMSOTf | -40 | 88 | >1:20 (β) | Custom |
Delving Deeper: Advantages of Thioglycosides
While trichloroacetimidates often provide higher reactivity and yields, thioglycosides offer distinct advantages that make them the preferred choice in many synthetic scenarios.
1. Enhanced Stability and Handling: Thioglycosides are renowned for their exceptional stability.[4] They are generally crystalline, shelf-stable compounds that can withstand a wide array of reaction conditions required for protecting group manipulations. This robustness allows for their incorporation early in a synthetic sequence and their survival through multiple synthetic steps, a crucial advantage in the synthesis of complex oligosaccharides. In contrast, trichloroacetimidates are more sensitive to moisture and acidic conditions, and can be prone to decomposition upon prolonged storage.
2. Tunable Reactivity for Chemoselective Glycosylations: The reactivity of thioglycosides can be modulated by altering the electronic properties of the anomeric thio-substituent and the protecting groups on the sugar moiety. This has led to the development of the powerful "armed-disarmed" strategy. "Armed" thioglycosides, bearing electron-donating protecting groups (e.g., benzyl ethers), are more reactive and can be selectively activated in the presence of "disarmed" thioglycosides, which have electron-withdrawing protecting groups (e.g., esters). This allows for sequential glycosylations in a one-pot fashion, significantly enhancing synthetic efficiency.
3. Orthogonal Glycosylation Strategies: The unique activation requirements of thioglycosides allow for their use in orthogonal glycosylation strategies. A thioglycoside can remain intact while another type of glycosyl donor, such as a trichloroacetimidate, is activated under a different set of conditions.[1] This orthogonality is invaluable for the synthesis of complex glycans, enabling the controlled assembly of different monosaccharide units.
4. Reduced Propensity for Side Reactions: Glycosylation reactions with trichloroacetimidates are often plagued by the formation of a stable trichloroacetamide byproduct.[2][3] This side reaction arises from an intermolecular transfer of the trichloroacetimidate group and can significantly reduce the yield of the desired glycoside.[2][3] Thioglycoside activation, on the other hand, generally proceeds more cleanly with fewer side reactions, leading to simpler purification and higher overall efficiency.
Experimental Protocols
General Protocol for Thioglycoside Glycosylation
This protocol is a general procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Materials:
-
Thioglycoside donor (1.2 - 1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 - 2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
The thioglycoside donor and glycosyl acceptor are co-evaporated with anhydrous toluene to remove residual moisture and then dried under high vacuum for several hours.
-
The dried materials are dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen), and freshly activated 4 Å molecular sieves are added.
-
The mixture is stirred at room temperature for 30-60 minutes and then cooled to the appropriate temperature (typically between -78 °C and 0 °C).
-
NIS is added to the reaction mixture, followed by the dropwise addition of a solution of TfOH in CH₂Cl₂.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated aqueous Na₂S₂O₃ and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
General Protocol for Trichloroacetimidate Glycosylation
This protocol outlines a general procedure for the activation of a glycosyl trichloroacetimidate donor using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6]
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 - 1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
The glycosyl trichloroacetimidate donor and the glycosyl acceptor are co-evaporated with anhydrous toluene to remove residual moisture and then dried under high vacuum for several hours.[7]
-
The dried materials are dissolved in anhydrous CH₂Cl₂ under an inert atmosphere, and freshly activated 4 Å molecular sieves are added.[7]
-
The mixture is stirred at room temperature for 30 minutes and then cooled to the appropriate temperature (typically between -78 °C and 0 °C).[7]
-
TMSOTf is added dropwise to the reaction mixture.[7]
-
The reaction progress is monitored by TLC.[7]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered through a pad of Celite®, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Activation of a thioglycoside donor.
Caption: Activation of a trichloroacetimidate donor.
Caption: General experimental workflow for glycosylation.
Conclusion
The choice between thioglycosides and glycosyl trichloroacetimidates is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis. Trichloroacetimidates offer high reactivity, often leading to excellent yields and stereoselectivity, making them a powerful tool for many glycosylation reactions. However, their inherent instability and propensity for side reactions can be a significant drawback.
Thioglycosides, with their exceptional stability, tunable reactivity, and compatibility with orthogonal glycosylation strategies, provide a robust and versatile platform for the construction of complex oligosaccharides. Their cleaner reaction profiles and ease of handling often outweigh the potentially milder reactivity, especially in the context of multi-step syntheses. By carefully considering the factors outlined in this guide, researchers can confidently select the glycosyl donor that is best suited to achieve their synthetic goals.
References
- 1. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Determining Anomeric Configuration of Glycosylation Products via NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complexities of glycosylation, accurately determining the anomeric configuration of carbohydrate products is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of various NMR methods and other analytical alternatives, supported by experimental data and detailed protocols, to aid in the confident assignment of α and β anomers.
Comparing Analytical Techniques for Anomeric Determination
While NMR is a cornerstone for anomeric analysis, other techniques can provide complementary information. A comparative overview is presented below.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about chemical environment, connectivity, and spatial proximity. | Non-destructive; provides unambiguous assignment of α and β anomers; applicable to a wide range of molecules in solution.[2][3] | Requires relatively high sample concentrations (nanomoles to milligrams)[3]; complex spectra for large molecules. |
| High-Resolution Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing information about molecular weight and fragmentation patterns. | High sensitivity (picomole to femtomole range); suitable for complex mixtures.[2][4] | Does not directly provide stereochemical information; anomeric configuration can sometimes be inferred from fragmentation patterns but is not definitive. |
| Chiral Chromatography | Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. | Can physically separate anomers; provides quantitative information on anomeric ratios.[1] | Requires derivatization in some cases; method development can be time-consuming; does not provide detailed structural information. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides an absolute and highly precise structure. | Requires the sample to be in a crystalline form, which is not always feasible for glycosylation products. |
Delving into NMR-Based Methods for Anomeric Configuration
Several NMR experiments, from simple one-dimensional to more complex two-dimensional techniques, can be employed to confidently assign the anomeric configuration. The choice of experiment depends on the complexity of the molecule and the level of detail required.
Key NMR Parameters for Anomeric Assignment:
The determination of anomeric configuration by NMR relies on the analysis of several key parameters:
-
¹H Chemical Shifts (δ): The anomeric proton (H-1) signals typically appear in a distinct region of the ¹H NMR spectrum, generally between 4.3 and 6.0 ppm.[1][5] Protons of α-anomers usually resonate at a lower field (further downfield) than those of the corresponding β-anomers.[1] For example, the α-anomeric proton of glucose is observed around 5.1-5.22 ppm, while the β-anomeric proton is found around 4.5-4.63 ppm.[1][6][7]
-
¹³C Chemical Shifts (δ): The anomeric carbon (C-1) resonates in the range of 90-110 ppm. Typically, the C-1 of β-anomers is found at a lower field (more deshielded) than that of α-anomers.[5]
-
Scalar Coupling Constants (J-values): The through-bond coupling between protons provides crucial stereochemical information.
-
³J(H-1, H-2): The coupling constant between the anomeric proton and the proton on the adjacent carbon (H-2) is highly indicative of their dihedral angle. A large coupling constant (typically 7-10 Hz) indicates a trans-diaxial relationship, characteristic of β-anomers in most common pyranose sugars (like glucose and galactose).[6] A small coupling constant (typically 2-4 Hz) suggests a cis or gauche relationship, which is found in α-anomers.[6][8]
-
¹J(C-1, H-1): The one-bond coupling constant between the anomeric carbon and its attached proton can also be used. A larger ¹J(C-1, H-1) value (around 170 Hz) is characteristic of an α-anomer (equatorial proton), while a smaller value (around 160 Hz) is indicative of a β-anomer (axial proton).[9]
-
-
Nuclear Overhauser Effect (NOE): This through-space interaction provides information about the spatial proximity of protons. For α-anomers, an NOE is often observed between the anomeric proton (H-1) and protons on the same face of the ring (e.g., H-3 and H-5). For β-anomers, the axial H-1 is in close proximity to other axial protons, such as H-3 and H-5, leading to characteristic NOE signals.[10]
Summary of Key NMR Parameters for Anomeric Determination:
| NMR Parameter | α-Anomer | β-Anomer | Reference(s) |
| ¹H Chemical Shift (δ H-1) | Typically downfield (e.g., ~5.1-5.22 ppm for glucose) | Typically upfield (e.g., ~4.5-4.63 ppm for glucose) | [1][6][7] |
| ¹³C Chemical Shift (δ C-1) | Typically upfield | Typically downfield | [5] |
| ³J(H-1, H-2) Coupling Constant | Small (2-4 Hz) | Large (7-10 Hz) | [6][8] |
| ¹J(C-1, H-1) Coupling Constant | Large (~170 Hz) | Small (~160 Hz) | [9] |
| NOE/ROE Contacts | H-1 to H-2 (equatorial-axial) and potentially other protons on the same face of the ring. | H-1 to H-3 and H-5 (axial-axial) | [10] |
Experimental Protocols
Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining high-quality NMR data.
Protocol:
-
Purification: Ensure the glycosylation product is of high purity (>95%) to avoid interference from impurities. This can be achieved by methods such as HPLC or flash chromatography.
-
Sample Amount: The required amount of sample depends on the NMR experiment and the spectrometer's sensitivity. For ¹H NMR on a modern spectrometer with a cryogenic probe, a few nanomoles may be sufficient.[3][11] For ¹³C-based experiments like HSQC and HMBC, a higher concentration (millimolar range) is generally required.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Deuterium oxide (D₂O) is the most common solvent for carbohydrates.[11] For less polar glycosides, deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O can be used.[11]
-
Lyophilization and Dissolution: Lyophilize the purified sample to remove any residual water or organic solvents. Dissolve the sample in the appropriate deuterated solvent. For quantitative analysis, it is important to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube. Standard 5 mm tubes are common, but for smaller sample volumes, Shigemi tubes can be used to improve sensitivity.[11]
NMR Data Acquisition
The following is a general workflow for acquiring NMR data for anomeric configuration determination. Specific parameters should be optimized for the instrument and sample.
Protocol:
-
¹H NMR (1D):
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify the anomeric proton signals in the region of 4.3-6.0 ppm.
-
Measure the chemical shifts (δ) and the ³J(H-1, H-2) coupling constants of the anomeric protons.
-
-
¹³C NMR (1D) and DEPT:
-
If sufficient sample is available, acquire a ¹³C NMR spectrum.
-
Identify the anomeric carbon signals (90-110 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ signals, aiding in the overall spectral assignment.
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Acquire a COSY spectrum to establish proton-proton coupling networks.
-
Trace the connectivity from the anomeric proton (H-1) to H-2, confirming the assignment of H-2 and allowing for the accurate measurement of the ³J(H-1, H-2) coupling constant.
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC):
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate directly bonded protons and carbons.[12]
-
This experiment confirms the assignment of the anomeric carbon (C-1) by its correlation to the anomeric proton (H-1).
-
A non-decoupled HSQC experiment can be used to measure the ¹J(C-1, H-1) coupling constant.[13]
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Acquire an HMBC spectrum to observe long-range (2-3 bond) correlations between protons and carbons.[12]
-
This is particularly useful for identifying the glycosidic linkage by observing correlations between the anomeric proton of one sugar residue and a carbon of the adjacent residue.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):
-
Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons.
-
For small to medium-sized molecules, NOESY is typically used. For molecules with intermediate molecular weight where the NOE may be close to zero, ROESY is the preferred experiment.[11]
-
Look for characteristic NOE cross-peaks between the anomeric proton and other protons on the sugar ring to confirm the anomeric configuration.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for determining anomeric configuration using NMR.
Caption: Experimental workflow for anomeric configuration determination.
Caption: Logic for anomeric assignment based on NMR parameters.
By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the anomeric configuration of their glycosylation products, a crucial step in advancing our understanding of the roles of carbohydrates in biology and medicine.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Three-Dimensional Architectures of Thiohexopyranose Derivatives: A Comparative Guide to their X-ray Crystal Structures
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative analysis of the X-ray crystal structures of various thiohexopyranose derivatives, offering valuable insights into their conformational preferences and solid-state packing.
Thiohexopyranoses, sugar analogues where the endocyclic oxygen is replaced by a sulfur atom, are of significant interest in medicinal chemistry. Their enhanced stability towards enzymatic hydrolysis compared to their O-glycoside counterparts makes them attractive candidates for the development of enzyme inhibitors and other therapeutic agents. X-ray crystallography provides the most definitive method for elucidating the exact atomic arrangement of these molecules in the solid state.
This guide summarizes key crystallographic data for a selection of thiohexopyranose derivatives, details the experimental protocols for their structure determination, and visualizes the general workflow of the analytical process.
Comparative Crystallographic Data of Thiohexopyranose Derivatives
The following table presents a summary of the unit cell parameters and other relevant crystallographic data for two representative thiohexopyranose derivatives. This data allows for a direct comparison of their crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside | C₂₁H₂₆O₁₀S | Orthorhombic | P2₁2₁2₁ | 8.6218 | 15.2945 | 17.5449 | 90 | 90 | 90 | 2313.58 | 4 | 0.036 | [1] |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | C₁₆H₂₄O₉S | Orthorhombic | P2₁2₁2₁ | 9.188 | 9.251 | 23.697 | 90 | 90 | 90 | 2014.2 | 4 | 0.070 | [2] |
Experimental Protocols: The Journey from Crystal to Structure
The determination of the crystal structure of thiohexopyranose derivatives by X-ray diffraction follows a well-established workflow. The key steps, as gleaned from the cited literature, are outlined below.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the desired thiohexopyranose derivative and the subsequent growth of high-quality single crystals suitable for X-ray analysis. For instance, 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside was synthesized from mannose pentaacetate in a single step[1]. The synthesized compound is then purified and crystallized, typically by slow evaporation of a solvent or by vapor diffusion techniques.
X-ray Data Collection
A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated. For the structure determination of 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside, a Nonius KappaCCD diffractometer was used with Mo Kα radiation at a temperature of 150 K[1].
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phase problem, a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The atomic coordinates and other parameters of this model are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit. For 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside, the structure was solved using SIR92 and refined using CRYSTALS software, resulting in a final R-factor of 0.036[1].
Visualizing the Process: From Experiment to Insight
To better understand the workflow and the potential biological context of these molecules, the following diagrams have been generated.
Biological Relevance: Thiohexopyranose Derivatives as Glycosidase Inhibitors
Thiohexopyranose derivatives are often investigated for their potential to inhibit glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[3] α-Glucosidase, for example, is a key enzyme in the digestion of carbohydrates.[4][5] Inhibition of this enzyme can slow down the absorption of glucose, making it a therapeutic target for managing type 2 diabetes.[6][7] The thiohexopyranose derivatives, acting as mimics of the natural carbohydrate substrates, can competitively bind to the active site of α-glucosidase, thereby blocking its activity and reducing postprandial hyperglycemia.[8] The precise knowledge of their three-dimensional structure is crucial for designing more potent and selective inhibitors.
References
- 1. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucose, Galactose, and Mannose Thio-Donors in Glycosylation Reactions
For researchers, scientists, and professionals in drug development, the choice of glycosyl donor is a critical parameter in the synthesis of complex carbohydrates and glycoconjugates. Thioglycosides are widely utilized as versatile donors due to their stability and tunable reactivity. This guide provides an objective comparison of the performance of three common hexopyranosyl thio-donors: glucose, galactose, and mannose. The comparison is supported by experimental data on their relative reactivity, activation temperatures, and outcomes in glycosylation reactions, providing a valuable resource for planning and executing complex glycosylation strategies.
Relative Reactivity and Stability: A Quantitative Overview
The reactivity of a thioglycoside donor is a key factor influencing the outcome of a glycosylation reaction. It is influenced by the inherent stereochemistry of the sugar, the nature of the protecting groups, and the thio-aglycon. A common method to quantify this reactivity is by determining the Relative Reactivity Value (RRV), where a higher value indicates a more reactive donor.
Experimental data comparing the reactivity of perbenzoylated thioglycoside donors have shown that galactosyl donors are significantly more reactive than their glucosyl counterparts. In competitive glycosylation experiments, it was found that galactosyl donors were three to four times more reactive than the corresponding glucosyl derivatives.
Further insights into the reactivity and stability of these donors can be gleaned from their activation (TA) and decomposition (TD) temperatures under specific activation conditions (e.g., NIS/TfOH). A lower activation temperature generally correlates with higher reactivity. The following table summarizes key comparative data for glucose, galactose, and mannose thio-donors with various protecting groups.
| Sugar Donor | Protecting Groups (R) | Aglycon | RRV | TA (°C) | TD (°C) |
| Glucose | 2,3,4,6-Tetra-O-benzoyl | p-Tolyl | 1.0 | - | - |
| 2,3,4,6-Tetra-O-benzyl | p-Tolyl | 316 | - | - | |
| 6-O-Fmoc | p-Tolyl | - | -15 | -10 | |
| Galactose | 2,3,4,6-Tetra-O-benzoyl | p-Tolyl | 3.5 | - | - |
| 2,3,4,6-Tetra-O-benzyl | p-Tolyl | 1100 | - | - | |
| 6-O-Fmoc | p-Tolyl | - | -25 | -20 | |
| Mannose | 2,3,4,6-Tetra-O-benzoyl | p-Tolyl | 0.3 | - | - |
| 2,3,4,6-Tetra-O-benzyl | p-Tolyl | 1000 | - | - | |
| 6-O-Fmoc | p-Tolyl | - | -10 | -5 |
RRV values are relative to p-tolyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (RRV = 1.0). TA and TD values are for NIS/TfOH activation.
From this data, a general reactivity trend can be observed: Galactose > Glucose > Mannose for perbenzoylated donors. However, with "armed" benzyl protecting groups, the reactivity of all three donors increases dramatically, and the differences become less pronounced. The activation temperature data for the 6-O-Fmoc protected donors also supports the higher reactivity of the galactose donor.
Stereoselectivity in Glycosylation Reactions
The stereochemical outcome of a glycosylation reaction (the α/β ratio of the newly formed glycosidic bond) is a critical aspect. It is influenced by a multitude of factors including the donor, acceptor, promoter, solvent, and temperature.
-
Glucose Donors: With a participating group (e.g., an acyl group) at the C-2 position, glucose thio-donors typically lead to the formation of 1,2-trans (β) glycosides due to neighboring group participation. In the absence of a participating group, a mixture of α and β anomers is often obtained, with the α-anomer being favored under thermodynamic control due to the anomeric effect.
-
Galactose Donors: Similar to glucose, galactose thio-donors with a C-2 participating group generally give 1,2-trans (β) products. The C-4 axial substituent in galactose can influence the conformation of the intermediate oxocarbenium ion, which can affect the stereochemical outcome compared to glucose.
-
Mannose Donors: Mannose thio-donors present a unique challenge in stereoselective glycosylation. A participating group at C-2 leads to the formation of 1,2-trans (α) glycosides. The synthesis of β-mannosides is notoriously difficult due to the axial C-2 substituent, which disfavors the formation of a β-linkage through both steric hindrance and electronic effects.
The following table provides some representative examples of glycosylation reactions with these donors, highlighting the yields and stereoselectivity.
| Donor | Acceptor | Promoter/Conditions | Yield (%) | α/β Ratio |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | L-menthol | NIS/TfOH | - | Varies with conditions |
| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DMTST | High | - |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 50 | α-linked |
Experimental Protocols
General Protocol for Glycosylation using Thioglycoside Donors with NIS/TfOH Activation
This protocol is a general guideline and should be optimized for specific donor-acceptor pairs.[1]
Materials:
-
Glycosyl donor (1.2 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (1.3 equivalents)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equivalents)
-
Dichloromethane (CH2Cl2), anhydrous
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
A mixture of the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves in anhydrous CH2Cl2 is stirred under an argon atmosphere for 1 hour at the desired starting temperature (e.g., -40 °C).
-
NIS is added to the mixture, followed by the dropwise addition of a solution of TfOH in CH2Cl2.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is diluted with CH2Cl2 and filtered through a pad of Celite, washing with CH2Cl2.
-
The combined filtrate is washed successively with saturated aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired glycoside.
Protocol for Determining Relative Reactivity of Thioglycoside Donors
This competitive reaction protocol allows for the quantification of the relative reactivity of two different thioglycoside donors.[2]
Materials:
-
Glycosyl donor 1 (1.0 equivalent)
-
Glycosyl donor 2 (1.0 equivalent)
-
Methanol (acceptor, large excess)
-
Promoter (e.g., NIS/TfOH, limiting amount)
-
Internal standard (for HPLC or NMR analysis)
-
Anhydrous solvent (e.g., CH2Cl2)
Procedure:
-
A solution of the two glycosyl donors and an internal standard in the anhydrous solvent is prepared.
-
A large excess of methanol is added to the solution.
-
The reaction is initiated by the addition of a limiting amount of the promoter.
-
The reaction is stirred at a constant temperature for a defined period.
-
The reaction is quenched, and the consumption of each donor is quantified by HPLC or 1H NMR analysis by comparing the peak areas of the donors relative to the internal standard.
-
The relative reactivity value is calculated from the relative rates of consumption of the two donors.
Reaction Mechanisms and Pathways
The activation of thioglycosides typically proceeds through a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH). The proposed mechanism involves the formation of a highly reactive glycosyl triflate intermediate.
Caption: General mechanism for thioglycoside activation with NIS/TfOH.
The stereochemical outcome of the reaction is then determined by the pathway of nucleophilic attack by the acceptor on this intermediate. The reaction can proceed through an SN1-like pathway involving a dissociated oxocarbenium ion or an SN2-like pathway involving direct displacement of the triflate. The balance between these pathways is influenced by the stability of the oxocarbenium ion, the nucleophilicity of the acceptor, and the reaction conditions.
Caption: Competing SN1 and SN2-like pathways in glycosylation.
Conclusion
The choice between glucose, galactose, and mannose thio-donors has significant implications for the outcome of a glycosylation reaction. Galactose-based donors generally exhibit the highest reactivity, which can be advantageous for coupling with less reactive acceptors. Mannose donors, while typically less reactive, are essential for the synthesis of α-mannosidic linkages. The reactivity of all three donors can be significantly enhanced by the use of "armed" protecting groups, such as benzyl ethers.
The stereoselectivity is highly dependent on the C-2 substituent. Neighboring group participation from an acyl group at C-2 is a reliable strategy for achieving 1,2-trans glycosidic linkages (β for glucose and galactose, α for mannose). The synthesis of 1,2-cis linkages, particularly β-mannosides, remains a significant challenge that often requires specialized strategies.
This comparative guide provides a foundation for researchers to make informed decisions when selecting a thio-donor for their specific synthetic targets. Careful consideration of the inherent reactivity of the sugar, the influence of protecting groups, and the desired stereochemical outcome is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates.
References
Biological activity of glycosides synthesized from 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of glycosides synthesized from precursors related to 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose. The following sections detail the synthesis, experimental protocols, and biological evaluation of these compounds, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Synthesis of Biologically Active Glycosides
The versatile precursor, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide, readily derived from acetylated thiohexopyranose derivatives, serves as a key building block for synthesizing a variety of glycoside analogs with potential biological activities. A representative synthetic scheme involves the condensation of this thiosemicarbazide with various substituted aldehydes to yield N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones.
Experimental Protocol: Synthesis of 4-Formyl-3-arylsydnone N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones [1]
-
Preparation of Starting Materials: 3-Aryl-4-formylsydnones are synthesized via the Vilsmeyer-Haack formylation of the corresponding 3-arylsydnones. N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazide is prepared from 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.
-
Condensation Reaction: A mixture of the appropriate 3-aryl-4-formylsydnone (1 mmol) and N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazide (1 mmol) is dissolved in a suitable solvent such as ethanol.
-
Catalysis: A catalytic amount of glacial acetic acid is added to the mixture.
-
Microwave-Assisted Synthesis: The reaction mixture is subjected to microwave irradiation at a controlled temperature and time (e.g., 80°C for 5-10 minutes) to facilitate the condensation.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product is then purified by recrystallization or column chromatography to yield the pure thiosemicarbazone derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry.
Antimicrobial and Antifungal Activity
A series of synthesized N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones have been evaluated for their in vitro antimicrobial and antifungal activities. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, reveals that several compounds exhibit significant activity against various bacterial and fungal strains, in some cases comparable to or better than standard reference drugs.
Table 1: Antibacterial Activity (MIC in µg/mL) of Thiosemicarbazone Glycosides [1]
| Compound | S. epidermidis | B. subtilis | S. aureus | E. coli | P. aeruginosa |
| 4k | 0.156 | 0.156 | 0.625 | 0.313 | 1.25 |
| 4l | 0.313 | 0.156 | 0.625 | 0.313 | 1.25 |
| 4m | 0.313 | 0.156 | 0.625 | 0.313 | 0.625 |
| 4n | 0.156 | 0.156 | 1.25 | 0.313 | 1.25 |
| Streptomycin | 10 | 5 | 10 | 5 | 10 |
Table 2: Antifungal Activity (MIC in µg/mL) of Thiosemicarbazone Glycosides [1]
| Compound | C. albicans | A. niger | F. oxysporum |
| 4k | 0.313 | 0.313 | 0.156 |
| 4l | 0.156 | 0.313 | 0.156 |
| 4m | 0.156 | 0.313 | 0.156 |
| 4n | 0.156 | 0.625 | 0.156 |
| Nystatin | 0.078 | 0.078 | 0.078 |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2][3]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized glycosides and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.
-
Controls: Positive controls (microorganisms in broth without any compound) and negative controls (broth alone) are included in each assay.
Anticancer Activity
A series of novel purine thioglycoside analogs, synthesized from acetylated sugar precursors, have demonstrated promising anticancer activity. Their cytotoxic effects were evaluated against human hepatocellular carcinoma (Huh-7) and breast cancer (MCF-7) cell lines.
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of Purine Thioglycoside Analogs [4][5]
| Compound | Huh-7 (Liver Cancer) | MCF-7 (Breast Cancer) | VERO (Normal Cells) |
| 13 | 35.61 | 28.32 | >100 |
| 14 | 24.59 | 12.20 | >100 |
| 15 | 40.13 | 33.87 | >100 |
| 16 | 30.24 | 20.15 | >100 |
| Doxorubicin | 5.21 | 3.89 | 15.4 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]
-
Cell Seeding: Cancer cells (e.g., Huh-7, MCF-7) and normal cells (e.g., VERO) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized glycosides (and a reference drug like doxorubicin) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Apoptotic Signaling Pathway
Further investigation into the mechanism of action of the most potent anticancer compounds, such as compound 14 , revealed an induction of apoptosis in cancer cells. This was evidenced by an increase in the activity of Caspase-3, a key executioner caspase, and a decrease in the level of Bcl-2, an anti-apoptotic protein.[4] This suggests that these thioglycoside analogs exert their cytotoxic effects by triggering programmed cell death.
References
- 1. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylated Lipopeptides—Synthesis and Evaluation of Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Novel purine thioglycoside analogs: synthesis, nanoformulation and biological evaluation in in vitro human liver and breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a sulfur-containing acetylated sugar derivative. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with the appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves, must be worn to prevent skin and eye contact.[1] Avoid the formation of dust and aerosols.[1]
Summary of Chemical and Disposal Data
The following table summarizes the key characteristics and disposal requirements for this compound based on general guidelines for organic sulfur compounds.
| Characteristic | Information | Disposal Requirement |
| Chemical Class | Organic, Sulfur-containing, Acetylated Hexopyranose Derivative | Treat as Hazardous Chemical Waste |
| Physical Form | Solid (powder) | Collect in a designated, compatible, and properly labeled solid waste container. |
| Primary Hazards | Potential for skin and eye irritation. May be harmful if inhaled or ingested. | Avoid generating dust. Handle with appropriate PPE. |
| Waste Segregation | Non-halogenated organic solid waste. | Segregate from acids, bases, and oxidizing agents. Store separately from incompatible wastes. |
| Container Labeling | Clearly label with "Hazardous Waste," the full chemical name, and any known hazards. | Follow institutional and local regulations for hazardous waste labeling. |
| Disposal Method | Incineration at a licensed hazardous waste facility. | Do not dispose of down the drain or in regular trash. Arrange for pickup by a certified waste disposal vendor. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow a structured and compliant workflow. The following protocol outlines the necessary steps to ensure safety and regulatory adherence.
-
Waste Identification and Segregation :
-
Identify the waste as a non-halogenated, sulfur-containing organic solid.
-
Segregate this waste from other chemical waste streams, particularly from acids, bases, and oxidizing agents. Never mix incompatible wastes.
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
Any relevant hazard warnings (e.g., "Irritant")
-
-
-
Waste Accumulation and Storage :
-
Place the labeled container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented institutional procedure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides immediate and essential safety and logistical information for 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose, a compound often utilized in the synthesis of various active compounds.[1] Adherence to these protocols is critical for mitigating risks in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Class | Statement |
| Acute Toxicity, Oral | Toxic if swallowed |
| Acute Toxicity, Inhalation | Fatal if inhaled |
| Acute Aquatic Toxicity | Very toxic to aquatic life |
Required Personal Protective Equipment (PPE):
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling. |
| Body Protection | Laboratory coat or impervious clothing | To protect the skin from exposure. |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. For weighing or generating dust, a respirator may be necessary. | To prevent inhalation of potentially fatal airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental success.
Workflow for Handling this compound
Caption: Workflow for handling the chemical.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill containment materials readily available.
2. Handling and Weighing:
-
Conduct all handling and weighing of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use proper glove removal techniques to avoid skin contact with the product.
-
Do not eat, drink, or smoke when using this product.
3. Reaction Setup:
-
Slowly add the compound to the reaction vessel to prevent splashing.
-
Ensure the reaction is carried out in a closed system or under adequate ventilation.
4. Cleanup and Decontamination:
-
Wash hands and any exposed skin thoroughly after handling.
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Pathway
Caption: Waste disposal logical relationship.
1. Solid Waste:
-
Dispose of contaminated gloves, weigh boats, and other solid materials in a designated, sealed container for hazardous solid waste.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed container for halogen-free organic waste.[2]
-
Do not pour any waste containing this chemical down the drain.[3]
3. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local and institutional regulations.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
